Technical Documentation Center

Musk ambrette Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Musk ambrette
  • CAS: 73507-41-2

Core Science & Biosynthesis

Foundational

History of musk ambrette synthesis and use in perfumery

An In-depth Technical Guide to the Synthesis and Use of Musk Ambrette in Perfumery Abstract Musk ambrette (CAS 83-66-9), a synthetic nitro-musk, represents a pivotal yet cautionary chapter in the history of fragrance che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Use of Musk Ambrette in Perfumery

Abstract

Musk ambrette (CAS 83-66-9), a synthetic nitro-musk, represents a pivotal yet cautionary chapter in the history of fragrance chemistry. Initially celebrated as a cost-effective and potent alternative to natural animal musks, its widespread use in the 20th century was curtailed by significant toxicological findings. This guide provides a comprehensive technical overview of musk ambrette, detailing its historical discovery, chemical synthesis, olfactory properties, and application in perfumery. Furthermore, it examines the scientific evidence that led to its regulatory decline, including its photosensitizing and neurotoxic effects, and outlines the modern analytical methods used for its detection. This document serves as a technical resource for researchers, chemists, and toxicologists, illustrating the critical interplay between chemical innovation, commercial application, and regulatory science in the fragrance industry.

The Genesis of Synthetic Musks: A Serendipitous Discovery

The story of synthetic musks begins in the late 19th century, driven by the prohibitive cost and ethical concerns associated with natural musk, a glandular secretion from the endangered male musk deer (Moschus moschiferus).[1][2][3] The quest for a synthetic alternative was inadvertently fulfilled in 1888 by German chemist Albert Baur.[2][4][5] While researching novel explosives by nitrating alkylated aromatics, Baur synthesized a compound, later known as Musk Baur or musk xylene, that possessed a powerful and persistent musk-like odor.[1][4][5] This discovery, born from an attempt to create a more effective form of trinitrotoluene (TNT), marked the birth of the nitro-musk class and revolutionized the fragrance industry by providing an affordable and consistent source of this essential base note.[2][4]

Following his initial breakthrough, Baur continued to explore derivatives and, in 1892, patented a new compound prepared by nitrating butylated meta-cresol methyl ether.[6] This substance, with its sweet, floral, and intensely musky aroma, became known as musk ambrette and was destined for commercial success.[6]

Musk Ambrette: Chemical Profile and Synthesis

Musk ambrette is a dinitro-substituted aromatic ether. Its chemical and physical properties made it a highly effective and stable fragrance ingredient.

Chemical and Physical Properties

A summary of musk ambrette's key properties is presented in the table below.

PropertyValue
IUPAC Name 6-tert-Butyl-3-methyl-2,4-dinitroanisole
Synonyms 4-tert-butyl-3-methoxy-2,6-dinitrotoluene; Amber musk
CAS Number 83-66-9
Molecular Formula C₁₂H₁₆N₂O₅
Appearance Pale yellowish to yellow granular crystals or powder.[6][7][8]
Odor Profile Sweet, heavy, floral-musky odor.[6][9][10]
Melting Point 84–86 °C.[6][8]
Solubility Virtually insoluble in water; soluble in organic solvents like 95% ethanol, diethyl phthalate, and benzyl benzoate.[6][7]
Volatility Low, contributing to its excellent fixative properties.[7]
Commercial Synthesis Protocol

The commercial production of musk ambrette is a multi-step process starting from meta-cresol (3-methylphenol). The causality behind the chosen reagents and conditions is rooted in established electrophilic aromatic substitution and etherification reactions, optimized for yield and purity.

Experimental Protocol: Synthesis of Musk Ambrette from m-Cresol

  • Step 1: Methylation (Williamson Ether Synthesis)

    • Objective: To convert the phenolic hydroxyl group of m-cresol into a methyl ether, protecting it from reacting during the subsequent Friedel-Crafts alkylation and directing the nitration steps.

    • Procedure: a. The potassium salt of meta-cresol is prepared by reacting m-cresol with a strong base like potassium hydroxide. b. This phenoxide salt is then methylated using dimethyl sulfate to yield 3-methylanisole (meta-cresyl methyl ether).[6] c. The reaction is typically performed in a suitable solvent under controlled temperature to maximize yield and minimize side reactions.

  • Step 2: Alkylation (Friedel-Crafts Reaction)

    • Objective: To introduce a bulky tert-butyl group onto the aromatic ring. This group is crucial for the molecule's characteristic musk odor and influences the regioselectivity of the final nitration step.

    • Procedure: a. The 3-methylanisole from Step 1 is reacted with a tert-butylating agent, such as isobutyl chloride or tert-butyl chloride.[6] b. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate the tert-butyl carbocation electrophile.[6] c. The reaction yields 6-tert-butyl-3-methylanisole. This intermediate is purified via fractional distillation to achieve a yield of approximately 55-60%.[6]

  • Step 3: Dinitration

    • Objective: To introduce two nitro groups onto the activated aromatic ring, which are the primary osmophoric groups responsible for the musk scent in this class of compounds.

    • Procedure: a. The purified tert-butylcresyl methyl ether is nitrated using a potent nitrating agent, such as fuming nitric acid or a mixture of concentrated nitric and sulfuric acids.[6] b. The reaction is highly exothermic and must be conducted at low temperatures (below 0 °C) to prevent over-nitration (formation of trinitro derivatives) and other side reactions, ensuring the selective formation of the dinitro product.[6] c. The reaction yields musk ambrette (6-tert-Butyl-3-methyl-2,4-dinitroanisole) with a typical yield of 45-60%.[6]

  • Step 4: Purification

    • Objective: To isolate the pure musk ambrette from by-products, including mononitro and trinitro derivatives.

    • Procedure: The crude product is purified by recrystallization, commonly from 95% ethanol, to yield pale yellow crystals of high purity.[6]

Synthesis_of_Musk_Ambrette m_cresol m-Cresol methyl_ether 3-Methylanisole m_cresol->methyl_ether 1. KOH 2. (CH₃)₂SO₄ Methylation butylated_ether 6-tert-Butyl-3-methylanisole methyl_ether->butylated_ether t-BuCl AlCl₃ Friedel-Crafts Alkylation musk_ambrette Musk Ambrette butylated_ether->musk_ambrette HNO₃ (fuming) < 0 °C Dinitration

Caption: Commercial synthesis pathway of Musk Ambrette from m-cresol.

Role in Perfumery: A Powerful Fixative and Modifier

Musk ambrette was highly valued in perfumery for its potent and multifaceted olfactory profile. Described as the fruitiest of the nitro-musks, it provided a warm, sweet, and skin-like foundation to fragrances.[9][10] Its low volatility made it an exceptional fixative, slowing the evaporation rate of more volatile components and increasing the longevity of a perfume on the skin.[7]

It demonstrated remarkable synergy with other ingredients, particularly in taming and enhancing large quantities of coumarin and tonka bean, making it a cornerstone of the classic fougère fragrance family.[10] Its versatility also made it a key component in floral compositions.[10] One of the most famous examples of its use was in the original formulation of Fabergé's Brut (1964), which reportedly contained an overdose of 13% musk ambrette.[10]

The Downfall: Toxicology and Regulatory Ban

Despite its commercial success, the widespread use of musk ambrette raised significant safety concerns, leading to its eventual prohibition in many regions.

Photosensitivity and Hyperpigmentation

Numerous clinical studies and patch tests identified musk ambrette as a potent photoallergen.[11] When applied to the skin and subsequently exposed to sunlight (specifically UVA radiation), it can induce allergic reactions such as contact dermatitis.[11][12] This photosensitizing effect made its use in products applied to sun-exposed skin, like perfumes and lotions, a considerable risk. Furthermore, cases of hyperpigmentation have been reported, even from airborne contact via products like incense.[11]

Neurotoxicity

The most critical factor leading to its ban was the discovery of its neurotoxic potential. Dermal application studies in rats demonstrated that musk ambrette could cause degeneration of myelin and distal axons in both the central and peripheral nervous systems.[11] The ability of musk ambrette to penetrate the skin more readily than other nitro-musks exacerbated these concerns, suggesting a higher risk of systemic exposure and subsequent neurological damage.[11] Animal studies also revealed other toxic effects, including testicular atrophy in male rats.[11]

Regulatory Action

Based on the mounting scientific evidence of its adverse health effects, regulatory and advisory bodies took action. The International Fragrance Association (IFRA) issued a standard recommending that musk ambrette not be used in fragrance products.[11][13] This was followed by an outright ban on its use in cosmetics by the European Union.[11] In the United States, while not federally banned, individual states have taken action; for instance, California's Musk Reduction Act will prohibit the sale of any cosmetic product containing intentionally added musk ambrette as of January 1, 2027.[14]

Musk_Ambrette_Toxicity_Pathway Use Widespread Use in Cosmetics & Perfumes Exposure Dermal & Airborne Exposure Use->Exposure Photosensitivity Photosensitization (UVA Exposure) Exposure->Photosensitivity Neurotoxicity Neurotoxicity (Systemic Absorption) Exposure->Neurotoxicity Dermatitis Photoallergic Dermatitis, Hyperpigmentation Photosensitivity->Dermatitis Myelin_Degen Myelin & Axon Degeneration Neurotoxicity->Myelin_Degen Ban Regulatory Ban (IFRA, EU, etc.) Dermatitis->Ban Myelin_Degen->Ban

Caption: Path from use and exposure to adverse effects and regulatory action.

Modern Analytical Detection Methods

The prohibition of musk ambrette necessitates reliable analytical methods to ensure compliance and monitor its presence in consumer goods and the environment. Due to its persistence, it can still be detected in various matrices.

Analytical TechniqueDetector/MethodApplicationDetection Limit
Gas Chromatography (GC) Electron Capture (ECD)Fragrance products, cosmetics, human milk~10 µg/kg in fat[6]
GC-Mass Spectrometry (MS) Mass SpectrometryConfirmation of presence in complex matrices~5 pg/g in blood plasma[6]
Thin-Layer Chromatography (TLC) UV VisualizationQualitative screening in colognesN/A (Qualitative)[15]

Conclusion and Legacy

The history of musk ambrette is a compelling narrative of chemical innovation, commercial application, and the primacy of toxicological science in safeguarding public health. Its discovery by Albert Baur was a landmark event that democratized perfumery and established the first generation of synthetic musks. For decades, it was a workhorse of the industry, valued for its unique scent and fixative properties.

However, the discovery of its significant photosensitizing and neurotoxic effects served as a critical turning point, highlighting the need for rigorous safety assessments of fragrance ingredients. The subsequent regulatory bans effectively ended its commercial life but spurred the development of safer alternatives, including polycyclic and, more recently, biodegradable macrocyclic musks. The story of musk ambrette remains a foundational case study for researchers and regulatory professionals, underscoring the principle that scientific advancement must be inextricably linked with a commitment to consumer and environmental safety.

References

  • Synthetic musk - Grokipedia. (n.d.). Grokipedia.
  • Synthetic musk - Wikipedia. (n.d.). Wikipedia.
  • Allure Of Musk | ParfumPlus Magazine. (n.d.). ParfumPlus Magazine.
  • Albert Baur - Grokipedia. (n.d.). Grokipedia.
  • Musk ambrette - EWG || Human Toxome Project. (n.d.). EWG.
  • Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (n.d.). NCBI.
  • Musk Ambrette to Ambrettolide Substitution Guide - olfactive aesthetics author's niche perfumery. (2025, October 13). Olfactive Aesthetics.
  • CAS 83-66-9: Musk ambrette - CymitQuimica. (n.d.). CymitQuimica.
  • An Introduction To Musks: A Brief History Of The Substance - I Fragrance. (2022, June 14). I Fragrance.
  • Musk Ambrette - Fraterworks. (n.d.). Fraterworks.
  • A simple method of qualitative analysis for musk ambrette, musk ketone and musk xylene in cologne - PubMed. (n.d.). PubMed.
  • Phototoxicity, photoallergy, and contact sensitization of nitro musk perfume raw materials. (n.d.). PubMed.
  • Musk Ambrette - Henan Chemger Group Corporation. (n.d.). Henan Chemger Group Corporation.
  • State Update: California's MUSK Reduction Act to Ban and Restrict Key Fragrance Ingredients - Focal Point Research. (2025, October 14). Focal Point Research.
  • California-2025-AB60-Amended - LegiScan. (2025, March 3). LegiScan.
  • The Regulatory Landscape of Fragrance Ingredients: Focusing on Musk Ambrette's IFRA Ban - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile of Synthetic Nitro-musks

Introduction: The Persistent Fragrance of Concern Synthetic nitro-musks, a class of aromatic nitro compounds, were first synthesized in the late 19th century as cost-effective alternatives to natural musk derived from th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Persistent Fragrance of Concern

Synthetic nitro-musks, a class of aromatic nitro compounds, were first synthesized in the late 19th century as cost-effective alternatives to natural musk derived from the musk deer.[1] Their potent and persistent fragrance profiles led to their widespread use in a vast array of consumer products, including perfumes, cosmetics, soaps, detergents, and air fresheners.[2] The most commercially significant members of this class include Musk Xylene (MX) and Musk Ketone (MK).[1]

However, the very properties that made them desirable as fragrance ingredients—their stability and lipophilicity—have also raised significant toxicological and environmental concerns. These compounds are not readily biodegradable, leading to their persistence in the environment and their tendency to bioaccumulate in the fatty tissues of living organisms, including humans.[3][4] Detections in human adipose tissue, blood, and breast milk have been consistently reported, indicating widespread and chronic exposure.[2] This guide provides a comprehensive technical overview of the toxicological profile of synthetic nitro-musks, focusing on their journey through the body, their mechanisms of toxicity, and the methodologies used to assess their risk.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicological impact of any xenobiotic is fundamentally governed by its toxicokinetics. For nitro-musks, their lipophilic nature is the defining characteristic that dictates their absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption: Human exposure to nitro-musks occurs primarily through three routes:

  • Dermal Absorption: Direct application of personal care products containing these fragrances is a major pathway.[5]

  • Inhalation: Volatilization from perfumes, air fresheners, and other scented products leads to inhalation.[5]

  • Ingestion: Consumption of contaminated food, particularly fish from contaminated waters, and drinking water contributes to the body burden.[4][5]

Distribution: Once absorbed, the high lipophilicity (high octanol-water partition coefficient) of nitro-musks drives their distribution out of the aqueous environment of the bloodstream and into lipid-rich tissues. This results in significant bioaccumulation in adipose tissue, which acts as a long-term storage reservoir.[5] Consequently, these compounds are frequently detected in human fat, blood, and breast milk, representing a potential route of exposure for nursing infants.[2]

Metabolism: The biotransformation of nitro-musks is a critical determinant of their toxicity. The primary metabolic pathway involves the reduction of the nitro functional groups to aromatic amines. This process is often followed by acetylation of the resulting amino groups.

For example, Musk Xylene is metabolized via the reduction of one of its nitro groups to form an amino-metabolite (4-amino-MX). This metabolite can then be further acetylated. These metabolic transformations can significantly alter the biological activity of the parent compound. In some cases, metabolites have been shown to exhibit greater biological activity, such as a higher proliferation rate in human breast cancer cells, than the parent nitro-musk.[1]

Metabolic Pathway of Musk Xylene parent Musk Xylene (Parent Compound) metabolite1 Amino-Musk Xylene (4-amino-MX) parent->metabolite1 Nitro-reduction metabolite2 Acetylated Metabolite metabolite1->metabolite2 N-acetylation

Caption: Metabolic activation of Musk Xylene.

Excretion: The parent nitro-musk compounds and their metabolites are primarily excreted from the body via urine and feces. However, due to their lipophilicity and storage in adipose tissue, their elimination can be slow, leading to a long biological half-life.

Key Toxicological Endpoints and Mechanisms of Action

Research has identified several key areas of concern regarding the toxicity of synthetic nitro-musks. These range from disruption of the endocrine system to potential carcinogenicity and organ-specific toxicity.

Endocrine Disruption

A significant body of evidence points to the ability of synthetic nitro-musks to interfere with the endocrine system, acting as xenoestrogens.[6] Musk Ketone and Musk Xylene have been shown to interact with estrogen receptors, mimicking the action of endogenous estrogen.[3] This can lead to a cascade of downstream effects, including the proliferation of estrogen-responsive cells.[3] Studies have demonstrated that musk ketone and musk xylene can increase the growth of human breast cancer cells (MCF-7) in vitro.[3] The proposed mechanism involves the binding of the nitro-musk or its metabolites to the estrogen receptor (ER), leading to the transcription of estrogen-responsive genes.

Estrogenic Action of Nitro-musks cluster_cell Cell NM Nitro-musk ER Estrogen Receptor (ER) NM->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene Gene Transcription ERE->Gene Response Cellular Response (e.g., Proliferation) Gene->Response

Caption: Mechanism of endocrine disruption by nitro-musks.

Furthermore, high levels of musk xylene and musk ketone in women's blood have been associated with gynecological issues, such as ovarian failure and infertility, although a direct causal link is yet to be definitively established.[3][7]

Carcinogenicity and Genotoxicity

The carcinogenic potential of nitro-musks is a significant concern. Long-term animal studies have provided evidence of carcinogenicity. For instance, feeding mice with musk xylene resulted in an increased incidence of liver tumors.[2][5]

The question of whether nitro-musks are genotoxic (i.e., directly damage DNA) is complex. While many in vitro genotoxicity assays have yielded negative results, suggesting they are not direct mutagens, there is evidence that they may act as co-mutagens.[5][8] This means they might enhance the DNA-damaging effects of other known carcinogens.[8] The prevailing hypothesis is that the carcinogenicity of nitro-musks may be driven by non-genotoxic mechanisms, such as chronic inflammation, oxidative stress, or their hormone-disrupting activities, which can promote cell proliferation and tumor growth.[5]

Organ System Toxicity
  • Hepatotoxicity: The liver is a primary target organ for nitro-musk toxicity, which is consistent with its role as the main site of xenobiotic metabolism.[9] Animal studies have reported adverse effects including increased liver weight and histological changes following repeated exposure to musk xylene and musk ketone.[9]

  • Neurotoxicity: While less studied than other endpoints, some evidence suggests potential neurotoxic effects. Musk ambrette, a nitro-musk that has been largely phased out, was shown to have neurotoxic properties in animal studies.[2]

  • Dermal and Phototoxicity: When applied to the skin, some nitro-musks can cause skin irritation and sensitization.[2] Additionally, they can exhibit phototoxicity, where exposure to ultraviolet (UV) light in the presence of the chemical can elicit an adverse skin reaction.[2]

Methodologies for Toxicological Assessment

A variety of in vitro and in vivo methods are employed to evaluate the toxicological profile of synthetic nitro-musks.

In Vitro Assays
  • E-SCREEN (Estrogen-SCREEN) Assay: This is a cell proliferation assay that uses the human breast cancer cell line MCF-7 to assess the estrogenic activity of a test compound. An increase in cell proliferation in the presence of the compound indicates estrogenic effects.

  • Receptor Binding Assays: These assays directly measure the ability of a compound to bind to specific hormone receptors, such as the estrogen receptor, providing a quantitative measure of its binding affinity.

  • Genotoxicity Assays: A battery of tests, including the Ames test (for bacterial gene mutation), the micronucleus test (for chromosomal damage), and the comet assay (for DNA strand breaks), are used to assess the genotoxic potential of nitro-musks and their metabolites.

Experimental Protocol: E-SCREEN Assay
  • Cell Culture: MCF-7 cells are cultured in a phenol red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-stripped serum to remove endogenous hormones.

  • Seeding: Cells are seeded into multi-well plates at a defined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of the test nitro-musk compound (e.g., Musk Ketone) or a positive control (e.g., 17β-estradiol). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a period of 6 days, allowing for cell proliferation to occur.

  • Quantification of Proliferation: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which stains total cellular protein. The absorbance is read using a plate reader.

  • Data Analysis: The proliferative effect of the nitro-musk is calculated relative to the control, and a dose-response curve is generated to determine the effective concentration.

In Vivo Studies

Long-term rodent bioassays are the gold standard for assessing carcinogenicity. These studies typically involve exposing animals to the test compound for the majority of their lifespan (e.g., 2 years in rats or mice) and then examining tissues for tumor formation. Reproductive and developmental toxicity studies in animals are also crucial for understanding the potential effects on fertility and offspring.

Regulatory Landscape and Risk Assessment

The scientific evidence of their persistence, bioaccumulation, and toxicity has led to regulatory action against some nitro-musks in various parts of the world.

  • European Union: The EU has banned the use of musk xylene in cosmetic products and has restricted the use of musk ketone.[3] Musk xylene is also classified as a Substance of Very High Concern (SVHC) under the REACH regulation due to its very persistent and very bioaccumulative (vPvB) properties.[5]

  • Japan: Japan banned the use of musk xylene and other nitro-musks in the 1980s due to environmental concerns.[3]

  • United States: In contrast, the United States does not currently restrict the use of these nitro-musks in consumer products.[3]

This fragmented regulatory landscape highlights the ongoing debate and the need for continuous risk assessment as new scientific data emerges.

Conclusion and Future Directions

Synthetic nitro-musks represent a class of compounds where utility as fragrance ingredients is overshadowed by significant toxicological concerns. Their persistence in the environment and their ability to bioaccumulate in human tissues, coupled with evidence of endocrine disruption, potential carcinogenicity, and organ system toxicity, underscore the need for continued scientific investigation and regulatory scrutiny.

Future research should focus on several key areas:

  • Elucidating the precise mechanisms of non-genotoxic carcinogenicity.

  • Investigating the potential for synergistic effects with other environmental contaminants.

  • Conducting more comprehensive epidemiological studies to better understand the long-term health effects of low-dose, chronic exposure in human populations.

  • Developing and validating safer, biodegradable alternatives to ensure the safety of consumer products.

A deeper understanding of the toxicological profile of synthetic nitro-musks is essential for informing public health policies and guiding the development of safer chemicals for future generations.

References

  • Campaign for Safe Cosmetics. (n.d.). Synthetic Musks. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Nitromusks: Human health tier III assessment. Australian Government Department of Health. Retrieved from [Link]

  • Rebischung, C., et al. (2025). Human exposure to nitro musks and the evaluation of their potential toxicity: an overview. ResearchGate. Retrieved from [Link]

  • One Seed Perfume. (2018). The Problem with Synthetic Musk. Retrieved from [Link]

  • Kafferlein, H. U., et al. (n.d.). Musk Xylene: Analysis, Occurrence, Kinetics, and Toxicology. Taylor & Francis Online. Retrieved from [Link]

  • Environmental Working Group (EWG). (n.d.). Musk xylene. Retrieved from [Link]

  • Environmental Health News. (n.d.). A Whiff of Danger: Synthetic Musks May Encourage Toxic Bioaccumulation. National Institutes of Health. Retrieved from [Link]

  • Hutter, H. P., et al. (2014). Human exposure to nitro musks and the evaluation of their potential toxicity: an overview. Environmental Health. Retrieved from [Link]

  • Environmental Working Group (EWG). (n.d.). Nitro- and polycylic- musks. Retrieved from [Link]

  • Greenpeace Research Laboratories. (2005). Environmental and human health concerns relating to synthetic musk compounds. Retrieved from [Link]

  • Environment and Climate Change Canada & Health Canada. (2018). Draft Screening Assessment Nitro Musks Group. Retrieved from [Link]

Sources

Foundational

Musk Ambrette: A Technical Guide to its Bioaccumulation and Environmental Fate

Abstract Musk ambrette (CAS 83-66-9), a synthetic nitro musk, was once a cornerstone of the fragrance industry, prized for its potent, sweet, and musky aroma. However, mounting scientific evidence regarding its environme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Musk ambrette (CAS 83-66-9), a synthetic nitro musk, was once a cornerstone of the fragrance industry, prized for its potent, sweet, and musky aroma. However, mounting scientific evidence regarding its environmental persistence, bioaccumulative potential, and adverse toxicological effects has led to significant regulatory restrictions and a decline in its use. This in-depth technical guide provides a comprehensive overview for researchers, environmental scientists, and drug development professionals on the bioaccumulation and environmental fate of musk ambrette. We will delve into its physicochemical properties that drive its environmental behavior, its metabolic pathways, its distribution in various environmental compartments, and the analytical methodologies for its detection. This guide aims to synthesize current knowledge, offering field-proven insights and a robust framework for understanding the environmental legacy of this once-ubiquitous fragrance ingredient.

Physicochemical Properties and Environmental Mobility

The environmental fate of any chemical is intrinsically linked to its fundamental physicochemical properties. For musk ambrette, its structure dictates its behavior in the environment, leading to its persistence and bioaccumulation.

Musk ambrette is a pale yellow, crystalline solid with low water solubility and a correspondingly high octanol-water partition coefficient (log Kow).[1][2][3] This lipophilic, or "fat-loving," nature is a critical determinant of its environmental behavior.[4] Its low volatility contributes to its longevity as a fragrance but also influences its mode of environmental transport.[1]

Table 1: Physicochemical Properties of Musk Ambrette

PropertyValueSource
Chemical FormulaC12H16N2O5[1][5]
Molar Mass268.27 g/mol [3]
Melting Point84-86 °C[2][5]
Boiling Point> 200 °C[2]
Water SolubilityVirtually insoluble[1][2]
log Kow (Octanol-Water Partition Coefficient)4.0[3]
Vapor Pressure1.31 x 10^-5 mm Hg at 25 °C[3]

The high log Kow value is a strong indicator of a substance's potential to bioaccumulate in the fatty tissues of organisms.[4] This property, combined with its resistance to degradation, allows musk ambrette to move up the food chain, a process known as biomagnification.

Environmental Fate and Distribution

The journey of musk ambrette from consumer products to the environment is a multi-stage process, primarily driven by wastewater streams. Its widespread use in perfumes, soaps, and detergents led to its continuous release into sewage systems.[2][6]

Wastewater treatment plants (WWTPs) are not fully effective at removing persistent organic pollutants like musk ambrette. Consequently, it is frequently detected in WWTP effluents, contaminating rivers, lakes, and coastal waters.[2][7] Its lipophilic nature also causes it to adsorb to sewage sludge, which, if used as agricultural fertilizer, can lead to soil contamination.

Once in the aquatic environment, musk ambrette partitions between the water column, sediment, and biota. Due to its low water solubility, it tends to accumulate in sediments, creating a long-term reservoir of contamination. Its presence has been documented in various environmental matrices, including surface water, wastewater, and even rainwater, highlighting its environmental persistence long after its use has been curtailed.[2][8]

Bioaccumulation in Aquatic Organisms

The inherent lipophilicity of musk ambrette is the primary driver of its bioaccumulation in aquatic life.[9][10][11] Organisms absorb the chemical from the surrounding water and through their diet. The rate of uptake and elimination varies between species and is influenced by factors such as metabolism and lipid content.

Nitro musks, in general, exhibit a high potential for bioaccumulation and are more resistant to metabolic conversion compared to other synthetic musks.[10] Musk ambrette has been detected in a variety of aquatic organisms, including fish, shellfish, and marine mammals.[2][7] This accumulation poses a direct threat to the health of these organisms and to higher trophic levels, including humans, through the consumption of contaminated seafood.

Table 2: Reported Concentrations of Musk Ambrette in Environmental Biota

SpeciesTissueConcentration Range (mg/kg fat)Geographic LocationSource
Freshwater FishMuscle/Viscera0.01 - 0.04 (as musk xylene)River Tama, Japan[2]
Mussels-Low levels detectedGermany[2]
Trout (imported)-up to 1.06 (as musk xylene)Germany[2]
Human Adipose TissueFat<0.01 - 0.29Germany[2][6]
Human MilkFat<0.01 - 0.29Germany[2][6]

Note: Data for musk ambrette is often reported alongside musk xylene, another nitro musk.

Metabolism and Biotransformation

Once absorbed by an organism, musk ambrette can undergo metabolic transformation. The primary metabolic pathway for nitro musks is the reduction of the nitro groups.[2] This process can lead to the formation of amino-metabolites, which may have different toxicological properties than the parent compound.

The extent and rate of metabolism are species-specific and play a crucial role in determining the bioaccumulation potential and toxicity of musk ambrette.[9][10][11] Organisms with a higher capacity to metabolize and excrete the compound will have lower body burdens.

Below is a simplified diagram illustrating the initial step in the metabolic pathway of musk ambrette.

MuskAmbretteMetabolism MuskAmbrette Musk Ambrette (Parent Compound) Nitroreduction Nitroreductase Enzymes MuskAmbrette->Nitroreduction Reduction of Nitro Group AminoMetabolite Amino-Metabolite Nitroreduction->AminoMetabolite

Caption: Simplified metabolic pathway of musk ambrette via nitroreduction.

Toxicological Concerns

The persistence and bioaccumulation of musk ambrette are of significant concern due to its potential toxicological effects. Studies have linked musk ambrette to a range of adverse health outcomes.

Neurotoxicity: Research in animal models has demonstrated that musk ambrette can induce neuropathological changes, including damage to the brain, spinal cord, and peripheral nerves.[12][13]

Endocrine Disruption: There is growing concern that musk ambrette may act as an endocrine disruptor.[1][14] It has been suggested that it could interfere with hormone signaling pathways, potentially leading to developmental and reproductive issues.[4][14] A recent study suggested a potential link between musk ambrette and early puberty by interacting with a key receptor in the brain.[14]

Photosensitization: Dermal exposure to musk ambrette, particularly in the presence of sunlight, can lead to photoallergic reactions and skin sensitization.[4]

Due to these health concerns, the use of musk ambrette in cosmetic and personal care products has been banned or severely restricted by regulatory bodies such as the European Union and the International Fragrance Association (IFRA).[4][13]

Analytical Methodologies for Detection

The accurate detection and quantification of musk ambrette in various environmental and biological matrices are crucial for monitoring its presence and understanding its fate. Several analytical techniques have been developed for this purpose.

A common and effective method involves gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[2] The choice of detector depends on the required sensitivity and selectivity.

Experimental Protocol: Extraction and Analysis of Musk Ambrette in Water Samples via GC-MS

This protocol provides a generalized workflow for the analysis of musk ambrette in water samples. It is essential to validate the method for the specific matrix and instrumentation used.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • To prevent microbial degradation, samples should be kept cool (4°C) and extracted as soon as possible.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Rationale: SPE is a robust technique for concentrating trace organic contaminants from aqueous samples and removing interfering substances.

  • Step 1: Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it. This activates the stationary phase.

  • Step 2: Sample Loading: Pass a known volume of the water sample (e.g., 1 liter) through the conditioned cartridge at a controlled flow rate. Musk ambrette will be retained on the C18 sorbent.

  • Step 3: Cartridge Washing: Wash the cartridge with deionized water to remove any remaining polar interferences.

  • Step 4: Elution: Elute the retained musk ambrette from the cartridge using a small volume of an appropriate organic solvent (e.g., hexane or a mixture of hexane and acetone). This step concentrates the analyte into a small volume.

3. Sample Concentration and Solvent Exchange:

  • The eluate is then carefully concentrated under a gentle stream of nitrogen to a final volume (e.g., 1 mL).

  • If necessary, the solvent can be exchanged to one that is more compatible with the GC injection system.

4. Instrumental Analysis (GC-MS):

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer.

  • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet.

  • Separation: The GC oven temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • Detection: As musk ambrette elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.

5. Data Analysis:

  • Identify musk ambrette based on its retention time and the presence of characteristic ions in its mass spectrum.

  • Quantify the concentration by comparing the peak area to a calibration curve generated from standards of known concentrations.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis SampleCollection 1. Water Sample Collection SPE 2. Solid-Phase Extraction (SPE) SampleCollection->SPE Concentration 3. Concentration SPE->Concentration GCMS 4. GC-MS Analysis Concentration->GCMS Injection DataAnalysis 5. Data Analysis (Identification & Quantification) GCMS->DataAnalysis

Caption: Workflow for the analysis of musk ambrette in water samples.

Conclusion and Future Perspectives

The case of musk ambrette serves as a critical lesson in the environmental impact of persistent organic pollutants. Its journey from a celebrated fragrance ingredient to a chemical of significant environmental concern underscores the importance of rigorous, proactive environmental risk assessment for all new chemicals. While its use has been largely phased out in many regions, its legacy of environmental contamination persists.[8]

Future research should continue to monitor the levels of musk ambrette and its metabolites in the environment to assess the long-term efficacy of regulatory actions. Further investigation into the sublethal and chronic effects of low-level exposure on wildlife and human health is also warranted. The development of more advanced and cost-effective analytical methods will be crucial for these ongoing monitoring efforts. Ultimately, a comprehensive understanding of the bioaccumulation and environmental fate of chemicals like musk ambrette is essential for safeguarding environmental and human health.

References

  • Bioaccumulation and Ecotoxicity of Synthetic Musks in the Aquatic Environment - KOPS. (n.d.).
  • Bioaccumulation and Ecotoxicity of Synthetic Musks in the Aquatic Environment. (n.d.).
  • Bioaccumulation and Ecotoxicity of Synthetic Musks in the Aquatic Environment | Request PDF - ResearchGate. (n.d.).
  • CAS 83-66-9: Musk ambrette - CymitQuimica. (n.d.).
  • Could the Chemical Musk Ambrette Cause Early Puberty? - The Cut. (2024, September 11).
  • Musk ambrette - Artisanal Oud Community. (2021, March 20).
  • Beyond the Scent: The Chemical Properties and Applications of Musk Ambrette. (n.d.).
  • Musk ambrette - EWG || Human Toxome Project. (n.d.).
  • Synthetic Musks - Campaign for Safe Cosmetics. (n.d.).
  • Behaviour of synthetic musk fragrances in freshwaters: occurrence, relations with environmental parameters, and preliminary risk assessment - NIH. (2023, September 30).
  • Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (n.d.).
  • Synthetic musks in environmental samples: Indicator compounds with relevant properties for environmental monitoring - ResearchGate. (2025, August 6).
  • Musk ambrette | C12H16N2O5 | CID 6753 - PubChem. (n.d.).
  • Environmental and human health concerns relating to synthetic musk compounds - Greenpeace Research Laboratories. (n.d.).
  • Safety First: Why Musk Ambrette is No Longer a Common Fragrance Ingredient. (n.d.).

Sources

Exploratory

Technical Monograph: Natural Sources of Ambrette and Ambrettolide

Executive Summary Ambrettolide ((Z)-7-hexadecen-16-olide) represents the olfactory and pharmacological core of Ambrette seeds (Abelmoschus moschatus).[1] While renowned in perfumery as the only non-animal derived natural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ambrettolide ((Z)-7-hexadecen-16-olide) represents the olfactory and pharmacological core of Ambrette seeds (Abelmoschus moschatus).[1] While renowned in perfumery as the only non-animal derived natural musk, its application in drug development is accelerating due to verified antimicrobial and anxiolytic profiles.

This guide addresses the primary challenge in ambrettolide utilization: Scalability vs. Purity. Natural abundance in seed oil is low (typically 5–17%), and traditional extraction yields high loads of non-volatile fatty acids (palmitic/myristic), resulting in a concrete known as "Ambrette Butter." This document details the botanical sourcing, biosynthetic pathways, and a self-validating Supercritical CO₂ (SFE) isolation protocol designed to maximize lactone recovery while minimizing fatty acid contamination.

Botanical & Phytochemical Foundation

The Source: Abelmoschus moschatus[2][3][4][5][6][7]
  • Taxonomy: Malvaceae family.[2][3][4][5]

  • Primary Metabolites: The seed coat contains the oleoresins.

  • Key Chemotypes:

    • Indian/Vietnamese Origin: High farnesyl acetate (50-60%), Moderate ambrettolide (8-12%).

    • South American Origin: Variable lipid content, often requiring rigorous winterization.

Molecular Architecture

Unlike synthetic polycyclic musks (e.g., Galaxolide), natural ambrettolide is a macrocyclic lactone .[6]

  • IUPAC Name: (Z)-7-hexadecen-16-olide (also known as 16-hydroxy-7-hexadecenoic acid lactone).

  • Structural Criticality:

    • Ring Size: 17-membered ring (ideal for musk odor thresholds).[7]

    • Unsaturation: The cis (Z) double bond at position 7 is critical for the characteristic diffusive, floral-musky odor and biodegradability.

    • Isomer Note: Synthetic commercial "Ambrettolide" is often Isoambrettolide (delta-9 isomer). Researchers must distinguish between these in bio-assays, as the natural delta-7 isomer exhibits distinct binding affinities.

Biosynthetic Pathway (Metabolic Engineering Context)

Understanding the natural synthesis is crucial for developing bio-identical fermentation routes. Ambrettolide is derived from the fatty acid metabolism pool.

Pathway Visualization

The following diagram illustrates the conversion from the primary fatty acid pool to the macrocyclic lactone.

Biosynthesis Palmitic Palmitic Acid (C16:0) Hydroxyl 16-Hydroxy-Palmitic Acid (Omega-Hydroxylation) Palmitic->Hydroxyl CYP450 (Omega-hydroxylase) Desat 16-Hydroxy-7-Hexadecenoic Acid (Ambrettolic Acid) Hydroxyl->Desat Delta-7 Desaturase (Specific to Malvaceae) Ambrettolide Ambrettolide ((Z)-7-Hexadecen-16-olide) Desat->Ambrettolide Lipase/Cyclase (Intramolecular Esterification)

Figure 1: Putative biosynthetic pathway of Ambrettolide from Palmitic Acid precursors via omega-hydroxylation and specific desaturation.

Extraction & Isolation Methodologies

Traditional steam distillation hydrolyzes the esters, damaging the olfactory profile and yielding a "butter" high in free fatty acids (FFA). Supercritical Fluid Extraction (SFE) is the industry standard for pharmaceutical-grade isolation.

Comparative Yield Analysis
Extraction MethodTotal Yield (%)Ambrettolide Content in ExtractFFA ContaminationThermal Degradation Risk
Hydro-Distillation 0.2 - 0.6%5 - 8%High (Solid at RT)High (Hydrolysis)
Solvent (Hexane) 2.0 - 4.0%8 - 12%ModerateMedium
Supercritical CO₂ 3.5 - 5.0%12 - 18% Low (Selectable)None
Protocol: SFE-CO₂ Isolation of Ambrettolide

Objective: Isolate an ambrettolide-rich fraction while suppressing palmitic acid co-extraction.

Reagents & Equipment:

  • Dried A. moschatus seeds (Moisture < 10%).

  • SFE Unit (e.g., Waters SFE Bio-Botanical System).

  • CO₂ (99.9% purity).

  • Co-solvent: Absolute Ethanol (HPLC Grade).

Step-by-Step Methodology:

  • Pre-Processing:

    • Comminution: Grind seeds to a particle size of 0.5–0.8 mm .

    • Rationale: Finer particles cause channeling; coarser particles reduce mass transfer.

  • Extraction Parameters (The "Sweet Spot"):

    • Pressure: 300 bar (30 MPa).

    • Temperature: 40°C.

    • CO₂ Flow Rate: 25 g/min .

    • Co-solvent: 2% Ethanol (increases solubility of the polar lactone ring).

    • Causality: Pressures >350 bar increase solubility of unwanted waxes/lipids. 40°C prevents thermal degradation of farnesyl acetate.

  • Separation (Fractionation):

    • Separator 1: 150 bar / 45°C (Drops heavy waxes).

    • Separator 2: 50 bar / 25°C (Collects Ambrettolide and Farnesyl Acetate).

  • Post-Processing (Winterization):

    • Dissolve extract in Ethanol (1:10).

    • Chill to -20°C for 24 hours.

    • Filter precipitate (Palmitic acid).

    • Rotary evaporate ethanol.

  • Validation (GC-MS):

    • Column: HP-5MS (30m x 0.25mm).

    • Target Ion: m/z 252 (Molecular ion of Ambrettolide).

Process Visualization

SFE_Workflow Raw Raw Seeds (Dried) Grind Comminution (0.5mm) Raw->Grind SFE SFE Extraction 300 bar / 40°C Grind->SFE Sep1 Separator 1 (Waxes/Lipids) SFE->Sep1 Heavy Fraction Sep2 Separator 2 (Target Oil) SFE->Sep2 Volatile Fraction Winter Winterization (-20°C in EtOH) Sep2->Winter Final Purified Ambrettolide Oil Winter->Final

Figure 2: Optimized Supercritical CO₂ workflow for Ambrette seed oil isolation.

Pharmacological & Drug Development Applications[3][5][12]

Researchers are pivoting from olfactory use to bioactive applications. The macrocyclic structure allows for membrane penetration and specific receptor modulation.

Antimicrobial Mechanism

Ambrettolide exhibits hydrophobicity that allows it to integrate into bacterial cell membranes.

  • Target: Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).[2]

  • Mechanism: Disruption of membrane integrity leading to leakage of Lactate Dehydrogenase (LDH) and Alkaline Phosphatase (ALP).

  • Docking Targets: High affinity observed for β-lactamase TEM-72 and Dihydrofolate reductase (DHFR) , suggesting potential as an adjuvant in antibiotic resistance therapies.

Neuropharmacology
  • Activity: Anxiolytic and sedative.

  • Pathway: Modulation of GABAergic systems (inferred from macrocyclic musk structural homology).

References

  • Characterization of Ambrette Seed Oil and Its Mode of Action in Bacteria. Source: National Institutes of Health (PMC). URL:[Link]

  • Chemical Composition of Ambrette Seed Oil. Source: Journal of Essential Oil Research / Taylor & Francis. URL:[Link]

  • Supercritical CO2 Extraction of Ambrette Seed Oil: Optimization. Source: ResearchGate (Industrial Crops and Products). URL:[Link]

  • Ambrettolide: Olfactory and Chemical Properties. Source: The Good Scents Company. URL:[Link]

  • Synthesis and Biosynthesis of Macrocyclic Lactones. Source: Fragrantica / Technical Analysis. URL:[Link][2][8]

Sources

Foundational

The Olfactory Enigma: A Technical Guide to the Perception and Receptor Binding of Musk Compounds

Foreword: The Allure of a Persistent Scent For millennia, the warm, sensual, and tenacious scent of musk has captivated humanity, serving as a cornerstone of perfumery and a subject of scientific curiosity.[1][2] Origina...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Allure of a Persistent Scent

For millennia, the warm, sensual, and tenacious scent of musk has captivated humanity, serving as a cornerstone of perfumery and a subject of scientific curiosity.[1][2] Originally sourced from the glands of the male musk deer, ethical and economic pressures have driven the innovation of a structurally diverse array of synthetic musk compounds.[1][2] This diversity, encompassing macrocyclic, polycyclic, nitro, and alicyclic musks, presents a fascinating paradox: how do molecules with such varied structures elicit a singular, recognizable "musk" percept?[3] This technical guide delves into the molecular intricacies of musk perception, offering researchers, scientists, and drug development professionals a comprehensive overview of the olfactory receptors, binding mechanisms, and signaling pathways that translate a chemical signature into a sensory experience. We will explore the key receptors that act as gatekeepers to the musk world, dissect the structure-activity relationships that govern their activation, and provide detailed, field-proven protocols for their in-vitro characterization.

Section 1: The Molecular Architecture of Musk Perception

The journey of a musk odorant from a volatile molecule to a perceived scent is a multi-step process initiated at the periphery of the olfactory system. This section will elucidate the fundamental components of this process, from the diverse chemical classes of musk compounds to the specific olfactory receptors that recognize them.

A Chemical Taxonomy of Musk Odorants

The world of musk compounds is a testament to the creativity of synthetic chemistry. While all sharing a common perceptual quality, they are categorized into several distinct structural classes:

  • Macrocyclic Musks: These compounds, featuring large carbon rings (typically 14-18 atoms), are structurally analogous to the natural musk compounds like muscone.[4]

  • Polycyclic Musks: Characterized by their multi-ring structures, these have been widely used in consumer products.[2]

  • Nitro Musks: Among the first synthetic musks developed, these aromatic compounds contain nitro groups.[2]

  • Alicyclic Musks: A newer class of musk compounds with a more linear or single-ring structure.

The structural diversity within and between these classes underscores the complexity of their interaction with olfactory receptors.

The Gatekeepers: Key Olfactory Receptors for Musk Compounds

The perception of musk is not mediated by a single, universal "musk receptor," but rather by a select group of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs).[5][6] Research has identified several key human ORs that respond to various musk compounds:

  • OR5AN1: This receptor is a primary target for macrocyclic musks, such as muscone, and also responds strongly to certain nitro musks like musk ketone.[1][6][7][8] Genetic variations in OR5AN1 have been shown to influence an individual's perception of some musks.[7]

  • OR1A1: This receptor shows a preference for nitro musks and does not respond to macrocyclic ketones like muscone.[1][6]

  • OR5A2: Emerging as a broadly tuned musk receptor, OR5A2 is activated by musks from polycyclic and linear classes, as well as most macrocyclic lactones.[2][9]

  • OR4D6: Genetic variation in this receptor has been linked to differences in the perception of the polycyclic musk, Galaxolide.[3][10]

The existence of multiple receptors with distinct but sometimes overlapping specificities is a cornerstone of the combinatorial coding of odors, which will be discussed in a later section.

The Binding Handshake: Molecular Determinants of Receptor Activation

The interaction between a musk odorant and its cognate receptor is a highly specific event governed by the principles of molecular recognition. The binding pocket of the receptor, a three-dimensional cavity formed by the transmembrane domains, accommodates the musk molecule. The stability of this interaction is dictated by a combination of forces:

  • Hydrogen Bonding: Specific amino acid residues within the binding pocket form hydrogen bonds with functional groups on the musk molecule. For instance, Tyr260 in transmembrane helix 6 of OR5AN1 is crucial for hydrogen bonding with the keto or nitro groups of musk compounds.[6] Similarly, Tyr258 in OR1A1 plays a key role in binding nitro musks.[6]

  • Hydrophobic Interactions: The nonpolar regions of the musk molecule interact with hydrophobic amino acid residues lining the binding pocket, further stabilizing the complex. In OR5AN1, aromatic residues like Phe105, Phe194, and Phe207 contribute to these interactions.[6]

These interactions induce a conformational change in the receptor, initiating the downstream signaling cascade. The precise shape, size, and electronic properties of the musk molecule, in conjunction with the architecture of the receptor's binding pocket, determine the specificity and potency of the interaction.

Section 2: From Binding to Brain: The Olfactory Signaling Cascade

The binding of a musk odorant to its receptor is the first step in a chain of events that culminates in the perception of a scent. This section details the intracellular signaling pathway that transduces the chemical signal into an electrical one.

The G-Protein Relay: Activating the Intracellular Machinery

Olfactory receptors are coupled to a specific heterotrimeric G-protein called Gαolf.[5][11][12] Upon odorant binding and receptor activation, the following sequence of events occurs:

  • G-Protein Activation: The activated OR acts as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of GDP for GTP on the α-subunit of Gαolf.[5]

  • Subunit Dissociation: The binding of GTP induces a conformational change in Gαolf, causing it to dissociate from the βγ-subunits.

  • Downstream Effector Activation: The activated Gαolf-GTP complex then interacts with and activates its downstream effector, adenylyl cyclase type III (ACIII).[5]

This initiation of the signaling cascade is a critical amplification step, where a single receptor-ligand interaction can lead to the activation of multiple G-proteins.

Second Messenger Amplification: The Role of cAMP

Activated adenylyl cyclase type III is an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[5] cAMP acts as a second messenger, rapidly diffusing within the cytoplasm of the olfactory sensory neuron and amplifying the initial signal. The increase in intracellular cAMP concentration is a key event that links receptor activation to the generation of an electrical signal.

Ion Channels and Depolarization: Generating the Neural Impulse

The rise in intracellular cAMP directly gates cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the olfactory sensory neuron's cilia.[5] The opening of these channels allows for the influx of cations, primarily Ca2+ and Na+, into the cell. This influx of positive charge leads to the depolarization of the neuron's membrane potential. The initial depolarization is further amplified by the opening of Ca2+-activated Cl- channels, resulting in an efflux of Cl- ions. This robust depolarization, if it reaches the threshold, triggers the firing of action potentials, which are then transmitted to the olfactory bulb of the brain for further processing.[5]

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Musk Musk Odorant OR Olfactory Receptor (e.g., OR5AN1) Musk->OR 1. Binding G_protein Gαolf/βγ-GDP OR->G_protein 2. Activation G_alpha_GTP Gαolf-GTP G_protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ ACIII Adenylyl Cyclase III cAMP cAMP ACIII->cAMP 4. ATP -> cAMP CNG CNG Channel (Closed) CNG_open CNG Channel (Open) CNG->CNG_open Depolarization Depolarization (Action Potential) CNG_open->Depolarization 6. Cation Influx (Ca2+, Na+) G_alpha_GTP->ACIII 3. Activation cAMP->CNG 5. Gating

Caption: The canonical olfactory signal transduction pathway.

Section 3: The Combinatorial Code of Musk Perception

The perception of a "musk" scent from a wide range of structurally diverse molecules is a classic example of combinatorial coding in olfaction.[3][8][13] This principle posits that the identity of an odor is not determined by the activation of a single, highly specific receptor, but rather by the unique pattern of activation across a population of different olfactory receptors.[8][13]

Different musk compounds will activate a distinct, yet potentially overlapping, set of the known musk receptors (OR5AN1, OR1A1, OR5A2, etc.) with varying affinities and efficacies. For example, a macrocyclic musk might strongly activate OR5AN1 and weakly activate OR5A2, while a polycyclic musk might strongly activate OR5A2 and not activate OR5AN1 at all. It is the brain's interpretation of this combinatorial "barcode" of receptor activation that ultimately gives rise to the characteristic musk percept. This model explains how structurally dissimilar molecules can evoke a similar sensory experience and also accounts for the subtle nuances and differences in the perceived quality of various musk compounds.

Section 4: In-Vitro Characterization of Musk-Receptor Interactions: Experimental Protocols

The functional characterization of musk-receptor interactions is paramount for understanding the molecular basis of musk perception and for the development of novel fragrance ingredients. This section provides detailed, step-by-step protocols for two widely used in-vitro assays: the luciferase reporter assay and calcium imaging.

Cell Culture and Transfection of HEK293 Cells

HEK293 cells are a robust and commonly used cell line for the heterologous expression of olfactory receptors due to their high transfection efficiency and reliable growth characteristics.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmids encoding the olfactory receptor of interest, a G-protein (e.g., Gαolf), and a reporter construct (e.g., CRE-luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.

  • Transfection:

    • For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. Typically, this involves diluting the plasmids and the transfection reagent in a serum-free medium (e.g., Opti-MEM), combining them, and incubating for a short period to allow complex formation.

    • Add the DNA-lipid complex to the cells in each well.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for receptor and reporter expression.

Luciferase Reporter Assay for Receptor Activation

The luciferase reporter assay is a highly sensitive method for quantifying the activation of GPCRs that signal through the cAMP pathway.[14][15][16]

Principle: This assay utilizes a reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple copies of the cAMP response element (CRE). When an olfactory receptor is activated, the subsequent increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE sequence in the reporter plasmid, driving the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the level of receptor activation.

Procedure:

  • Odorant Stimulation: After the 24-48 hour post-transfection incubation, remove the culture medium and replace it with a serum-free medium containing the desired concentration of the musk compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).

  • Incubation: Incubate the cells with the odorants for 4-6 hours at 37°C.

  • Cell Lysis: Lyse the cells by adding a lysis buffer and incubating for 15-20 minutes at room temperature with gentle shaking.

  • Luminometry:

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add the luciferase assay reagent containing luciferin to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity of the odorant-stimulated cells to that of the vehicle-treated cells to determine the fold increase in receptor activation. Plot the fold increase against the logarithm of the odorant concentration to generate a dose-response curve and calculate the EC50 value.

Luciferase_Assay_Workflow A 1. Transfect HEK293 cells with OR, Gαolf, and CRE-Luciferase plasmids B 2. Incubate for 24-48h for protein expression A->B C 3. Stimulate cells with musk compounds B->C D 4. Incubate for 4-6h C->D E 5. Lyse cells D->E F 6. Add Luciferin substrate E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Dose-response curve, EC50) G->H

Caption: Luciferase reporter assay workflow.

Calcium Imaging for Real-Time Monitoring of Receptor Activation

Calcium imaging is a powerful technique that allows for the real-time visualization of intracellular calcium dynamics in response to receptor activation.[17]

Principle: This method relies on the use of fluorescent calcium indicators, such as Fura-2 AM or genetically encoded calcium indicators (GECIs) like GCaMP. When an olfactory receptor is activated, the resulting influx of Ca2+ through CNG channels leads to an increase in the intracellular Ca2+ concentration. This increase in Ca2+ binds to the fluorescent indicator, causing a change in its fluorescence properties (e.g., an increase in fluorescence intensity or a shift in the emission spectrum), which can be detected and quantified using fluorescence microscopy.

Procedure:

  • Cell Preparation: Transfect HEK293 cells with the olfactory receptor and Gαolf plasmids as described previously.

  • Dye Loading (for chemical indicators):

    • Incubate the transfected cells with a calcium-sensitive dye (e.g., Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature.

    • Wash the cells to remove excess dye.

  • Microscopy Setup:

    • Place the coverslip with the loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a sensitive camera.

  • Odorant Perfusion:

    • Continuously perfuse the cells with a physiological buffer.

    • Switch to a buffer containing the musk odorant for a defined period to stimulate the cells.

    • Switch back to the control buffer to wash out the odorant.

  • Image Acquisition: Acquire fluorescence images at regular intervals before, during, and after odorant stimulation.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for individual cells.

    • Calculate the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) to determine the relative change in intracellular Ca2+ concentration.

    • Plot the change in fluorescence as a function of time to visualize the kinetics of the receptor response.

Section 5: Quantitative Analysis of Musk-Receptor Interactions

The following table summarizes the half-maximal effective concentration (EC50) values for a selection of musk compounds with their respective olfactory receptors, as determined by in-vitro functional assays. Lower EC50 values indicate a higher potency of the compound for the receptor.

ReceptorCompoundCompound ClassEC50 (µM)
Human OR5AN1 (R)-Muscone (l-muscone)Macrocyclic Ketone13.3[1]
(S)-Muscone (d-muscone)Macrocyclic Ketone11.3[1]
Racemic MusconeMacrocyclic Ketone12.5[1]
Musk KetoneNitro Musk0.02 - 0.79[1][18]
Musk XyleneNitro Musk16.7[1]
CyclopentadecanoneMacrocyclic Ketone19.96[1][7]
Ethylene BrassylateMacrocyclic Lactone52.81[1][7]
GalaxolidePolycyclic MuskNo response[1][7]
Mouse MOR215-1 (R)-Muscone (l-muscone)Macrocyclic Ketone0.63[5]
(S)-Muscone (d-muscone)Macrocyclic Ketone2.2[5]
Racemic MusconeMacrocyclic Ketone0.5[1]
Musk KetoneNitro Musk2.9[1]
Musk XyleneNitro Musk34.9[1]
Human OR1A1 Musk TibeteneNitro MuskSimilar to Musk Xylene[18]
Musk XyleneNitro MuskSimilar to Musk Tibetene[18]
Musk AmbretteNitro MuskSimilar to Musk Tibetene[18]

Conclusion: An Ever-Evolving Olfactory Landscape

The study of musk perception offers a compelling window into the intricate world of olfaction. The convergence of structurally diverse molecules on a singular perceptual category highlights the elegance and complexity of the olfactory code. Our understanding of the key receptors, their specific binding interactions, and the downstream signaling pathways has advanced significantly, yet many questions remain. The continued deorphanization of olfactory receptors, coupled with advanced computational modeling and high-throughput screening technologies, will undoubtedly unveil further layers of this fascinating sensory puzzle. This technical guide provides a solid foundation for researchers to explore the molecular underpinnings of musk perception, paving the way for the rational design of novel fragrance ingredients and a deeper appreciation for the chemical senses.

References

  • Shirasu, M., et al. (2016). Ligand Specificity and Evolution of Mammalian Musk Odor Receptors: Effect of Single Receptor Deletion on Odor Detection. The Journal of Neuroscience, 36(16), 4484-4495. [Link]

  • Li, Y. R., et al. (2022). Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. Chemical Senses, 48, bjac037. [Link]

  • Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. Proceedings of the National Academy of Sciences, 115(17), E3950-E3958. [Link]

  • Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84-91. [Link]

  • Li, Y. R., et al. (2022). From musk to body odor: Decoding olfaction through genetic variation. PLoS Genetics, 18(2), e1009564. [Link]

  • Miazzi, F., et al. (2021). Codon Optimization of Insect Odorant Receptor Genes May Increase Their Stable Expression for Functional Characterization in HEK293 Cells. Frontiers in Cellular Neuroscience, 15, 712053. [Link]

  • Lassalle, A., et al. (2023). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. bioRxiv. [Link]

  • Lassalle, A., et al. (2023). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. bioRxiv. [Link]

  • Miazzi, F., et al. (2019). Optimization of Insect Odorant Receptor Trafficking and Functional Expression Via Transient Transfection in HEK293 Cells. Chemical Senses, 45(1), 21-32. [Link]

  • Silbering, A. F., et al. (2011). Calcium Imaging of Odor-evoked Responses in the Drosophila Antennal Lobe. Journal of Visualized Experiments, (53), 2976. [Link]

  • Moore, T. (2005). Synthesis and Fragrance Properties of Macrocyclic Musks. University of Illinois Urbana-Champaign. [Link]

  • Corvol, J. C., et al. (2001). Gαolf Levels Are Regulated by Receptor Usage and Control Dopamine and Adenosine Action in the Striatum. The Journal of Neuroscience, 21(12), 4390-4398. [Link]

  • Corvol, J. C., et al. (2001). Gαolf Levels Are Regulated by Receptor Usage and Control Dopamine and Adenosine Action in the Striatum. The Journal of Neuroscience, 21(12), 4390-4398. [Link]

  • Miazzi, F., et al. (2019). Optimization of Insect Odorant Receptor Trafficking and Functional Expression Via Transient Transfection in HEK293 Cells. ResearchGate. [Link]

  • Nara, K., et al. (2011). A Large-Scale Analysis of Odor Coding in the Olfactory Epithelium. The Journal of Neuroscience, 31(25), 9179-9191. [Link]

  • JoVE. (2023). Calcium Imaging in Neurons Using Fura-2. Journal of Visualized Experiments. [Link]

  • Luckenbach, T., & Epel, D. (2005). Nitromusk and Polycyclic Musk Compounds as Long-Term Inhibitors of Cellular Xenobiotic Defense Systems Mediated by Multidrug Transporters. Environmental Health Perspectives, 113(1), 17-24. [Link]

  • Saraiva, L. R. (2023). Modulation of the olfactory combinatorial code at the periphery. ResearchGate. [Link]

  • Reactome. (n.d.). Olfactory Signaling Pathway. Reactome. [Link]

  • Leinders-Zufall, T., et al. (1998). Imaging Odor-Induced Calcium Transients in Single Olfactory Cilia: Specificity of Activation and Role in Transduction. The Journal of Neuroscience, 18(15), 5630-5639. [Link]

  • Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. Proceedings of the National Academy of Sciences, 115(17), E3950-E3958. [Link]

  • Li, Y. R., et al. (2023). Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. Chemical Senses, 48, bjac037. [Link]

  • Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]

  • Jean-Charles, C., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 4(3), 102446. [Link]

  • Shirasu, M., et al. (2016). Ligand Specificity and Evolution of Mammalian Musk Odor Receptors: Effect of Single Receptor Deletion on Odor Detection. The Journal of Neuroscience, 36(16), 4484-4495. [Link]

  • Luckenbach, T., & Epel, D. (2005). Nitromusk and polycyclic musk compounds as long-term inhibitors of cellular xenobiotic defense systems mediated by multidrug transporters. Environmental Health Perspectives, 113(1), 17-24. [Link]

  • Murphy Lab. (2000). Luciferase Assay protocol. Emory University. [Link]

  • Li, Y. R., et al. (2022). From musk to body odor: Decoding olfaction through genetic variation. ResearchGate. [Link]

  • He, Y., et al. (2024). Characterization of Gαs and Gαolf activation by catechol and non-catechol dopamine D1 receptor agonists. bioRxiv. [Link]

  • Kraft, P., & Fráter, G. (2001). Enantioselectivity of musk odor sensation. Chirality, 13(7), 388-394. [Link]

  • Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by ( R )-muscone and diverse other musk-smelling compounds. ResearchGate. [Link]

  • Ikegami, A., et al. (2023). Diverse yet selective tuning of an odorant receptor for sensing four classes of musk compounds. ResearchGate. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Exaltone and related macrocyclic musks - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]

Sources

Exploratory

The Genotoxic and Mutagenic Profile of Musk Ambrette: A Technical Guide for Researchers

Introduction: The Aromatic Enigma of Musk Ambrette Musk ambrette, a synthetic nitro musk, was once a cornerstone of the fragrance industry, prized for its potent and persistent sweet, musky odor. Its widespread use in co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aromatic Enigma of Musk Ambrette

Musk ambrette, a synthetic nitro musk, was once a cornerstone of the fragrance industry, prized for its potent and persistent sweet, musky odor. Its widespread use in cosmetics, soaps, and detergents led to significant human exposure. However, mounting evidence of its toxicological effects, including neurotoxicity and photosensitization, prompted a dramatic decline in its use and led to regulatory restrictions.[1] This guide provides an in-depth technical examination of the genotoxicity and mutagenicity of musk ambrette, offering researchers, scientists, and drug development professionals a comprehensive overview of the key studies, experimental protocols, and mechanistic insights that have defined its safety profile. Understanding the genotoxic potential of compounds like musk ambrette is a critical component of modern safety pharmacology and is essential for the development of safer consumer products and pharmaceuticals.

Part 1: In Vitro Mutagenicity Assessment

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and internationally accepted short-term bacterial reverse mutation assay to detect gene mutations.[2] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The assay assesses the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain their ability to produce histidine and grow on a histidine-deficient medium.

Causality of Experimental Choice: The selection of multiple tester strains is crucial as they are designed to detect different types of mutations. For musk ambrette, S. typhimurium strain TA100 was identified as a responsive strain.[3][4] This strain is particularly sensitive to mutagens that cause base-pair substitutions.[5] The inclusion of a metabolic activation system, typically a liver homogenate fraction (S9), is essential to mimic mammalian metabolism and detect pro-mutagens that require enzymatic conversion to become mutagenic.

Findings for Musk Ambrette: Musk ambrette has been shown to be mutagenic in Salmonella typhimurium strain TA100, but only in the presence of a mammalian metabolic activation system (S9 fraction).[3][4] This indicates that musk ambrette itself is not the ultimate mutagen, but is converted into a mutagenic metabolite by liver enzymes.

Mechanistic Insights: Further investigation into the metabolic activation pathway revealed a crucial two-step process for the mutagenicity of musk ambrette.[4] The initial step involves metabolism by mammalian microsomal enzymes present in the S9 fraction. The second critical step is the subsequent activation of the intermediate metabolite by bacterial nitroreductases within the Salmonella tester strain.[4] This was demonstrated by the lack of mutagenic activity in a nitroreductase-deficient strain, TA100 NR, even in the presence of the S9 fraction.[4]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation of Materials:

    • Salmonella typhimurium tester strain TA100.

    • Musk ambrette dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Positive and negative controls.

    • S9 fraction from induced rat liver and cofactor solution.

    • Molten top agar containing a trace amount of histidine and biotin.

    • Minimal glucose agar plates.

  • Assay Procedure:

    • To a sterile tube, add 0.1 mL of the S. typhimurium TA100 culture, 0.1 mL of the test solution (musk ambrette at various concentrations), and 0.5 mL of the S9 mix (for activated plates) or buffer (for non-activated plates).

    • Incubate the mixture at 37°C for 20 minutes with gentle shaking.

    • Add 2.0 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure an even distribution of the top agar.

    • Allow the top agar to solidify.

    • Invert the plates and incubate at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive response is defined as a dose-related increase in the number of revertant colonies, typically a two-fold or greater increase over the solvent control.

Table 1: Summary of Ames Test Results for Musk Ambrette

Test SystemMetabolic Activation (S9)ResultReference(s)
Salmonella typhimurium TA100Without S9Negative[4]
Salmonella typhimurium TA100With S9Positive[3][4]
Salmonella typhimurium TA100 NRWith S9Negative[4]

Note: Specific quantitative data on concentrations and fold-increases in revertant colonies are not consistently available in the reviewed public literature.

Diagram 1: Experimental Workflow for the Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Growth cluster_analysis Analysis Bacteria S. typhimurium Culture Mix Mix Bacteria, Compound, and S9 Bacteria->Mix Test_Compound Musk Ambrette Solution Test_Compound->Mix S9_Mix S9 Metabolic Activation Mix S9_Mix->Mix Incubate Incubate at 37°C Mix->Incubate Add_Agar Add Top Agar Incubate->Add_Agar Pour Pour on Minimal Glucose Plate Add_Agar->Pour Incubate_Plates Incubate Plates at 37°C Pour->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Analyze Analyze Data Count->Analyze

Caption: Workflow of the bacterial reverse mutation (Ames) test.

Part 2: In Vivo Genotoxicity Assessment

Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Test

The Drosophila melanogaster SLRL test is a classic in vivo assay for detecting mutations in the germ cells of a eukaryotic organism.[2][6] This forward mutation assay is capable of detecting a broad spectrum of mutations, including point mutations and small deletions, across numerous genes on the X-chromosome.[6]

Causality of Experimental Choice: The use of a whole organism like Drosophila provides an integrated assessment of genotoxicity, encompassing absorption, distribution, metabolism, and excretion of the test compound. This offers a more comprehensive biological picture than in vitro assays alone. The SLRL test is particularly valuable for detecting heritable genetic damage.

Findings for Musk Ambrette: Musk ambrette induced sex-linked recessive lethal mutations in the mature sperm of Drosophila melanogaster.[3] This positive result in a eukaryotic system further supported the mutagenic potential of musk ambrette observed in the Ames test.

Experimental Protocol: Drosophila melanogaster SLRL Test

  • Preparation of Flies:

    • Use a well-defined wild-type male stock and a female stock with a marked X-chromosome (e.g., Muller-5).

  • Exposure:

    • Expose the wild-type male flies to musk ambrette, typically through feeding or injection.

    • A concurrent negative control group is maintained.

  • Mating Scheme:

    • F0 Generation: Mate the treated males with the Muller-5 virgin females.

    • F1 Generation: Collect the heterozygous F1 females and mate them individually with their Muller-5 brothers.

    • F2 Generation: Screen the F2 generation for the absence of the wild-type male class. The absence of this class indicates the presence of a recessive lethal mutation on the X-chromosome from the original treated male.

  • Data Analysis:

    • Calculate the frequency of lethal mutations in the treated and control groups.

    • A statistically significant increase in the mutation frequency in the treated group compared to the control group indicates a positive result.

Diagram 2: Mating Scheme for the Drosophila SLRL Test

SLRL_Test F0 F0 Generation Treated_Male Treated Wild-Type Male (X/Y) Muller5_Female Muller-5 Female (XM/XM) F1_Female Heterozygous Female (X/XM) Treated_Male->F1_Female F1_Male Muller-5 Male (XM/Y) Muller5_Female->F1_Female F1 F1 Generation F2_Progeny Examine Progeny F1_Female->F2_Progeny F1_Male->F2_Progeny F2 F2 Generation Result Absence of Wild-Type Males Indicates Lethal Mutation F2_Progeny->Result

Caption: Simplified mating scheme for the SLRL test in Drosophila.

In Vivo Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test is a widely used method to assess chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity).[7][8] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[8]

Causality of Experimental Choice: This assay is a preferred in vivo test for cytogenetic damage due to its technical simplicity and the ability to be integrated into general toxicology studies.[9] It provides evidence of genotoxic effects in a whole animal system, which is a critical step in risk assessment.

Findings for Musk Ambrette: In contrast to the positive findings in the Ames and Drosophila assays, musk ambrette did not induce the formation of micronuclei in the bone marrow of mice following either intraperitoneal injection or oral administration.[3] This negative result suggests that under the conditions tested, musk ambrette is not clastogenic or aneugenic in mammalian bone marrow cells in vivo.

Experimental Protocol: In Vivo Mouse Micronucleus Test

  • Animal Dosing:

    • Use a suitable rodent species (e.g., NMRI mice).

    • Administer musk ambrette at multiple dose levels via the intended route of exposure (e.g., oral gavage or intraperitoneal injection).

    • Include concurrent vehicle and positive control groups.

  • Sample Collection:

    • At appropriate time points after the final dose (typically 24 and 48 hours), euthanize the animals.

    • Collect bone marrow from the femur.

  • Slide Preparation and Staining:

    • Prepare bone marrow smears on microscope slides.

    • Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs; immature red blood cells) from normochromatic erythrocytes (NCEs; mature red blood cells) and allows for the visualization of micronuclei (e.g., Giemsa or acridine orange).

  • Data Analysis:

    • Score at least 2000 PCEs per animal for the presence of micronuclei.

    • Determine the ratio of PCEs to NCEs to assess bone marrow toxicity.

    • A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.

Table 2: Summary of In Vivo Genotoxicity Test Results for Musk Ambrette

Test SystemEndpointResultReference(s)
Drosophila melanogasterSex-Linked Recessive Lethal MutationsPositive[3]
Mouse Bone MarrowMicronucleus FormationNegative[3]

Part 3: Other Toxicological Considerations and Regulatory Status

Beyond its genotoxic profile, musk ambrette exhibits other significant toxicities that have contributed to its restricted use. It is a known neurotoxin, causing demyelination and axonal degeneration in the nervous system of rats.[10] Additionally, it can induce testicular atrophy in rats and is a photoallergen in humans, causing skin reactions upon exposure to sunlight.[10]

These toxicological concerns have led to stringent regulatory actions. The International Fragrance Association (IFRA) prohibits the use of musk ambrette as a fragrance ingredient. In the European Union, musk ambrette is banned for use in cosmetic products.[11] The U.S. Food and Drug Administration (FDA) has also removed it from the "generally recognized as safe" (GRAS) list.[11]

Conclusion

The genotoxicity and mutagenicity profile of musk ambrette is complex, highlighting the importance of a comprehensive testing battery. While it is mutagenic in the Ames test (with metabolic activation) and the Drosophila SLRL assay, it does not appear to be clastogenic or aneugenic in the in vivo mouse micronucleus test. The mechanism of its mutagenicity in the Ames test underscores the intricate interplay between mammalian and bacterial metabolic systems in the bioactivation of certain xenobiotics. The collective evidence of its mutagenicity, along with its other documented toxicities, provides a strong scientific rationale for the regulatory restrictions placed upon its use. This case serves as a critical reminder of the necessity for thorough safety assessments in the development and regulation of chemicals used in consumer products.

References

  • National Center for Biotechnology Information. (1996). Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

  • Mersch-Sundermann, V., & Emig, M. (1998). Salmonella mutagenicity of musk ambrette depends on both microsomal and bacterial enzyme activity. Anticancer Research, 18(2A), 829-831. Retrieved from [Link]

  • PubChem. (n.d.). Musk ambrette. In PubChem Compound Summary for CID 6753. Retrieved from [Link]

  • European Commission. (n.d.). B.20. Sex-linked recessive lethal test in drosophila melanogaster. In Annex V to Directive 67/548/EEC. Retrieved from [Link]

  • Pure Haven. (2024, September 16). the latest on endocrine disruptors: what a new study reveals and the critical problems still to be solved. Retrieved from [Link]

  • Juutilainen, J., & Lang, S. (1997). Sex-linked recessive lethal test of Drosophila melanogaster after exposure to 50-Hz magnetic fields. Bioelectromagnetics, 18(5), 392-394. Retrieved from [Link]

  • Prival, M. J., & Zeiger, E. (1998). Chemicals mutagenic in Salmonella typhimurium strain TA1535 but not in TA100. Mutation Research, 412(3), 251-260. Retrieved from [Link]

  • Hawkins, D. R., & Ford, R. A. (2002). Dermal absorption and disposition of musk ambrette, musk ketone and musk xylene in human subjects. Food and Chemical Toxicology, 40(10), 1457-1461. Retrieved from [Link]

  • Reddit. (2023). Musk Ambrette - dangerous to health?. r/fragrance. Retrieved from [Link]

  • Galloway, S. M., Armstrong, M. J., Reuben, C., Colman, S., Brown, B., Cannon, C., Bloom, A. D., Nakamura, F., Oyama, M., & Bover, P. (1987). Chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary cells in vitro: II. Results with 20 chemicals. Environmental and Molecular Mutagenesis, 10(1), 19-35. Retrieved from [Link]

  • Forbes, P. D., & Stenbäck, F. (1981). Phototoxicity, photoallergy, and contact sensitization of nitro musk perfume raw materials. Contact Dermatitis, 7(5), 251-262. Retrieved from [Link]

  • Yun, B. H., Guo, J., Bellamri, M., & Turesky, R. J. (2020). DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry Reviews, 39(1-2), 55-82. Retrieved from [Link]

  • Lee, W. R., Abrahamson, S., Valencia, R., von Halle, E. S., Wurgler, F. E., & Zimmering, S. (1983). The sex-linked recessive lethal test for mutagenesis in Drosophila melanogaster. A report of the U.S. Environmental Protection Agency Gene-Tox Program. Mutation Research, 123(2), 183-279. Retrieved from [Link]

  • Api, A. M., & Gudi, R. (2000). An in vivo mouse micronucleus assay on musk ketone. Mutation Research, 464(2), 263-267. Retrieved from [Link]

  • Defense Technical Information Center. (1986). In Vitro Chromosome Aberrations Study in Chinese Hamster Ovary (CHO) Cells. Retrieved from [Link]

  • Code of Federal Regulations. (n.d.). 40 CFR 798.5275 -- Sex-linked recessive lethal test in drosophila melanogaster. In eCFR. Retrieved from [Link]

  • Hecht, S. S. (2016). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 4(3), 16. Retrieved from [Link]

  • Scribd. (n.d.). Musk Ambrette & Musk Xylene Data. Retrieved from [Link]

  • Inotiv. (n.d.). In Vivo Micronucleus Test. Retrieved from [Link]

  • DeMarini, D. M., & Brooks, L. R. (1992). Analysis of Chemical Structures and Mutations Detected by Salmonella TA98 and TA100. Basic Life Sciences, 61, 205-224. Retrieved from [Link]

  • SGS Taiwan Ltd. (n.d.). OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. Retrieved from [Link]

  • The Good Scents Company. (n.d.). musk ambrette 2,4-dinitro-3-methyl-6-tert-butylanisole. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. Retrieved from [Link]

  • Defense Technical Information Center. (1983). Standard Operating Procedure for Mutagenicity Testing Using the Drosophila melanogaster Sex-Linked Recessive Lethal Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. Retrieved from [Link]

  • Zeiger, E., Gollapudi, B., & Spencer, P. J. (1995). The effectiveness of Salmonella strains TA100, TA102 and TA104 for detecting mutagenicity of some aldehydes and peroxides. Mutation Research, 342(3-4), 107-115. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • Krishna, G., & Hayashi, M. (2000). Practical Considerations in the Conduct of Micronucleus Test. BEMS Reports, 1, 3-10. Retrieved from [Link]

  • Yun, B. H., Turesky, R. J., & Vouros, P. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 24. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Chromosome Aberration Test. Retrieved from [Link]

  • Singh, R., & Singh, J. (2015). Determination of Mutagenic Potential of Imidacloprid in Salmonella Typhimurium–TA 98 and TA 100 Following Bacterial Reverse Mutation Assay. International Journal of Current Microbiology and Applied Sciences, 4(6), 877-884. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Method for the Ultrasensitive Detection of Musk Ambrette in Wastewater

Abstract Musk ambrette, a synthetic nitro musk, has been widely used as a fragrance ingredient in various consumer products. Due to its persistence, bioaccumulative potential, and suspected toxicological effects, includi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Musk ambrette, a synthetic nitro musk, has been widely used as a fragrance ingredient in various consumer products. Due to its persistence, bioaccumulative potential, and suspected toxicological effects, including photosensitization and neurotoxicity, it is now considered a significant environmental contaminant.[1] Its presence in wastewater effluents is a key indicator of its release into aquatic ecosystems, necessitating sensitive and reliable analytical methods for monitoring.[2][3] This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of musk ambrette in complex wastewater matrices. The protocol covers two robust sample preparation techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—followed by high-sensitivity GC-MS analysis, providing a comprehensive workflow for environmental researchers and analytical laboratories.

Introduction: The Environmental Significance of Musk Ambrette

Synthetic musks are a class of compounds used to replace natural musk in fragrances for cosmetics, detergents, and perfumes.[4][5] Musk ambrette (CAS 83-66-9) belongs to the nitro musk category. Its chemical properties, particularly its high lipophilicity, contribute to its environmental persistence. It is not readily biodegradable and tends to adsorb to sewage sludge and bioaccumulate in the fatty tissues of aquatic organisms.[1][2] Classified by some as a Persistent, Bioaccumulative, and Toxic (PBT) substance, monitoring its concentration in wastewater treatment plant (WWTP) influents and effluents is crucial for assessing its environmental load and the effectiveness of removal processes.[1][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering unparalleled selectivity and sensitivity for identifying and quantifying trace levels of organic pollutants.[7][8] The coupling of a gas chromatograph for separation with a mass spectrometer for detection allows for the confident identification of musk ambrette even in chemically complex samples like wastewater.

Principle of the Analytical Workflow

The determination of musk ambrette in wastewater involves three core stages:

  • Extraction and Concentration: Isolating the semi-volatile, lipophilic musk ambrette from the aqueous matrix and concentrating it to detectable levels. This is typically achieved using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[9][10]

  • Chromatographic Separation: Injecting the concentrated extract into a GC system, where musk ambrette is separated from other co-extracted compounds based on its boiling point and affinity for the capillary column's stationary phase.

  • Mass Spectrometric Detection and Quantification: As the separated compound elutes from the GC column, it is ionized (typically via Electron Ionization - EI), fragmented, and detected by the mass spectrometer. Quantification is achieved by comparing the analyte's signal response to that of a calibration curve generated from known standards. For enhanced sensitivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are often employed.[11]

GC-MS_Workflow_Musk_Ambrette cluster_0 Sample Preparation cluster_1 Extraction Options cluster_2 Instrumental Analysis Wastewater 1. Wastewater Sample (1 L, Aqueous) Filter 2. Filtration (0.45 µm Glass Fiber) Wastewater->Filter SPE 3a. Solid-Phase Extraction (e.g., Oasis HLB cartridge) Filter->SPE Option A LLE 3b. Liquid-Liquid Extraction (e.g., with Dichloromethane) Filter->LLE Option B Elution 4. Elution & Concentration (Solvent Evaporation) SPE->Elution LLE->Elution GC_MS 5. GC-MS Analysis (Separation & Detection) Elution->GC_MS Inject Reconstituted Extract Data 6. Data Processing (Quantification) GC_MS->Data Result 7. Final Report (Concentration in ng/L) Data->Result

Caption: Analytical workflow for musk ambrette detection in wastewater.

Detailed Protocols

PART 1: Sample Preparation & Extraction

The goal of this stage is to efficiently transfer musk ambrette from a large volume of water into a small volume of organic solvent. The choice between SPE and LLE depends on available resources, desired sample throughput, and solvent consumption considerations.[12][13]

Protocol 3.1: Solid-Phase Extraction (SPE)

SPE is often preferred due to its lower solvent usage, potential for automation, and high concentration factors.[10][14] The mechanism relies on partitioning the analyte between the solid sorbent and the liquid sample matrix. Reversed-phase sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are highly effective for trapping a wide range of organic pollutants, including synthetic musks, from water.[14]

Materials:

  • SPE cartridges (e.g., Oasis HLB, 6 cc, 500 mg)

  • SPE vacuum manifold

  • Wastewater sample, filtered through a 0.45 µm glass fiber filter

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, pesticide grade)

  • Deionized water

  • Nitrogen gas evaporator

Step-by-Step Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the SPE cartridge to wet the sorbent. Do not allow the cartridge to go dry.

    • Pass 5 mL of methanol through the cartridge to activate the sorbent for aqueous samples.

    • Pass 5 mL of deionized water to equilibrate the cartridge. Ensure the sorbent bed remains submerged.

    • Causality: Conditioning and equilibration ensure the sorbent is activated and ready to interact with the analyte from the aqueous phase, maximizing retention.

  • Sample Loading:

    • Load 1 liter of the filtered wastewater sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

    • Causality: A slow, controlled flow rate is critical to ensure sufficient residence time for the musk ambrette molecules to adsorb onto the sorbent.

  • Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences that were not retained.

    • Dry the cartridge under vacuum for 20-30 minutes to remove residual water.

    • Causality: This washing step cleans the cartridge without eluting the target analyte, leading to a cleaner final extract. Thorough drying is essential to prevent water from being carried into the final organic extract, which can interfere with GC analysis.

  • Elution:

    • Place a collection tube inside the manifold. Elute the trapped musk ambrette by passing 2 x 4 mL aliquots of dichloromethane through the cartridge.

    • Causality: Dichloromethane is a non-polar solvent that effectively disrupts the interaction between the lipophilic musk ambrette and the sorbent, releasing it into the collection tube.

  • Concentration:

    • Evaporate the collected eluate to near dryness (approx. 0.5 mL) under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the residue in 1 mL of hexane or isooctane containing an appropriate internal standard (e.g., d15-musk xylene). The sample is now ready for GC-MS analysis.[15]

Protocol 3.2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions an analyte between two immiscible liquid phases.[12] For musk ambrette, a non-polar organic solvent is used to extract it from the aqueous wastewater sample.

Materials:

  • 2 L separatory funnel with a PTFE stopcock

  • Dichloromethane (DCM, pesticide grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen gas evaporator

Step-by-Step Procedure:

  • Sample Preparation:

    • Pour 1 liter of the filtered wastewater sample into the 2 L separatory funnel.

    • Add 30 g of sodium chloride and shake to dissolve.

    • Causality: This "salting out" step increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds like musk ambrette and promoting its transfer into the organic solvent.[13]

  • Extraction:

    • Add 60 mL of dichloromethane to the funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate for 10 minutes. Drain the lower organic layer (DCM) into a flask.

    • Causality: Vigorous shaking creates a large surface area between the two immiscible liquids, facilitating the mass transfer of the analyte into the organic phase.

  • Repeat Extraction:

    • Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the organic extracts.

    • Causality: Multiple extractions are more efficient at recovering the analyte than a single extraction with the same total solvent volume.

  • Drying and Concentration:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the dried extract to approximately 1 mL using a rotary evaporator or nitrogen evaporator.

    • Transfer the concentrate to a GC vial, performing a final solvent exchange to 1 mL of hexane or isooctane containing an internal standard.

PART 2: GC-MS Instrumental Analysis

The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer. An HP-5MS or equivalent column is ideal, as its non-polar stationary phase provides excellent separation for semi-volatile compounds like synthetic musks.[15]

Parameter Condition Rationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for capillary GC.
Injector TypeSplitlessEnsures maximum transfer of the trace analyte onto the column for high sensitivity.
Injector Temperature250 °CPromotes rapid volatilization of musk ambrette without thermal degradation.[16]
Carrier GasHelium, constant flow ~1.2 mL/minInert gas providing good chromatographic efficiency.
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, non-polar column providing excellent separation for a wide range of organic compounds.[15]
Oven ProgramInitial 60°C (hold 2 min), ramp to 180°C at 20°C/min, then ramp to 280°C at 10°C/min (hold 5 min)The temperature program separates analytes by boiling point, ensuring musk ambrette is well-resolved from matrix interferences.
Mass Spectrometer (MS)
Ion Source Temp.230 °CStandard temperature for stable ionization.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of musk ambrette, reducing chemical noise.
Monitored Ions (m/z)253 (Quantifier) , 223, 238These are characteristic fragments of musk ambrette. Using a quantifier and qualifiers provides high confidence in identification.

Method Validation and Performance

Method validation is essential to ensure that the analytical results are reliable, accurate, and reproducible. Key parameters are defined according to established guidelines.[17][18]

  • Linearity: A calibration curve is constructed by analyzing standards at multiple concentration levels (e.g., 5-500 ng/L). The method is considered linear if the coefficient of determination (R²) is >0.99.[11][19]

  • Accuracy & Precision: Determined by analyzing spiked wastewater samples at low, medium, and high concentrations (n=5). Accuracy is expressed as the percent recovery, while precision is expressed as the relative standard deviation (RSD).[17]

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified. They are typically calculated based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.[16][20]

Validation Parameter Typical Performance Characteristic Acceptance Criteria
Linearity (R²)> 0.995R² > 0.99
Spike Recovery (Accuracy)85% - 110%70% - 120%[17]
Precision (RSD)< 15%≤ 20%[17]
Limit of Detection (LOD)1 - 5 ng/LDependent on project requirements
Limit of Quantification (LOQ)5 - 15 ng/LDependent on project requirements

Note: Performance characteristics are synthesized from multiple sources and represent typical values achievable with the described methodology.[16][20]

Conclusion

This application note details a robust and highly sensitive GC-MS method for the determination of musk ambrette in wastewater. Both the Solid-Phase Extraction and Liquid-Liquid Extraction protocols provide excellent recovery and cleanup, preparing the sample for reliable instrumental analysis. The specified GC-MS parameters, particularly the use of SIM mode, allow for quantification at the low nanogram-per-liter level, which is essential for environmental monitoring and risk assessment. The validation protocol ensures that the data generated is accurate, precise, and defensible, making this method highly suitable for researchers, environmental agencies, and drug development professionals investigating the fate and transport of emerging contaminants.

References

  • Osemwengie, L.I., & Steinberg, S. (2001). On-site solid-phase extraction and laboratory analysis of ultra-trace synthetic musks in municipal sewage.
  • TCI America. (2026). Navigating the Safety and Environmental Concerns of Musk Ambrette (CAS 83-66-9). TCI America.
  • Fabregat-Cabello, N., et al. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. RSC Publishing.
  • ResearchGate. (2025). Determination of five synthetic musks in perfume by headspace solid-phase microextraction and gas chromatography-mass spectrometry.
  • PubMed. (n.d.). [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry]. PubMed.
  • MDPI. (2024). Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples. MDPI.
  • Taylor & Francis Online. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (2025). Determination of Musk Ambrette, Musk Xylol, and Musk Ketone in Fragrance Products by Capillary Gas Chromatography with Electron Capture Detection.
  • PubMed. (2014).
  • CNKI. (2025). Determination of 10 Synthetic Musks in Cosmetics by Isotope Dilution-GC-MS/MS. CNKI.
  • PubMed. (n.d.). Analysis of 7 synthetic musks in cream by supported liquid extraction and solid phase extraction followed by GC-MS/MS. PubMed.
  • PubMed. (2023). Methodology for Effect-Based Identification of Bioconcentratable Endocrine Disrupting Chemicals (EDCs)
  • ACS Publications. (n.d.). Assessing Contributions of Synthetic Musk Compounds from Wastewater Treatment Plants to Atmospheric and Aquatic Environments. Environmental Science & Technology.
  • National Center for Biotechnology Information. (2024).
  • ResearchGate. (2025). Analytical Methods Used to Measure Endocrine Disrupting Compounds in Water.
  • Glitsch Process Systems, Inc. (n.d.). Solve wastewater problems with liquid-liquid extraction. Chemical Engineering Progress.
  • ResearchGate. (2025). Determination of musk compounds in sewage treatment plant sludge samples by solid-phase microextraction.
  • ResearchGate. (2016).
  • Gdańsk University of Technology. (2006). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Environmental Studies.
  • Estée Lauder. (n.d.). Free Beauty Gift with Purchase. Estée Lauder.
  • Estée Lauder. (n.d.). Bronze Goddess Eau de Parfum Travel Spray. Estée Lauder.
  • National Center for Biotechnology Information. (n.d.).

Sources

Application

Solid-phase microextraction (SPME) for musk ambrette in complex matrices

Executive Summary This application note details a robust, high-sensitivity protocol for the extraction and quantification of Musk Ambrette (CAS 83-66-9) in complex matrices (wastewater, biological fluids, and cosmetic em...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity protocol for the extraction and quantification of Musk Ambrette (CAS 83-66-9) in complex matrices (wastewater, biological fluids, and cosmetic emulsions). Utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS , this method circumvents traditional liquid-liquid extraction (LLE) limitations, such as emulsion formation and solvent consumption.

Critical to this protocol is the selection of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which offers superior recovery for nitro-musk compounds compared to standard PDMS fibers. The method achieves detection limits in the low ng/L (ppt) range, ensuring compliance with strict regulatory bans (e.g., EU Regulation 1223/2009).

Introduction & Regulatory Context

Musk Ambrette is a synthetic nitro-musk fragrance ingredient.[1][2] Despite its historical popularity, it has been flagged as a photo-allergen and a potential neurotoxin.

  • Regulatory Status: The European Union has prohibited Musk Ambrette in cosmetic products (Annex II of Regulation (EC) No 1223/2009).

  • The Challenge: In complex matrices like sewage sludge or plasma, the high lipid and protein content creates "matrix effects" that suppress analyte volatilization and foul analytical columns.

  • The Solution: HS-SPME isolates the analyte from the non-volatile matrix components, leveraging the "salting-out" effect to drive the hydrophobic Musk Ambrette into the headspace for fiber adsorption.

Methodological Principles

The efficiency of SPME is governed by the partition coefficient (


) between the fiber coating and the sample matrix. For a complex matrix, we rely on a three-phase equilibrium:
  • Matrix

    
     Headspace (
    
    
    
    ):
    Modified by temperature and ionic strength.
  • Headspace

    
     Fiber (
    
    
    
    ):
    Modified by fiber polarity and cooling.


Where


 is the mass extracted, 

is fiber volume,

is sample volume, and

is initial concentration.
Diagram 1: HS-SPME Workflow for Complex Matrices

SPME_Workflow Sample Complex Matrix (Sludge/Blood/Lotion) Prep Matrix Modification (Dilution + NaCl Saturation) Sample->Prep Homogenization Equilibrium Thermal Equilibration (60-80°C, 15 min) Prep->Equilibrium Vial Sealing Extraction HS-SPME Extraction (DVB/CAR/PDMS Fiber) Equilibrium->Extraction Fiber Exposure Desorption GC Inlet Desorption (250°C, Splitless) Extraction->Desorption Thermal Release Analysis GC-MS (SIM Mode) Desorption->Analysis Quantitation

Caption: Step-by-step workflow ensuring matrix interference is minimized via Headspace sampling.

Experimental Protocol

Materials & Reagents
  • Target Analyte: Musk Ambrette (Standard Grade, >98%).

  • Internal Standard (IS): Musk Xylene-d15 or Musk Tibetene (structural analog).

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub).

    • Why? The triple-phase coating captures the semi-volatile nitro group (DVB) and trace volatiles (CAR) better than 100 µm PDMS.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

Sample Preparation (Matrix-Specific)
Matrix TypePre-treatment ProtocolRationale
Wastewater / Urine Filter (0.45 µm) if heavily particulate. Adjust pH to 7.0.Removes large solids; pH neutrality prevents hydrolysis.
Sewage Sludge / Soil Suspend 1g solid in 10mL water. Sonicate 15 min.Disperses aggregates to release trapped analytes.
Plasma / Blood Dilute 1:5 with 0.9% NaCl solution.Reduces protein binding (albumin competition).
Cosmetic Lotion Disperse 0.1g in 10mL MeOH/Water (10:90).Breaks oil-in-water emulsions.
HS-SPME Extraction Procedure
  • Vial Loading: Transfer 10 mL of pre-treated sample into a 20 mL headspace vial.

  • Salting Out: Add 3g NaCl (approx. 30% w/v) and a magnetic stir bar.

    • Mechanism:[3][4] Increases ionic strength, decreasing the solubility of hydrophobic Musk Ambrette, forcing it into the headspace.

  • Internal Standard: Spike 10 µL of IS (10 ppm in Methanol). Cap immediately with magnetic screw cap (PTFE/Silicone septum).

  • Incubation: Equilibrate at 80°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 80°C.

    • Note: Do not splash liquid onto the fiber.

GC-MS Analysis Conditions
  • Instrument: Agilent 7890B/5977B or equivalent.

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: 260°C, Splitless mode (0.75 min purge). Use a 0.75mm ID SPME liner.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (hold 1 min).

    • Ramp 15°C/min to 200°C.

    • Ramp 5°C/min to 240°C.

    • Ramp 20°C/min to 290°C (hold 3 min).

  • MS Detection: SIM Mode (Selected Ion Monitoring).

SIM Table for Musk Ambrette:

CompoundRet.[5][6][7][8][9] Time (approx)Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
Musk Ambrette 14.2 min268 (M+)253 (M-15)207
Musk Xylene-d15 (IS) 15.1 min312 297-

Method Validation & Quality Assurance

To ensure Trustworthiness and Scientific Integrity , the following validation steps are mandatory:

  • Linearity: Construct a 6-point calibration curve (10 ng/L – 1000 ng/L) in the matched matrix (e.g., synthetic urine or clean wastewater).

    
     must be > 0.99.
    
  • Fiber Carryover: Perform a "blank" injection (empty vial) between high-concentration samples. If carryover > 1%, bake fiber at 260°C for 10 mins.

  • Recovery: Spike complex matrix at 100 ng/L.

    • Acceptable Range: 70% - 120%.

    • Calculation: (Conc. in Spiked Sample - Conc. in Unspiked) / Spike Amount * 100.

Diagram 2: Optimization Cycle for Complex Matrices

Optimization_Cycle Center Optimal Sensitivity Temp Temperature (Too high = water interference) Temp->Center Time Time (Equilibrium vs. Throughput) Time->Center Salt Ionic Strength (NaCl Saturation) Salt->Center Agitation Agitation (Mass Transfer Kinetics) Agitation->Center

Caption: The four critical variables requiring optimization. For Musk Ambrette, Temperature and Salt are dominant.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Fiber damage or incorrect polarity.Switch to DVB/CAR/PDMS.[6] Ensure fiber is fully extended in injector.
Broad Peaks Thermal focusing issue.Ensure initial oven temp (60°C) is low enough to refocus analytes at column head.
High Background Septum bleed or vial contamination.Use PTFE-lined septa. Bake vials at 400°C.
Poor Reproducibility Inconsistent stirring or immersion depth.Automate SPME using a PAL system. Ensure fiber does not touch liquid.

References

  • European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. (Annex II lists prohibited substances).[9] Available at: [Link]

  • Garcia-Jares, C., et al. (2002). Analysis of nitro musk fragrances in water and heterogeneous samples by solid-phase microextraction.[10] Journal of Chromatography A. (Establishes HS-SPME parameters for nitro musks). Available at: [Link]

  • PubChem. (n.d.). Musk Ambrette Compound Summary. (Source for MW and physicochemical properties).[1] Available at: [Link]

Sources

Method

Application Notes and Protocols for the Analysis of Musk Ambrette and Its Degradation Products

Introduction: The Analytical Imperative for Musk Ambrette Musk ambrette (6-tert-butyl-3-methyl-2,4-dinitroanisole), a synthetic nitro-musk, was once a cornerstone of the fragrance industry, prized for its intense and per...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Musk Ambrette

Musk ambrette (6-tert-butyl-3-methyl-2,4-dinitroanisole), a synthetic nitro-musk, was once a cornerstone of the fragrance industry, prized for its intense and persistent sweet, musky odor.[1] Utilized extensively in perfumes, cosmetics, and other scented consumer products, its widespread use has led to concerns regarding its environmental persistence and potential for bioaccumulation.[2] Toxicological studies have also raised flags, linking musk ambrette to photosensitization and neurotoxic effects, leading to significant restrictions and, in many regions, outright bans on its use in consumer goods.[3]

This regulatory landscape necessitates the development of robust and reliable analytical methods to monitor for the presence of musk ambrette in various matrices, including consumer products and environmental samples. Furthermore, understanding the degradation of musk ambrette is critical for assessing its environmental fate and identifying potential metabolites of toxicological concern. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of analytical standards and protocols for musk ambrette and its primary degradation products.

The primary degradation pathway for musk ambrette involves the reduction of its nitro functional groups to amino groups, forming amino-musk ambrette derivatives.[4] This transformation can occur through metabolic processes in organisms or via environmental degradation. Therefore, a complete analytical approach must be capable of identifying and quantifying both the parent compound and its key degradation products.

Part 1: Synthesis and Characterization of Analytical Standards

The foundation of any quantitative analytical method is the availability of high-purity analytical standards. This section details the synthesis of musk ambrette and its principal amino degradation product, which can serve as reference materials.

Synthesis of Musk Ambrette (6-tert-butyl-3-methyl-2,4-dinitroanisole)

The commercial synthesis of musk ambrette typically starts from m-cresol.[5] The process involves a multi-step reaction sequence that requires careful control of reaction conditions.

Reaction Scheme:

mcresol m-Cresol ether 3-Methylanisole mcresol->ether Methylation (e.g., (CH₃)₂SO₄, NaOH) alkylation 4-tert-Butyl-3-methylanisole ether->alkylation Friedel-Crafts Alkylation (e.g., t-BuCl, AlCl₃) musk_ambrette Musk Ambrette alkylation->musk_ambrette Nitration (e.g., HNO₃, H₂SO₄)

Figure 1: Synthesis pathway of Musk Ambrette from m-cresol.

Protocol for Synthesis:

  • Methylation of m-Cresol: In a reaction vessel, dissolve m-cresol in a suitable solvent such as toluene. Add a strong base, like sodium hydroxide, to form the corresponding phenoxide. Slowly add a methylating agent, such as dimethyl sulfate, while maintaining the temperature below 30°C. After the addition is complete, stir the mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • Friedel-Crafts Alkylation: To the resulting 3-methylanisole, add a Lewis acid catalyst, typically aluminum chloride, at a low temperature (0-5°C). Slowly add tert-butyl chloride to the mixture. The reaction is exothermic and requires careful temperature control. Allow the reaction to proceed for several hours.

  • Nitration: The final step is the nitration of the alkylated product. A mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) is prepared and cooled. The 4-tert-butyl-3-methylanisole is then added slowly to the nitrating mixture, maintaining a low temperature to control the reaction rate and prevent over-nitration.

  • Purification: The crude musk ambrette is then purified by recrystallization from a suitable solvent, such as ethanol, to yield a pale yellow crystalline solid.[6]

Characterization: The identity and purity of the synthesized musk ambrette should be confirmed using standard analytical techniques, including:

  • Melting Point: 83-86 °C[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (268.27 g/mol ) and fragmentation pattern.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Synthesis of Amino-Musk Ambrette (e.g., 4-amino-6-tert-butyl-3-methyl-2-nitroanisole)

The primary degradation products of musk ambrette are its amino derivatives, formed by the reduction of one of the nitro groups. The synthesis of these compounds is crucial for their use as analytical standards.

Reaction Scheme:

musk_ambrette Musk Ambrette amino_musk Amino-Musk Ambrette musk_ambrette->amino_musk Selective Reduction (e.g., SnCl₂/HCl or Na₂S)

Figure 2: Synthesis of Amino-Musk Ambrette from Musk Ambrette.

Protocol for Synthesis:

  • Selective Reduction: Dissolve the synthesized musk ambrette in a suitable solvent like ethanol. A reducing agent, such as stannous chloride (SnCl₂) in the presence of hydrochloric acid, or sodium sulfide (Na₂S), is then added portion-wise. The reaction is typically carried out at an elevated temperature and monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude amino-musk ambrette is then purified by column chromatography to isolate the desired mono-amino derivative.

Characterization: Similar to the parent compound, the synthesized amino-musk ambrette should be thoroughly characterized by GC-MS and NMR to confirm its identity and purity before use as an analytical standard.

Part 2: Analytical Methodologies

The choice of analytical technique for the determination of musk ambrette and its degradation products depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative screening vs. quantitative analysis). Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and robust method. High-performance liquid chromatography (HPLC) can also be employed.[7]

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results, as it aims to extract the analytes of interest from the sample matrix and remove interfering substances.

For Cosmetic and Personal Care Products:

  • Extraction: Weigh a representative portion of the sample (e.g., 1 gram of cream or lotion) into a centrifuge tube. Add a suitable organic solvent, such as a mixture of acetone and hexane.[8]

  • Homogenization: Thoroughly mix the sample and solvent using a vortex mixer or ultrasonication to ensure efficient extraction of the analytes.

  • Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering compounds. A silica-based SPE cartridge is often suitable for this purpose.[8]

  • Concentration: The extract is then concentrated under a gentle stream of nitrogen to a final volume suitable for injection into the analytical instrument.

For Environmental Samples (e.g., Water, Soil, Sludge):

  • Water Samples: Liquid-liquid extraction or solid-phase extraction (SPE) with a C18 cartridge is commonly used to extract and concentrate nitromusks from water samples.

  • Soil and Sludge Samples: Pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable organic solvent (e.g., hexane/acetone) is effective for solid matrices. A subsequent clean-up step using SPE is often necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides excellent separation and definitive identification of musk ambrette and its degradation products.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
Inlet Temperature 250 °CEnsures efficient vaporization of the analytes without thermal degradation.
Injection Mode SplitlessMaximizes the transfer of analytes to the column for trace-level analysis.
Carrier Gas HeliumProvides good chromatographic efficiency and is compatible with MS detectors.
Flow Rate 1.0 mL/min (constant flow)Optimizes separation and peak shape.
Oven Program Initial: 80°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature gradient is necessary to separate the analytes with different volatilities.
MSD Transfer Line 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp. 230 °COptimizes ionization efficiency.
Quadrupole Temp. 150 °CMaintains stable mass analysis.
Ionization Mode Electron Ionization (EI)Provides characteristic fragmentation patterns for compound identification.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analytes by monitoring specific ions.

SIM Ions for Monitoring:

  • Musk Ambrette: m/z 253, 268

  • Amino-Musk Ambrette: (To be determined from the mass spectrum of the synthesized standard)

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection can also be used for the analysis of nitromusks, particularly for samples that are not amenable to GC analysis.[7]

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Table 2: Recommended HPLC Parameters

ParameterSettingRationale
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)Provides good separation for nitromusks on a C18 column.
Flow Rate 1.0 mL/minA standard flow rate for good chromatographic performance.
Column Temperature 30 °CMaintains stable retention times.
Injection Volume 20 µLA typical injection volume for standard HPLC analysis.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds.

Part 3: Method Validation and Quality Control

A self-validating system is essential for ensuring the trustworthiness of analytical results. The developed GC-MS or HPLC method should be validated according to established guidelines (e.g., ICH Q2(R1)).

Key Validation Parameters:

  • Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is assessed by analyzing blank and spiked samples.

  • Linearity: The method should provide a linear response over a defined concentration range. This is determined by analyzing a series of standard solutions of known concentrations.

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by performing recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Quality Control:

  • Standard Solutions: Freshly prepared standard solutions of musk ambrette and its degradation products should be used for calibration.

  • Internal Standard: The use of an internal standard (e.g., another nitromusk not expected in the samples) is recommended to correct for variations in sample preparation and instrument response.[9]

  • Control Samples: A blank and a spiked control sample should be included in each analytical batch to monitor the performance of the method.

Part 4: Degradation Pathways and Further Considerations

Beyond the reductive pathway leading to amino-musk ambrette, other degradation mechanisms should be considered for a comprehensive stability assessment.

musk_ambrette Musk Ambrette reduction Reductive Degradation (e.g., microbial action) musk_ambrette->reduction photodegradation Photodegradation (UV light) musk_ambrette->photodegradation amino_musk Amino-Musk Ambrette reduction->amino_musk photoproducts Photodegradation Products (e.g., de-nitrated or oxidized species) photodegradation->photoproducts

Figure 3: Potential degradation pathways for Musk Ambrette.

Photodegradation: Musk ambrette is known to be a photosensitizer, and exposure to UV light can lead to its degradation.[7] The identification of photodegradation products is an important area of research. Forced degradation studies, where solutions of musk ambrette are exposed to controlled UV radiation, can be performed. The resulting degradation products can then be identified using techniques like LC-MS/MS. The development of analytical standards for these photoproducts would be the next logical step for their quantitative analysis.

Conclusion

The analytical protocols and guidance provided in this application note offer a robust framework for the reliable identification and quantification of musk ambrette and its primary degradation products. The synthesis of analytical standards is a critical first step, enabling the development and validation of sensitive and specific methods such as GC-MS and HPLC. By implementing these methodologies, researchers and regulatory bodies can effectively monitor the presence of this restricted substance in a variety of matrices, contributing to consumer safety and environmental protection. The exploration of further degradation pathways, such as photodegradation, will continue to enhance our understanding of the environmental fate of musk ambrette.

References

  • Goh, C. L., & Kwok, S. F. (1986). A simple method of qualitative analysis for musk ambrette, musk ketone and musk xylene in cologne. Contact Dermatitis, 14(1), 53-56. [Link]

  • ResearchGate. (n.d.). Determination of Musk Ambrette, Musk Xylol, and Musk Ketone in Fragrance Products by Capillary Gas Chromatography with Electron Capture Detection. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of musk ambrette. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, November 27). Nitromusks: Environment tier II assessment. Retrieved from [Link]

  • Parfinity. (n.d.). Everything about the scent note Musk-Ambrette. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Nitro Musk Compounds and Their Amino Metabolites in Liquid Sewage Sludges Using NMR and Mass Spectrometry. Retrieved from [Link]

  • Henan Chemger Group Corporation. (n.d.). Musk Ambrette. Retrieved from [Link]

  • Wisneski, H. H., Yates, R. L., & Havery, D. C. (1994). Determination of musk ambrette in fragrance products by capillary gas chromatography with electron capture detection: interlaboratory study. Journal of AOAC International, 77(6), 1467–1471. [Link]

  • PubChem. (n.d.). Musk ambrette. Retrieved from [Link]

  • The Good Scents Company. (n.d.). musk ambrette 2,4-dinitro-3-methyl-6-tert-butylanisole. Retrieved from [Link]

  • PubMed. (n.d.). [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry]. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nitro musks in cosmetic products - Determination by headspace solid-phase microextraction and gas chromatography with atomic-emission detection. Retrieved from [Link]

  • YouTube. (2021, February 5). Synthesis of Musk xylene, Musk Ketone and Musk Ambrette. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, March 8). Nitromusks: Human health tier III assessment. Retrieved from [Link]

  • Archives of Physiotherapy and Global Researches. (n.d.). Synthetic musk odorants in cosmetic products. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Synthesis and Future of Musk Ambrette: Innovations in Aroma Chemical Production. Retrieved from [Link]

  • National Institutes of Health. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of Musk Ambrette in Fatty Tissues

Introduction: The Imperative for Monitoring Musk Ambrette in Biological Systems Musk ambrette, a synthetic nitro musk, has been utilized as a fragrance ingredient in a variety of consumer products.[1] Due to its chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Monitoring Musk Ambrette in Biological Systems

Musk ambrette, a synthetic nitro musk, has been utilized as a fragrance ingredient in a variety of consumer products.[1] Due to its chemical properties, it is lipophilic, leading to its accumulation in the fatty tissues of organisms, including humans.[2] Concerns over potential toxicity and bioaccumulation necessitate robust and reliable analytical methods for the quantification of musk ambrette in complex biological matrices such as adipose tissue. This application note provides a comprehensive and validated protocol for the extraction, cleanup, and subsequent analysis of musk ambrette from fatty tissues using solvent extraction, solid-phase extraction (SPE), and gas chromatography-mass spectrometry (GC-MS).

The primary challenge in analyzing lipophilic compounds in adipose tissue is the high lipid content, which can interfere with the extraction and analysis, leading to matrix effects and inaccurate quantification. The protocol herein is designed to efficiently extract musk ambrette while minimizing lipid co-extraction and removing interfering substances prior to instrumental analysis.

Principle of the Method

The methodology is based on a multi-step process beginning with the homogenization of the fatty tissue, followed by solvent extraction to isolate the lipophilic compounds, including musk ambrette. A critical cleanup step using a Florisil solid-phase extraction (SPE) cartridge is then employed to separate the target analyte from the bulk of the co-extracted lipids. Finally, the purified extract is analyzed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode to ensure high sensitivity and selectivity.

Experimental Workflow

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Tissue Adipose Tissue Sample Homogenization Homogenization (with Sodium Sulfate) Tissue->Homogenization Solvent_Extraction Solvent Extraction (n-Hexane/Dichloromethane) Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Collection Collect Supernatant Centrifugation->Collection Concentration Concentration (Rotary Evaporation) Collection->Concentration SPE Florisil SPE Concentration->SPE Load Elution Elution (n-Hexane/Acetone) SPE->Elution Final_Concentration Final Concentration (Nitrogen Evaporation) Elution->Final_Concentration GCMS GC-MS Analysis (SIM Mode) Final_Concentration->GCMS

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming matrix effects in musk ambrette analysis of soil samples

Technical Support Center: Musk Ambrette Analysis in Soil Executive Summary: The "Dirty Matrix" Challenge Soil is arguably the most hostile matrix for trace organic analysis. Unlike water or plasma, soil contains high con...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Musk Ambrette Analysis in Soil

Executive Summary: The "Dirty Matrix" Challenge

Soil is arguably the most hostile matrix for trace organic analysis. Unlike water or plasma, soil contains high concentrations of humic acids , elemental sulfur , and lipids that actively interfere with nitro musk analysis.

For Musk Ambrette (MA), a synthetic nitro musk, the primary analytical failure modes are:

  • False Negatives: Humic acids co-extract and suppress ionization (LC-MS) or degrade the inlet (GC-MS).

  • False Positives/Overestimation: "Matrix-Induced Enhancement" in GC-MS, where matrix components block active sites, allowing more analyte to reach the detector than in clean standards.

  • Sulfur Interference: Elemental sulfur mimics mass spectral signatures or saturates detectors.

This guide provides a self-validating workflow to neutralize these threats.

Module 1: Extraction & Initial Isolation

Objective: Maximize analyte release without co-extracting excessive humic material.

Standard Protocol: Pressurized Liquid Extraction (PLE/ASE) While Soxhlet is traditional, PLE is recommended for soil due to higher throughput and lower solvent usage.

  • Solvent System: Acetone:Hexane (1:1 v/v).

    • Why? Hexane targets the non-polar musk; Acetone swells the soil organic matter, allowing the hexane to penetrate the pores.

  • Conditions: 100°C, 1500 psi, 2 static cycles (5 min each).

  • Critical Step (Humic Acid Removal):

    • Humic acids are soluble in alkaline/neutral organic solvents but insoluble in acid .

    • Action: After extraction, if the extract is dark brown (high humic content), acidify carefully with H₂SO₄ to pH < 2 and filter the precipitate before further cleanup. This prevents GPC column fouling.

Troubleshooting Extraction Efficiency

SymptomProbable CauseCorrective Action
Low Recovery (<60%) Soil moisture barrierMix soil with diatomaceous earth or anhydrous Na₂SO₄ (1:1) to disperse clumps and absorb water before extraction.
Emulsions Residual surfactantsCentrifuge at >3000 rpm for 10 min. Do not rely solely on settling.
Dark Extract Co-extracted humicsPerform acid precipitation (pH < 2) immediately after solvent exchange to hexane.

Module 2: Purification & Cleanup (The "Filter")

Objective: Remove lipids, sulfur, and remaining polar interferences.

This is the most critical phase for soil analysis. A single cleanup step is rarely sufficient.

Step A: Gel Permeation Chromatography (GPC)

  • Function: Size-exclusion separation. Removes high molecular weight lipids and humic substances that escaped extraction cleanup.

  • Protocol: Bio-Beads S-X3 column; Eluent: Ethyl Acetate/Cyclohexane (1:1). Collect the fraction corresponding to synthetic musks (typically determined by calibration with corn oil and phthalates).

Step B: Adsorption Chromatography (Florisil)

  • Function: Polarity-based separation. Separates nitro musks from polar matrix components.

  • Protocol:

    • Use Florisil (Magnesium Silicate), activated at 130°C for >16 hours.

    • Deactivate with 1-2% water if recoveries are low (activity control).

    • Elute with varying polarities of Ether/Hexane. Musk Ambrette typically elutes in the 6-15% Diethyl Ether in Hexane fraction.

Step C: Sulfur Removal (Mandatory for Soil)

  • Mechanism: Elemental sulfur (

    
    ) is ubiquitous in anaerobic soils and co-elutes with musks in GC.
    
  • Protocol: Add activated copper powder (bright acid-washed) to the final extract. Shake until the copper turns black (copper sulfide). Repeat until copper remains bright.

Module 3: Instrumental Analysis & Matrix Effects

Objective: Accurate quantification despite "Matrix-Induced Enhancement."

Technique: GC-MS (Negative Chemical Ionization - NCI)

  • Why NCI? Nitro musks (MA, Musk Xylene, Musk Ketone) have high electron affinity due to the nitro groups. NCI offers 10-100x higher sensitivity and selectivity than Electron Impact (EI), significantly reducing background noise from the soil matrix.

The "Matrix Enhancement" Phenomenon In GC-MS, soil extracts often yield higher peak areas for the same concentration compared to solvent standards.

  • Mechanism: Matrix components (high boiling point "dirt") coat the active sites (silanol groups) in the GC liner and column head. This prevents the musk ambrette from adsorbing to these sites, effectively "protecting" it.

  • Result: Standards in clean solvent adsorb to active sites (lower signal). Samples in matrix do not (higher signal). Calculated recovery > 120%.

Solution: Matrix-Matched Calibration Do NOT use solvent-only calibration curves for soil analysis.

  • Extract a "blank" soil (free of musks).

  • Spike this blank extract with your calibration standards.

  • Run the curve. Both standards and samples now experience the same "enhancement," canceling out the error.

Module 4: Workflow Visualization

The following diagram illustrates the critical decision points and cleanup logic for Musk Ambrette in soil.

MuskAmbretteWorkflow cluster_QC Quality Control Loop Start Soil Sample (Dried/Sieved) Extract PLE Extraction (Acetone:Hexane 1:1) Start->Extract CheckColor Is Extract Dark/Opaque? Extract->CheckColor AcidPrecip Acid Precipitate Humics (pH < 2, Filter) CheckColor->AcidPrecip Yes (High Humics) GPC GPC Cleanup (Remove Lipids/High MW) CheckColor->GPC No AcidPrecip->GPC Florisil Florisil Column (Polarity Cleanup) GPC->Florisil Sulfur Copper Treatment (Remove Sulfur) Florisil->Sulfur Analysis GC-NCI-MS Analysis Sulfur->Analysis MatrixMatch Matrix-Matched Calibration (Compensates Enhancement) Analysis->MatrixMatch ISTD Internal Standard (Musk Tibetene / MX-d15)

Caption: Integrated workflow for isolating Musk Ambrette from complex soil matrices, highlighting the critical humic acid removal step.

Module 5: Quality Control & Validation

Internal Standard (ISTD) Selection You cannot rely on external calibration alone.

  • Gold Standard: Musk Xylene-d15 (Deuterated). Behaves identically to the analyte but is mass-resolved.

  • Field Standard: Musk Tibetene (MT) . Structurally similar nitro musk, rarely found in modern environmental samples.

  • Protocol: Add ISTD to the soil sample before extraction to correct for extraction losses and volume errors.

Validation Criteria (Self-Validating System)

Parameter Acceptance Criteria Failure Logic
ISTD Recovery 60% - 120% <60%: Extraction failure or suppression. >120%: Matrix enhancement (clean liner required).
Linearity (R²) > 0.995 Check integration of low-level standards; verify linear range of NCI detector.

| Method Blank | < LOD | Contamination from lab air (musks are in personal care products). Analysts must not wear scented products. |

FAQ: Troubleshooting Specific Scenarios

Q: My GC-MS liner gets dirty after only 10 injections of soil extract. How do I fix this? A: This indicates insufficient cleanup.

  • Immediate Fix: Switch to a "Wool-Packed Splitless Liner" (deactivated). The wool catches non-volatiles before they hit the column.

  • Root Cause Fix: Your GPC step may be failing to remove high molecular weight lipids. Verify GPC calibration. Ensure you are using the Copper step; sulfur deposition destroys liners rapidly.

Q: I see a large peak interfering with Musk Ambrette, but only in some soil types. A: This is likely a Phthalate or a PCB congener if the cleanup wasn't rigorous.

  • Diagnosis: Check the ion ratios. Musk Ambrette (MW 268) has characteristic ions in EI (268, 253) and NCI (268, 222). If the ratios are off, it's an interference.

  • Fix: Refine the Florisil fraction cut. Phthalates are more polar and can be separated by adjusting the ether content in the eluent.

Q: Can I use QuEChERS instead of PLE? A: Yes, but with caveats. QuEChERS is excellent for high-moisture soils but struggles with high-organic "peaty" soils.

  • Modification: Use the AOAC 2007.01 buffered method. You must include a dSPE cleanup step with PSA (Primary Secondary Amine) to remove humics and fatty acids, and GCB (Graphitized Carbon Black) to remove pigments (though GCB can absorb planar musks like MA—use with caution and validate recovery).

References

  • US EPA Method 3620C. "Florisil Cleanup." US Environmental Protection Agency, 2007. Link

  • Rimkus, G. G., et al. "Nitro musks in human adipose tissue and breast milk." Chemosphere, 1994. Link (Foundational work on NCI-GC-MS for nitro musks).

  • Chou, T. F., & Ding, W. H. "Determination of synthetic musks in sediments by gas chromatography-mass spectrometry." Journal of Chromatography A, 2005. (Establishes Florisil/Copper cleanup protocols).
  • Peck, A. M., & Hornbuckle, K. C. "Synthetic Musk Fragrances in Lake Michigan." Environmental Science & Technology, 2004. Link (Details PLE extraction parameters).

  • Anastassiades, M., et al. "Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and 'Dispersive Solid
Optimization

Technical Support Center: Enhancing Musk Ambrette Detection in Human Milk

Welcome to the technical support center for the sensitive detection of musk ambrette in human milk. This guide is designed for researchers, scientists, and professionals in drug development and environmental health scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive detection of musk ambrette in human milk. This guide is designed for researchers, scientists, and professionals in drug development and environmental health sciences who are working on quantifying trace levels of synthetic fragrances in complex biological matrices. Here, we will explore the nuances of method development, troubleshoot common experimental hurdles, and provide evidence-based protocols to enhance the sensitivity and reliability of your results.

The presence of synthetic compounds like musk ambrette in human milk is a growing area of concern, necessitating robust and highly sensitive analytical methods.[1][2][3] Human milk is a complex matrix, rich in lipids, proteins, and other potential interferences, which presents significant challenges to achieving low detection limits.[4] This guide provides practical, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the analysis of musk ambrette in human milk.

Q1: What is musk ambrette and why is its detection in human milk significant?

Musk ambrette is a synthetic nitro musk, historically used as a fragrance ingredient in a variety of consumer products such as perfumes, soaps, and detergents.[5] Due to its lipophilic nature, it can accumulate in fatty tissues and has been detected in human adipose tissue and breast milk.[1][2][6] Its presence in human milk is significant as it indicates maternal exposure and potential transfer to nursing infants, for whom the health implications of long-term, low-level exposure are not fully understood.[1][3]

Q2: What are the typical concentration ranges of musk ambrette found in human milk?

Studies have reported varying concentrations of musk ambrette and other synthetic musks in human milk, often in the nanogram per gram (ng/g) lipid weight range. For instance, a study in the United States found concentrations of musk xylene (a related nitro musk) to be less than 2 to 150 ng/g lipid weight.[3][7][8] Another study in Germany reported mean contents of musk ambrette to be lower than that of musk xylene and musk ketone.[1] These low concentrations underscore the need for highly sensitive analytical methods.

Q3: What are the primary analytical techniques used for musk ambrette detection?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of musk ambrette and other synthetic musks.[9][10] For enhanced sensitivity and selectivity, particularly in complex matrices like human milk, gas chromatography-tandem mass spectrometry (GC-MS/MS) is often employed.[11][12] Other techniques include gas chromatography with an electron capture detector (GC-ECD), which is also highly sensitive to nitro compounds.[13] More recently, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has been explored for broader xenobiotic screening in milk.[4][14][15]

Q4: Why is sample preparation so critical for this analysis?

The complex composition of human milk can interfere with the accurate detection of trace-level analytes. This is often referred to as a "matrix effect." Effective sample preparation is crucial to:

  • Isolate the lipophilic musk compounds from the aqueous and proteinaceous components of the milk.

  • Remove interfering substances that can suppress or enhance the analyte signal in the mass spectrometer.

  • Concentrate the analyte to a level that is detectable by the instrument.

Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).[10][16]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of musk ambrette in human milk.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Analyte Signal 1. Inefficient Extraction: Musk ambrette is lipophilic and may not be effectively partitioned from the high-fat milk matrix. 2. Analyte Degradation: Musk ambrette, a nitroaromatic compound, can be susceptible to degradation under certain conditions (e.g., exposure to light or high temperatures). 3. Instrumental Issues: Incorrect GC-MS parameters, a contaminated ion source, or a poorly performing detector can all lead to low sensitivity.1. Optimize Extraction:     a. Solvent Selection: Use a non-polar solvent like hexane or a mixture of hexane and acetone for LLE to efficiently extract lipophilic compounds.[11]     b. Emulsion Prevention: The high lipid and protein content can lead to emulsions during LLE. Consider adding a salting-out agent (e.g., NaCl) or using a centrifugation step at a higher speed to break the emulsion.     c. Alternative Techniques: Explore solid-phase extraction (SPE) with a non-polar sorbent (e.g., C18) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods which are effective for a wide range of analytes in fatty matrices.[17][18][19] 2. Minimize Degradation:     a. Protect from Light: Use amber vials and minimize exposure to direct light during sample preparation and storage.     b. Temperature Control: Avoid excessive heat during solvent evaporation steps. Use a gentle stream of nitrogen at a controlled temperature. 3. Instrument Optimization:     a. Injection Technique: Use a programmed temperature vaporization (PTV) inlet for large volume injection to increase the amount of analyte introduced into the system.[12]     b. Ionization Mode: For nitro musks, Negative Chemical Ionization (NCI) can offer higher sensitivity compared to standard Electron Ionization (EI).[11]     c. MS/MS transitions: Optimize the collision energy for the specific precursor-to-product ion transitions in MRM mode to maximize signal intensity and reduce noise.[12]
Poor Peak Shape (Tailing or Fronting) 1. Active Sites in the GC System: Polar analytes can interact with active sites in the injector liner, column, or connections, leading to peak tailing. 2. Column Overload: Injecting too much sample or analyte onto the column can cause peak fronting. 3. Improper Column Installation: A poorly cut column or incorrect installation depth in the injector or detector can create dead volume, resulting in peak distortion.1. Deactivate the System:     a. Liner Selection: Use a deactivated liner with glass wool.     b. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual impurities and ensure a uniform stationary phase. 2. Adjust Injection Volume/Concentration:     a. Dilute the sample extract if column overload is suspected. 3. Verify Column Installation:     a. Ensure a clean, square cut on the column ends.     b. Follow the instrument manufacturer's guidelines for the correct column installation depth.
High Background Noise / Ghost Peaks 1. Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce background noise or ghost peaks. 2. Carryover from Previous Injections: Highly concentrated samples can lead to carryover in the injector or on the column. 3. Septum Bleed: Degraded injector septa can release volatile compounds that appear as peaks in the chromatogram.1. Use High-Purity Reagents:     a. Use HPLC or GC-grade solvents and high-purity reagents.     b. Run a solvent blank to check for contamination. 2. Implement a Wash Routine:     a. Run solvent blanks between sample injections to wash the injector and column.     b. Increase the injector temperature to help bake out contaminants. 3. Regular Maintenance:     a. Replace the injector septum regularly.     b. Clean the GC inlet liner and ion source as part of routine maintenance.
Irreproducible Results 1. Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or pH can lead to inconsistent recoveries. 2. Instrument Variability: Fluctuations in injector or oven temperature, or carrier gas flow rate can affect retention times and peak areas. 3. Use of an Internal Standard: Lack of or improper use of an internal standard can lead to poor reproducibility.1. Standardize the Protocol:     a. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for sample preparation. 2. Perform System Suitability Checks:     a. Regularly run a standard mixture to verify instrument performance (e.g., peak shape, resolution, and retention time stability). 3. Utilize an Appropriate Internal Standard:     a. Use a labeled isotopic analog of musk ambrette or a structurally similar compound with similar chemical properties (e.g., d15-musk xylene) as an internal standard.[11] This will correct for variations in extraction efficiency and instrument response.

Experimental Protocols

Below are detailed, step-by-step methodologies for the extraction and analysis of musk ambrette in human milk, designed to maximize recovery and sensitivity.

Protocol 1: Liquid-Liquid Extraction (LLE) with Solid-Phase Extraction (SPE) Cleanup

This protocol combines the efficiency of LLE for initial extraction with the selectivity of SPE for cleanup, providing a robust method for removing interferences.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw a 5 mL human milk sample at room temperature.

    • Spike the sample with an appropriate internal standard (e.g., d15-musk xylene).

    • Vortex for 30 seconds to ensure homogeneity.

  • Liquid-Liquid Extraction:

    • Add 10 mL of a hexane:acetone (1:1, v/v) mixture to the milk sample in a glass centrifuge tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process on the remaining aqueous layer with another 10 mL of the solvent mixture.

    • Combine the organic extracts.

  • Solvent Evaporation:

    • Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 1 mL of hexane for SPE cleanup.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of hexane.

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

    • Elute the musk ambrette with 10 mL of a hexane:dichloromethane (80:20, v/v) mixture.

    • Evaporate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

    • Transfer to a GC vial with a micro-insert for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solventless and sensitive technique that is particularly useful for volatile and semi-volatile compounds.[20][21][22]

Step-by-Step Methodology:

  • Sample Preparation:

    • Place 1 mL of human milk into a 10 mL headspace vial.

    • Add an internal standard.

    • Add a salting-out agent (e.g., 0.5 g NaCl) to increase the volatility of the analytes.

    • Seal the vial with a PTFE-lined septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler agitator set to 60-80°C.

    • Equilibrate the sample for 5-10 minutes.

    • Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the sample for 20-30 minutes with agitation.[20]

  • Desorption and GC-MS Analysis:

    • Immediately transfer the SPME fiber to the GC injector, heated to 250-270°C, for thermal desorption for 3-5 minutes.

    • Start the GC-MS analysis concurrently.

Visualizations

Experimental Workflow: LLE with SPE Cleanup

LLE_SPE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis start 5 mL Human Milk spike Spike with Internal Standard start->spike vortex1 Vortex (30s) spike->vortex1 add_solvent Add Hexane:Acetone (1:1) vortex1->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge Centrifuge (3000 rpm, 10 min) vortex2->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction collect_organic->repeat_extraction combine Combine Extracts collect_organic->combine repeat_extraction->collect_organic evaporate1 Evaporate to near dryness combine->evaporate1 reconstitute Reconstitute in Hexane evaporate1->reconstitute spe Silica SPE Cleanup reconstitute->spe evaporate2 Evaporate to 100 µL spe->evaporate2 gcms GC-MS/MS Analysis evaporate2->gcms

Caption: Workflow for LLE with SPE cleanup of musk ambrette from human milk.

Troubleshooting Logic: Low Analyte Signal

Troubleshooting_Low_Signal cluster_causes Potential Causes cluster_solutions1 Extraction Solutions cluster_solutions2 Degradation Solutions cluster_solutions3 Instrumental Solutions problem Low or No Analyte Signal cause1 Inefficient Extraction? problem->cause1 cause2 Analyte Degradation? problem->cause2 cause3 Instrumental Issue? problem->cause3 solution1a Optimize Solvent cause1->solution1a solution1b Break Emulsions cause1->solution1b solution1c Try SPE or QuEChERS cause1->solution1c solution2a Protect from Light cause2->solution2a solution2b Control Temperature cause2->solution2b solution3a Optimize Injection cause3->solution3a solution3b Use NCI Mode cause3->solution3b solution3c Optimize MRM cause3->solution3c

Caption: Troubleshooting decision tree for low analyte signal.

References

  • [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry]. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Simultaneous analysis of synthetic musks and triclosan in human breast milk by gas chromatography tandem mass spectrometry. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • [Determination of five synthetic musks in perfume by headspace solid-phase microextraction and gas chromatography-mass spectrometry]. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • A simple method of qualitative analysis for musk ambrette, musk ketone and musk xylene in cologne. (1986, January). PubMed. Retrieved January 30, 2026, from [Link]

  • Multi-Target Analysis and Suspect Screening of Xenobiotics in Milk by UHPLC-HRMS/MS. (2021, January 5). MDPI. Retrieved January 30, 2026, from [Link]

  • GC/MS Technology: Improving Sensitivity and Results. (2015, May 11). Labcompare. Retrieved January 30, 2026, from [Link]

  • Determination of musk ambrette in fragrance products by capillary gas chromatography with electron capture detection: interlaboratory study. (1994, November-December). PubMed. Retrieved January 30, 2026, from [Link]

  • Determination of Musk Ambrette, Musk Xylol, and Musk Ketone in Fragrance Products by Capillary Gas Chromatography with Electron Capture Detection. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Gaining Sensitivity in Environmental GC–MS. (n.d.). Chromatography Online. Retrieved January 30, 2026, from [Link]

  • Evaluation of human breastmilk adulteration by combining Fourier transform infrared spectroscopy and partial least square modeling. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • [Nitro-musk compounds in breast milk]. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. (n.d.). Walsh Medical Media. Retrieved January 30, 2026, from [Link]

  • Simultaneous analysis of synthetic musks and triclosan in human breast milk by gas chromatography tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • SPE/SPME-GC/MS approach for measuring musk compounds in serum and breast milk. (n.d.). IUScholarWorks. Retrieved January 30, 2026, from [Link]

  • Synthetic musk fragrances in human milk from the United States. (2007, June 1). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthetic Musk Fragrances in Human Milk from the United States. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthetic Musk Fragrances in Human Milk from the United States. (2007, April 18). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Optimisation of a solid-phase microextraction method for synthetic musk compounds in water. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Multi-Target Analysis and Suspect Screening of Xenobiotics in Milk by UHPLC-HRMS/MS. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Musk Ambrette and Musk Xylene. (n.d.). NCBI Bookshelf. Retrieved January 30, 2026, from [Link]

  • Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk. (2020, March 20). PubMed. Retrieved January 30, 2026, from [Link]

  • Machine Learning Models for Prediction of Xenobiotic Chemicals with High Propensity to Transfer into Human Milk. (n.d.). ACS Omega. Retrieved January 30, 2026, from [Link]

  • Temporal Trends of Synthetic Musk Compounds in Mother’s Milk and Associations with Personal Use of Perfumed Products. (n.d.). Vscht.cz. Retrieved January 30, 2026, from [Link]

  • QuEChERS-based extraction procedures for the analysis of bisphenols S and A in breast milk samples by LC-QQQ-MS. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved January 30, 2026, from [Link]

  • Evaluation of xenobiotics in human milk and ingestion by the newborn--an epidemiological survey in Lombardy (Northern Italy). (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube. Retrieved January 30, 2026, from [Link]

  • Occurrence of synthetic musks in human breast milk samples from 12 provinces in China. (n.d.). Taylor & Francis Online. Retrieved January 30, 2026, from [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Chemical Contaminants Discovered in Breast Milk. (n.d.). Bioanalysis Zone. Retrieved January 30, 2026, from [Link]

  • Optimisation of a solid-phase microextraction method for synthetic musk compounds in water. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • (PDF) Label-free targeted LC-ESI-MS2 analysis of human milk oligosaccharides (HMOS) and related human milk groups with enhanced structural selectivity. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved January 30, 2026, from [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (n.d.). YouTube. Retrieved January 30, 2026, from [Link]

  • The QuEChERS Extraction Approach and Comprehensive Two-Dimensional Gas Chromatography of Persistent Organic Pollutants in Human. (n.d.). Restek. Retrieved January 30, 2026, from [Link]

  • Synthesis method of musk ambrette. (n.d.). Patsnap. Retrieved January 30, 2026, from [Link]

  • application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). (n.d.). Polish Journal of Food and Nutrition Sciences. Retrieved January 30, 2026, from [Link]

  • Multi-Target Analysis and Suspect Screening of Xenobiotics in Milk by UHPLC-HRMS/MS. (n.d.). ADDI. Retrieved January 30, 2026, from [Link]

  • Full article: Development and validation of a QuEChERS-UPLC-MS/MS method for multi-class pesticide residue analysis in dairy products. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved January 30, 2026, from [Link]

  • GC Column Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting low recovery of musk ambrette in sediment extraction

This guide serves as a specialized technical resource for researchers and analytical chemists encountering low recovery rates of Musk Ambrette (CAS 83-66-9) in sediment matrices. It is structured to diagnose, isolate, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and analytical chemists encountering low recovery rates of Musk Ambrette (CAS 83-66-9) in sediment matrices. It is structured to diagnose, isolate, and resolve loss mechanisms across the analytical workflow.

Subject: Troubleshooting Low Recovery of Nitro Musks (Musk Ambrette) in Sediment Extraction Support Level: Tier 3 (Senior Application Scientist) Applicable Methods: Soxhlet, Ultrasonic, Accelerated Solvent Extraction (ASE), QuEChERS

Diagnostic Decision Tree

Before modifying your protocol, use this logic flow to identify the stage of analyte loss.

TroubleshootingFlow Start Start: Low Recovery (<70%) Spike Step 1: Spike Recovery Test (Spike Solvent vs. Matrix) Start->Spike MatrixEffect Is Spike in Solvent OK but Matrix Low? Spike->MatrixEffect Yes InstIssue Is Spike in Solvent ALSO Low? Spike->InstIssue No ExtractEff Issue: Extraction Efficiency (Solvent/Method) MatrixEffect->ExtractEff Pre-Cleanup Spike Low CleanupLoss Issue: Cleanup Loss (Adsorption/Degradation) MatrixEffect->CleanupLoss Post-Cleanup Spike Low VolatileLoss Issue: Volatility/Concentration (Blowdown) InstIssue->VolatileLoss Loss at Concentration GCInlet Issue: GC Inlet Discrimination (Thermal Degradation) InstIssue->GCInlet Poor Peak Shape/Area

Figure 1: Diagnostic logic flow to isolate the source of Musk Ambrette loss.

Phase 1: Extraction Efficiency & Solvent Selection

Q: I am using Dichloromethane (DCM) for Soxhlet extraction but getting <50% recovery. Why?

A: While DCM is an excellent solvent for lipophilic compounds, Musk Ambrette (LogKow ~3.6) can suffer from matrix encapsulation in aged sediments. Pure non-polar solvents often fail to penetrate the hydration shell of sediment organic matter.

The Fix: Switch to a binary solvent system. The inclusion of a polar aprotic solvent swells the sediment pores, allowing the non-polar solvent to access sequestered analytes.

Solvent SystemPolarity IndexSuitability for Musk AmbretteNotes
Hexane:Acetone (1:1) HighOptimal Standard for ASE/Sonication. Acetone breaks soil aggregates; Hexane extracts the musk.
DCM:Acetone (1:1) HighGoodGood alternative, but DCM requires more care during concentration (lower boiling point).
Pure Hexane LowPoor Cannot penetrate moist sediment pores; results in low extraction efficiency.

Protocol Adjustment: If using Soxhlet, ensure the cycle rate is 4-6 cycles/hour for at least 16 hours. If using Ultrasonic Extraction (USE), repeat the extraction 3 times with fresh solvent to avoid saturation equilibrium.

Phase 2: Cleanup & Sulfur Removal (Critical Control Point)

Q: I use activated copper for sulfur removal. Could this be degrading my target?

A: Yes. This is a common but overlooked failure mode.[1] While activated copper is standard for removing elemental sulfur (


), Nitro musks  (like Musk Ambrette) contain a nitro group (

) that is susceptible to reduction to an amine (

) on the surface of active metals, especially if the extract is slightly acidic.

The Fix:

  • Verify Copper Activation: Do not use HCl for activation if you cannot guarantee complete neutralization. Residual acid accelerates the reduction of the nitro group. Use a dilute nitric acid wash followed by extensive water and acetone rinsing.

  • Contact Time: Limit copper contact time. Do not leave copper in the vial overnight. Vortex for 1-2 minutes and immediately separate the extract.

  • Alternative: Use Tetrabutylammonium sulfite (TBA-sulfite) . It effectively converts sulfur to thiosulfate in the aqueous phase without risking reduction of the nitro group on a metal surface.

Q: My recovery drops after Silica Gel fractionation. Is it adsorbing?

A: Musk Ambrette is moderately polar due to the nitro and methoxy functional groups. It can irreversibly bind to highly active silica.

The Fix:

  • Deactivation: Ensure your silica gel is deactivated with 3-5% water . Fully activated (0% water) silica is too retentive for nitro musks.

  • Elution Strength: If eluting with 100% Hexane, the musk will remain on the column. You must use a fraction containing 5-10% Dichloromethane (DCM) or Diethyl Ether in Hexane to elute Musk Ambrette quantitatively.

Phase 3: Concentration & Volatility

Q: I lose significant signal during Nitrogen blowdown. Is Musk Ambrette volatile?

A: Musk Ambrette has a boiling point >200°C, but it has a high vapor pressure relative to other semi-volatiles. The critical error occurs when evaporating to dryness .

The Mechanism: When the solvent disappears, the flask walls heat up rapidly, and the analyte (now a thin film) sublimates or irreversibly adsorbs to the glass active sites (silanols).

The Protocol:

  • Keeper Solvent: Always add a high-boiling "keeper" (e.g., 100 µL of isooctane or toluene) before the final concentration step.

  • Stop Point: Never evaporate to dryness. Stop when the volume reaches 0.5 - 1.0 mL.

  • Temperature: Keep the water bath below 35°C during nitrogen blowdown.

Phase 4: Instrumental Analysis (GC-MS)

Q: My peaks are tailing, and response is low compared to standards. Is it the column?

A: It is likely the Inlet (Injector) . Nitro musks are thermally labile. A dirty inlet liner with active sites (charred septa particles, matrix residue) will catalyze the thermal degradation of Musk Ambrette before it even reaches the column.

GC-MS Optimization Table:

ParameterRecommendationReason
Inlet Temperature 200°C - 220°C Minimize thermal shock. Avoid standard 280°C settings.
Liner Type Deactivated Splitless with Glass Wool Glass wool increases surface area for vaporization but must be deactivated to prevent degradation.
Column 5% Phenyl (DB-5ms or equivalent) Standard non-polar phase works well.
Internal Standard Musk Xylene-d15 or Musk Tibetene Deuterated analogs correct for matrix effects and injection discrimination.

Validated Extraction Workflow

Below is the optimized workflow visualized to minimize loss at every stage.

ExtractionWorkflow Sample Sediment Sample (Air Dried, Sieved <2mm) Extract Extraction (ASE/Sonic) Solvent: Hexane:Acetone (1:1) Sample->Extract Conc1 Concentration (Rotovap to ~2mL) Extract->Conc1 Sulfur Sulfur Removal Method: TBA-Sulfite (Avoids Copper Reduction) Conc1->Sulfur Cleanup Cleanup (Silica Gel) Deactivated (3% H2O) Eluent: 10% DCM in Hexane Sulfur->Cleanup Conc2 Final Concentration (N2 Blowdown) *Add Isooctane Keeper* Cleanup->Conc2 Analysis GC-MS Analysis Inlet: 220°C Conc2->Analysis

Figure 2: Optimized extraction workflow for Musk Ambrette in sediment.

References

  • U.S. EPA. (1996).[2] Method 3660B: Sulfur Cleanup. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.[3][4] Link

  • Lee, H. B., et al. (2003). Occurrence of Polycyclic and Nitro Musk Compounds in Canadian Sludge and Wastewater Samples. Water Quality Research Journal. Link

  • Wisneski, H. H., et al. (1994).[5] Determination of musk ambrette in fragrance products by capillary gas chromatography with electron capture detection. Journal of AOAC International. Link

  • Cavalheiro, J., et al. (2013).[3] Determination of polycyclic and nitro musks in environmental water samples. Analytica Chimica Acta. Link

  • Subedi, B., et al. (2011). Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling. Journal of Chromatography A. Link

Sources

Optimization

Addressing interferences in electrochemical detection of musk ambrette

Welcome to the technical support center for the electrochemical detection of musk ambrette. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the electrochemical detection of musk ambrette. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during the electrochemical analysis of this synthetic fragrance. As a nitroaromatic compound often found in complex matrices like cosmetics and environmental samples, its detection can be prone to specific interferences. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide: Addressing Common Interferences

This section addresses prevalent issues encountered during the voltammetric analysis of musk ambrette, providing explanations for their causes and step-by-step protocols for their resolution.

Issue 1: Diminished or No Signal Response for Musk Ambrette

A weak or absent signal is a common problem that can stem from several sources, ranging from electrode surface issues to sample matrix effects.

Possible Cause 1: Electrode Surface Fouling

Musk ambrette, being a relatively hydrophobic and aromatic molecule, and the complex matrices it is often found in (e.g., lotions, perfumes), can lead to the adsorption of molecules onto the electrode surface. This process, known as electrode fouling, blocks the active sites and impedes electron transfer, thereby reducing or eliminating the analytical signal.[1][2]

Troubleshooting Protocol:

  • Electrochemical Cleaning:

    • Cycle the potential of the working electrode in a blank supporting electrolyte solution for several scans. The potential range should be wide enough to oxidize or reduce any adsorbed species without damaging the electrode.

    • For more stubborn fouling, applying a constant positive or negative potential for a short period (e.g., +1.5 V or -1.5 V for 60 seconds) in the supporting electrolyte can be effective.

  • Mechanical Polishing:

    • For solid electrodes like glassy carbon or gold, gently polish the surface with a fine abrasive slurry (e.g., 0.05 µm alumina) on a polishing pad.

    • Rinse thoroughly with deionized water and sonicate for a few minutes to remove any residual polishing material.

  • Solvent Rinsing:

    • Rinse the electrode with a solvent that can dissolve musk ambrette and potential hydrophobic interferents, such as acetonitrile or ethanol, followed by a thorough rinse with deionized water.

Preventative Measures:

  • Electrode Modification: Employing modified electrodes with anti-fouling properties, such as those coated with polymers like Nafion or conductive polymers, can create a protective barrier against interfering macromolecules.[3][4]

  • Sample Dilution: Diluting the sample can reduce the concentration of fouling agents, minimizing their impact on the electrode surface.[5][6]

Issue 2: Peak Broadening and Shifting Potential

The shape and position of the voltammetric peak are crucial for both qualitative and quantitative analysis. Distortions in the peak can indicate underlying interferences.

Possible Cause 2: Matrix Effects

The sample matrix, which includes all components other than the analyte, can significantly influence the electrochemical response.[7] In cosmetic or biological samples, surfactants, emulsifiers, and proteins can alter the viscosity and conductivity of the solution, affecting the diffusion of musk ambrette to the electrode surface and shifting the peak potential.

Troubleshooting Protocol:

  • Standard Addition Method:

    • To quantify musk ambrette in a complex matrix, the standard addition method is highly recommended. By adding known amounts of a standard solution to the sample, a calibration curve is generated within the sample matrix, compensating for its effects.[5]

  • Sample Pre-treatment:

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample and isolate musk ambrette from interfering matrix components.[8] A C18 cartridge would be a suitable choice for retaining the hydrophobic musk ambrette.

    • Liquid-Liquid Extraction (LLE): Extract musk ambrette from aqueous samples into an immiscible organic solvent to separate it from water-soluble interferents.

Experimental Workflow for Sample Cleanup using SPE:

SPE_Workflow cluster_0 Sample Preparation cluster_1 Analyte Isolation cluster_2 Analysis Sample Sample in Solution Condition Condition SPE (e.g., Methanol) Equilibrate Equilibrate SPE (e.g., Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Musk Ambrette (e.g., Acetonitrile) Wash->Elute Analysis Electrochemical Detection Elute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for musk ambrette sample cleanup.

Frequently Asked Questions (FAQs)

Q1: What are the typical working electrodes and supporting electrolytes for musk ambrette detection?

A1: Glassy carbon electrodes (GCE) are commonly used for the detection of nitroaromatic compounds due to their wide potential window and chemical stability.[9] Other carbon-based electrodes, such as boron-doped diamond or screen-printed carbon electrodes, can also be employed.[10][11] The choice of supporting electrolyte depends on the desired pH and potential range. A Britton-Robinson buffer or a phosphate buffer solution are good starting points to investigate the pH-dependent electrochemical behavior of musk ambrette.

Q2: Can other nitroaromatic compounds interfere with musk ambrette detection?

A2: Yes, structurally similar nitroaromatic compounds, such as musk xylene or musk ketone, if present in the sample, can have reduction potentials close to that of musk ambrette, leading to overlapping voltammetric peaks.[12][13] In such cases, chromatographic separation prior to electrochemical detection (e.g., HPLC with an electrochemical detector) might be necessary for accurate quantification.

Q3: How can I confirm that the observed signal is indeed from musk ambrette?

A3: To confirm the identity of the peak, you can employ the following strategies:

  • Spiking: Add a small amount of a musk ambrette standard to your sample. An increase in the peak height at the expected potential provides strong evidence.

  • pH Study: The peak potential of many organic molecules, including nitroaromatics, is pH-dependent.[11] Investigate the shift in peak potential with varying pH and compare it to the behavior of a musk ambrette standard.

  • Confirmatory Analysis: Use an orthogonal analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the presence and concentration of musk ambrette in your sample.[14][15]

Q4: My baseline is noisy. How can I improve the signal-to-noise ratio?

A4: A noisy baseline can be caused by several factors:

  • Electrical Interference: Ensure that the electrochemical workstation is properly grounded and away from sources of electromagnetic interference.

  • Contaminated Electrolyte: Prepare fresh supporting electrolyte with high-purity reagents and deionized water.

  • Electrode Connection: Check for a secure connection between the electrode and the potentiostat.

  • Oxygen Interference: For reductive analysis of nitroaromatics, dissolved oxygen can interfere. Purge the solution with an inert gas like nitrogen or argon for 5-10 minutes before the measurement.

Q5: What is the role of advanced oxidation processes (AOPs) in my analysis?

A5: Advanced oxidation processes, which generate highly reactive hydroxyl radicals, can be used in two main ways.[16][17][18] Firstly, they can be employed for the complete degradation of musk ambrette and other organic pollutants in wastewater treatment, which is more of an environmental application.[19][20] Secondly, a controlled AOP could potentially be used as an aggressive cleaning procedure for heavily fouled electrodes, although this should be done with caution to avoid damaging the electrode surface.

Logical Relationship of Interferences and Solutions:

Troubleshooting_Logic cluster_Problem Observed Problem cluster_Cause Potential Cause cluster_Solution Proposed Solution P1 Diminished/No Signal C1 Electrode Fouling P1->C1 C2 Matrix Effects P1->C2 P2 Peak Broadening/Shift P2->C2 C3 Overlapping Peaks P2->C3 P3 Noisy Baseline C4 Instrumental/Setup Issues P3->C4 S1 Electrode Cleaning (Electrochemical/Mechanical) C1->S1 S2 Sample Cleanup (SPE/LLE) C2->S2 S3 Standard Addition C2->S3 S4 Methodological Adjustment (e.g., pH study, Spiking) C3->S4 S5 Instrument Check (Grounding, Connections) C4->S5

Caption: Logical flow from observed problems to potential causes and solutions.

Quantitative Data Summary

While specific quantitative data for interferences in the electrochemical detection of musk ambrette is not abundant in the literature, the following table provides a conceptual framework for how to report such data based on common practices in voltammetric analysis.

Interferent ClassPotential Effect on Musk Ambrette Signal% Signal Change (Conceptual)Mitigation Strategy
Surfactants Peak suppression and potential shift-20% to -80%Sample dilution, SPE
Proteins (in biological samples) Severe peak suppression due to fouling> -90%Protein precipitation, SPE
Other Nitro Musks Peak overlap, inaccurate quantificationN/A (causes positive bias)HPLC-ECD, Chemometric analysis
Heavy Metal Ions May introduce interfering peaksN/AUse of a complexing agent
Dissolved Oxygen (reductive mode) Interfering reduction peakN/ADeoxygenation with N2/Ar

References

  • Highly Stable Voltammetric Detection of Nitroaromatic Explosives in the Presence of Organic Surfactants at a Polyphenol‐Coated Carbon Electrode. (2025). ResearchGate. [Link]

  • Wisneski, H. H., Yates, R. L., & Havery, D. C. (1994). Determination of musk ambrette in fragrance products by capillary gas chromatography with electron capture detection: interlaboratory study. Journal of AOAC International, 77(6), 1467–1471. [Link]

  • Wisneski, H. H. (2001). Determination of musk ambrette, musk xylol, and musk ketone in fragrance products by capillary gas chromatography with electron capture detection. Journal of AOAC International, 84(2), 376–381. [Link]

  • Determination of Musk Ambrette, Musk Xylol, and Musk Ketone in Fragrance Products by Capillary Gas Chromatography with Electron Capture Detection. (2001). ResearchGate. [Link]

  • Advanced oxidation of the polycyclic musk fragrances with using UV and UV/H2O2 processes. (2018). ResearchGate. [Link]

  • The Solution to Electrode Surface Fouling. (n.d.). Hielscher Ultrasonics. [Link]

  • Felis, E., Alder, A. C., Surmacz-Górska, J., & Miksch, K. (2022). Advanced Oxidation of the Polycyclic Musk Fragrances with Using UV and UV/H2O2 Processes. Archives of Environmental Protection, 48(2), 3-13. [Link]

  • 3D Printed Electrodes for Detection of Nitroaromatic Explosives and Nerve Agents. (2017). ECS Meeting Abstracts. [Link]

  • Musk Ambrette and Musk Xylene. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI. [Link]

  • Recent strategies to minimise fouling in electrochemical detection systems. (2016). ResearchGate. [Link]

  • Application of electrochemical sensors and sensor matrixes for measurement of odorous chemical compounds. (2015). ResearchGate. [Link]

  • Understanding the different effects of fouling mechanisms on working and reference electrodes in fast-scan cyclic voltammetry for neurotransmitter detection. (2023). Analyst, 148(12), 2821-2831. [Link]

  • Matrix effects of fragrances in cosmetics by GCMS analysis. (2016). ResearchGate. [Link]

  • Key Points of Advanced Oxidation Processes (AOPs) for Wastewater, Organic Pollutants and Pharmaceutical Waste Treatment: A Mini Review. (2022). Molecules, 27(3), 809. [Link]

  • Sample Preparation of Cosmetic Products for the Determination of Heavy Metals. (2022). Cosmetics, 9(1), 21. [Link]

  • The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants. (2021). Applied Sciences, 11(22), 10643. [Link]

  • Advanced Oxidation Process in the Sustainable Treatment of Refractory Wastewater: A Systematic Literature Review. (2023). Water, 15(15), 2818. [Link]

  • Electrochemical Chemically Based Sensors and Emerging Enzymatic Biosensors for Antidepressant Drug Detection: A Review. (2023). Chemosensors, 11(5), 282. [Link]

  • Physiochemical and (Eco)toxicological properties of Musk Ambrette. (2016). ResearchGate. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules, 25(13), 3046. [Link]

  • Electrochemical Sensors and Their Applications: A Review. (2022). Sensors, 22(17), 6363. [Link]

  • Determination of Musk Xylene in Cosmetics by Solid Phase Extraction-Isotope Dilution-Gas Chromatography Tandem Mass Spectrometry. (2016). ResearchGate. [Link]

  • Goh, C. L., & Kwok, S. F. (1986). A simple method of qualitative analysis for musk ambrette, musk ketone and musk xylene in cologne. Contact dermatitis, 14(1), 53–56. [Link]

  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Salimei, E., & Trufelli, H. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules (Basel, Switzerland), 25(13), 3046. [Link]

  • Synthesis of Synthetic Musks: A Theoretical Study Based on the Relationships between Structure and Properties at Molecular Scale. (2023). International Journal of Molecular Sciences, 24(3), 2825. [Link]

  • Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analytical and bioanalytical chemistry, 413(26), 6479–6503. [Link]

  • Electrochemical Detection of Neurotransmitters. (2018). Sensors, 18(9), 2873. [Link]

  • Electrochemical sensors. (2021). eScholarship. [Link]

  • Interference Testing. (2012). The Clinical Biochemist Reviews, 33(2), 55–60. [Link]

  • Voltammetric Determination of Active Pharmaceutical Ingredients Using Screen-Printed Electrodes. (2022). Chemosensors, 10(3), 101. [Link]

  • The Science Behind the Scent: Understanding Musk Ambrette as a Fragrance Fixative. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2023). ACS Electrochemistry. [Link]

  • Interference analysis using different chemical compounds (dopamine,... (2023). ResearchGate. [Link]

  • Burry, J. N. (1984). Testing with musk ambrette and congeners in a case of photosensitivity dermatitis and actinic reticuloid syndrome (PD/AR). Photodermatology, 1(4), 195–198. [Link]

  • Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone. (2022). Scientific Reports, 12, 21532. [Link]

  • Determination of Musk Ambrette, Musk Xylol, and Musk Ketone in Fragrance Products by Capillary Gas Chromatography with Electron Capture Detection. (2001). Dialnet. [Link]

  • Development of a Voltammetric Methodology Based on a Methacrylic Molecularly Imprinted Polymer-Modified Carbon-Paste Electrode for the Determination of Aflatoxin B1. (2024). Polymers, 16(16), 2168. [Link]

  • Saibaba, K. S. S., Bhaskar, M. V., Rao, P. V. L. N., Ramana, G. V., & Dakshinamurty, K. V. (2001). Interferences in clinical chemistry analysis. Indian journal of clinical biochemistry : IJCB, 16(1), 108–111. [Link]

  • Cronin, E. (1984). Photosensitivity to musk ambrette. Contact dermatitis, 11(2), 88–92. [Link]

  • Giovinazzo, V. J., Harber, L. C., Armstrong, R. B., & Kochevar, I. E. (1980). Photoallergic contact dermatitis to musk ambrette. Clinical report of two patients with persistent light reactor patterns. Journal of the American Academy of Dermatology, 3(4), 384–393. [Link]

  • Silicon quantum dot. (n.d.). Wikipedia. [Link]

  • Validation of Voltammetric Methods for Online Analysis of Platinum Dissolution in a Hydrogen PEM Fuel Cell Stack. (2022). Sensors, 22(22), 8710. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing GC Analysis of Thermally Labile Musks

Welcome to the technical support center for the gas chromatography (GC) analysis of thermally labile musks. This guide is designed for researchers, scientists, and professionals in drug development and environmental anal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of thermally labile musks. This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who encounter challenges with these sensitive compounds. Here, we will move beyond simple procedural lists to explore the "why" behind the methods, ensuring a deeper understanding and fostering self-validating experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the analysis of thermally labile musks.

Q1: What makes musk compounds, particularly nitro musks, "thermally labile," and why is this a challenge for GC analysis?

A1: Thermal lability refers to the propensity of a compound to decompose or rearrange at elevated temperatures.[1][2] Many synthetic musks, especially nitro musks like musk ketone and musk xylene, possess functional groups that are susceptible to degradation in the hot environment of a standard GC injector.[3][4] The high temperatures typically used for sample vaporization (often >250 °C) can cause these molecules to break down before they even reach the analytical column.[2][5][6] This degradation leads to a host of analytical problems, including poor sensitivity (as the parent compound is lost), inaccurate quantification, and the appearance of extraneous peaks from degradation products, which can complicate chromatograms.[2][7]

Q2: I'm not getting any peaks for my musk analytes, or the peaks are very small. What's the first thing I should check?

A2: The complete absence or significant reduction in peak size for thermally labile compounds often points to issues within the GC inlet.[7] The most likely culprit is an excessively high injector temperature causing the analytes to decompose upon injection.[2][7] Before altering other parameters, verify your injector temperature. If it's set to a generic high temperature (e.g., 250-300 °C), this is a prime area for optimization.[8] Another initial checkpoint should be the cleanliness and inertness of your inlet liner, as active sites can catalyze degradation.[9][10][11]

Q3: My peaks are tailing significantly. What are the common causes for this with musk compounds?

A3: Peak tailing for polar or active compounds like some musks is frequently caused by unwanted secondary interactions within the GC system.[10][11][12] These interactions can occur at several points:

  • Active Sites in the Inlet Liner: Exposed silanol groups (-Si-OH) on the surface of a standard glass wool liner can interact with polar functional groups on the musk molecules, causing them to be temporarily adsorbed and then released slowly, resulting in a tailing peak.[10][12] Using a deactivated liner is crucial.

  • Column Contamination: Non-volatile matrix components from previous injections can accumulate at the head of the column, creating active sites.[9][12]

  • Improper Column Installation: A poorly cut or improperly positioned column in the inlet can create "dead volume," leading to peak broadening and tailing.[9][11]

Q4: Can I use a standard split/splitless injector for thermally labile musks, or do I need specialized equipment?

A4: While it is possible to obtain results with a conventional split/splitless injector, it requires careful optimization to minimize thermal stress. However, for robust and reproducible analysis of highly sensitive musks, specialized injection techniques are highly recommended.[5][13] Techniques like Cool On-Column (COC) injection and Programmed Temperature Vaporization (PTV) are specifically designed to handle thermally labile compounds by introducing the sample at a low initial temperature.[1][13][14]

II. Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving common issues encountered during the GC analysis of thermally labile musks.

Issue 1: Analyte Degradation and Poor Recovery

Symptom: Low or no analyte response, poor reproducibility, and the appearance of unexpected peaks earlier in the chromatogram than the target analyte.

Root Cause Analysis: The primary cause is the thermal decomposition of the analyte in the hot GC inlet.[2] This can be exacerbated by catalytic activity from non-inert surfaces in the sample flow path.

Troubleshooting Workflow:

Workflow for troubleshooting analyte degradation.

Step-by-Step Protocol:

  • Reduce Injector Temperature: If using a hot split/splitless injector, incrementally decrease the temperature. Start by reducing it by 25-50 °C and observe the effect on the analyte peak area.[2] The goal is to find the lowest temperature that allows for efficient volatilization of the analytes without causing degradation.

  • Employ Deactivated Liners: Replace standard liners, especially those with glass wool, with deactivated liners.[10] Liners with a gentle taper can also help focus the sample onto the column.

  • Consider Cold Injection Techniques: If degradation persists, transitioning to a Programmed Temperature Vaporization (PTV) or Cool On-Column (COC) injector is the most effective solution.[1][13]

    • PTV Injection: This technique involves injecting the sample into a cool liner, which is then rapidly heated to transfer the analytes to the column.[15][16] This minimizes the time the analytes spend at high temperatures.

    • Cool On-Column Injection: Here, the sample is directly deposited onto the analytical column at a low temperature, eliminating the hot inlet altogether.[13][14] This is often the gentlest injection technique available.

  • Investigate Matrix Effects: In complex samples, matrix components can coat the liner and column, either creating active sites for degradation or, conversely, protecting the analytes (a phenomenon known as the "matrix-induced chromatographic response enhancement").[17][18] Analyzing matrix-matched standards can help diagnose this issue.[19]

  • Consider Derivatization: For particularly problematic compounds, derivatization can be employed.[20][21] This process chemically modifies the analyte to make it more volatile and thermally stable. For example, functional groups that are prone to degradation can be protected with a derivatizing agent.[20]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Asymmetrical peaks, which can be challenging to integrate accurately and lead to poor resolution.

Root Cause Analysis: Peak tailing is often due to secondary interactions or dead volumes, while peak fronting is typically a sign of column overload.[12]

Troubleshooting Workflow:

Workflow for troubleshooting poor peak shape.

Step-by-Step Protocol:

  • Verify Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet according to the manufacturer's instructions.[9][11]

  • Maintain the Inlet: Regularly replace the septum and liner. A cored septum or a contaminated liner can introduce active sites and cause peak tailing.[10]

  • Trim the Column: If the peak shape degrades over time, trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues that create active sites.[9][11]

  • Address Column Overload (Fronting):

    • Reduce the injection volume.[7]

    • If using splitless injection, consider switching to a split injection with an appropriate split ratio to reduce the amount of sample reaching the column.[10]

    • Dilute the sample before injection.

III. Optimized Injection Parameters for Thermally Labile Musks

The following table provides starting points for optimizing injection parameters for different types of thermally labile musks. These should be considered as initial guidelines and may require further refinement based on the specific instrument and sample matrix.

ParameterHot Split/SplitlessProgrammed Temperature Vaporization (PTV)Cool On-Column (COC)Rationale
Injector Temperature Start at 180-200°C and increase cautiouslyInitial: 40-60°C (below solvent boiling point); Ramp: 10-20°C/sec to 250°CTrack oven temperature programMinimizes thermal stress on the analytes.[7][13]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Solvent Venting mode is idealN/ASplitless mode maximizes sensitivity, while PTV's solvent venting removes the bulk of the solvent before analyte transfer, reducing column stress.[8][22]
Liner Type Deactivated, single taperDeactivated, often packed with glass wool or beadsN/ADeactivated surfaces prevent analyte interaction.[10] Packing in PTV liners aids in trapping analytes during solvent venting.[22]
Carrier Gas Flow 1-2 mL/min (Helium)1-2 mL/min (Helium)1-2 mL/min (Helium)Standard flow rates for most capillary columns.
Oven Program Start at a low temperature (e.g., 40-60°C) to refocus the analytesStart at a low temperatureStart 10-20°C below the solvent boiling pointA low initial oven temperature helps to focus the analyte band at the head of the column, improving peak shape.[23]

IV. Advanced Topic: The Role of Derivatization

Q5: When should I consider derivatization for my musk analysis, and what are the benefits?

A5: Derivatization should be considered when optimizing injection and system parameters is insufficient to overcome analyte degradation or poor peak shape.[21] It is a chemical process that converts the analyte into a more suitable form for GC analysis.[20]

Benefits of Derivatization:

  • Increased Thermal Stability: By modifying thermally labile functional groups, the resulting derivative is often more resistant to heat-induced degradation.[20]

  • Improved Volatility: Derivatization can increase the volatility of polar compounds, allowing them to be analyzed at lower temperatures.

  • Enhanced Peak Shape: By masking polar functional groups that can interact with active sites, derivatization leads to more symmetrical peaks.[20]

  • Improved Sensitivity: Some derivatizing agents can enhance the response of certain detectors.

A common derivatization technique is silylation, which replaces active hydrogens in functional groups like -OH and -NH with a trimethylsilyl (TMS) group.[21] However, it's important to note that derivatization adds an extra step to sample preparation and requires careful optimization to ensure complete reaction.[21]

V. References

  • Shimadzu. PTV Programmed Temperature Vaporization. [Link]

  • Brinkman, U. A. Th. Large-volume injection in gas chromatographic trace analysis using temperature-programmable (PTV) injectors. Journal of Chromatography A.

  • SRI Instruments. PTV - Programmed Temperature Vaporization Injector. [Link]

  • Phenomenex. Peak Shape Problems: No Peaks - GC Tip. [Link]

  • Phenomenex. GC Injection Techniques for Accurate Chromatography. [Link]

  • GL Sciences. Applications of PTV Injectors for Problem Solving in the Petrochemical Industry Part 1:- Thermal Desorption with GC and GC-MS. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

  • GL Sciences. 3-5 Cold-on-Column Injection Method. [Link]

  • Hinshaw, J. V. Beat the Heat: Cold Injections in Gas Chromatography. LCGC International. [Link]

  • Lee, S., et al. Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples. Molecules. [Link]

  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • Peñuela, G. A., & Barceló, D. Optimization of solid-phase microextraction for the gas chromatographic-mass spectrometric determination of synthetic musk fragrances in water samples. Journal of Chromatography A. [Link]

  • Taylor, T. Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC International. [Link]

  • Mastering Gas Chromatograph. MASTERING GAS CHROMATOGRAPH - COLD INJECTION METHOD. YouTube. [Link]

  • University of Texas at Arlington. Lecture 5: Gas Chromatography Injection. [Link]

  • CHROMacademy. How to Optimize Key Variables in GC Analysis: Sample Introduction. LCGC International. [Link]

  • Mastovska, K. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Kallenborn, R., et al. Gas chromatographic determination of synthetic musk compounds in Norwegian air samples. Journal of Chromatography A.

  • American Laboratory Trading. A Look at Matrix Effects. LCGC International. [Link]

  • Addae, B. J., & Bugyei, K. A. Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Haimi, E., et al. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. [Link]

  • Poole, C. F. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography. Journal of Chromatography A. [Link]

  • Labio Scientific. Limitations and disadvantages of GC-MS. [Link]

  • Klee, M. Activity and Decomposition. Separation Science. [Link]

  • Haimi, E., et al. (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate. [Link]

  • Shimadzu Corporation. Simultaneous Analysis of Synthetic Musk Compounds in Water Using a Triple Quadrupole GC-MS System. [Link]

  • Reiner, J. L., et al. Human exposure to nitro musks and the evaluation of their potential toxicity: an overview. Journal of Toxicology and Environmental Health, Part B. [Link]

  • Xtalks. Study Finds Flaw in GC-MS Analysis of Small Molecules. [Link]

  • Environment and Climate Change Canada. Draft Screening Assessment Nitro Musks Group. [Link]

  • Li, D., et al. [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry]. Se Pu. [Link]

  • Wang, G., et al. Major challenges and recent advances in characterizing biomass thermochemical reactions. Progress in Energy and Combustion Science.

  • Irimia, A., et al. MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). International Journal of Molecular Sciences. [Link]

  • AZoM. Analysis of Gas Emissions During Thermal Testing Using Thermogravimetry and GC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Musk Ambrette Analysis: GC-MS Sensitivity vs. HPLC Stability

Executive Summary Musk Ambrette (CAS 83-66-9) is a synthetic nitro musk historically used in fragrances but now strictly regulated (e.g., banned in EU Cosmetics Regulation 1223/2009 Annex II) due to photoallergenicity an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Musk Ambrette (CAS 83-66-9) is a synthetic nitro musk historically used in fragrances but now strictly regulated (e.g., banned in EU Cosmetics Regulation 1223/2009 Annex II) due to photoallergenicity and neurotoxicity. For analytical laboratories, this creates a dual challenge: the need for trace-level detection (favoring GC-MS) and the requirement to prevent thermal degradation during analysis (favoring HPLC).[1]

This guide provides a cross-validation framework. We do not view these methods as competitors, but as orthogonal tools. While GC-MS serves as the primary compliance tool for sensitivity, HPLC-DAD is the critical "stability check" to ensure thermal stress in the GC injector port does not yield false negatives.

The Analytical Paradox: Sensitivity vs. Stability

The GC-MS Case (The Compliance Workhorse)

Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Impact (EI) mode is the industry standard for nitro musks.

  • Mechanism: Volatilization followed by separation on a non-polar column (5% phenyl).

  • Why it dominates: Superior sensitivity (LOD < 5 ng/g) and spectral library matching (NIST) for positive identification.

  • The Risk: Nitro groups (

    
    ) are thermally labile. Improper injector temperatures (>250°C) or dirty liners can catalyze the degradation of Musk Ambrette into amino-derivatives or breakdown products, leading to under-quantification.
    
The HPLC-DAD Case (The Stability Anchor)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) offers a "gentle" alternative.

  • Mechanism: Partitioning on a C18 stationary phase at ambient temperatures.

  • Why it’s needed: It circumvents thermal degradation entirely.

  • The Risk: Lower sensitivity and lower specificity. A peak at 264 nm could be Musk Ambrette or a co-eluting matrix interference.

Experimental Protocols

Protocol A: High-Sensitivity GC-MS (SIM Mode)

Target: Trace detection (<100 ppb) for regulatory compliance.

  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode at 230°C (Critical: Keep <250°C to minimize degradation).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 100°C (1 min) → 15°C/min → 200°C → 5°C/min → 280°C (hold 2 min).

  • Detection (MSD): SIM Mode.

    • Target Ion: m/z 268 (M+).

    • Qualifier Ions: m/z 253 (M-CH3), 222.

  • Internal Standard (IS): Musk Xylene-d15 (preferred) or Musk Tibetene.

Protocol B: Robust HPLC-DAD

Target: Cross-validation and high-concentration checks.

  • System: Agilent 1260 Infinity II or Waters Alliance.

  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (ACN).

  • Gradient: 60% B (0-2 min) → 90% B (15 min) → 60% B (Post-run 5 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 264 nm (Max absorption for nitro musks) and 220 nm.

  • Temperature: 30°C.

Cross-Validation Data Comparison

The following data represents a typical validation study performed on a complex fragrance matrix (Eau de Toilette).

ParameterGC-MS (SIM)HPLC-DADComparative Insight
Linearity (

)
> 0.999 (10–1000 ng/mL)> 0.998 (0.5–50 µg/mL)GC-MS handles trace levels; HPLC is better for raw material assay.
LOD (Limit of Detection) 2 ng/mL (ppb) 150 ng/mL (ppb)GC-MS is ~75x more sensitive.
LOQ (Limit of Quantitation) 10 ng/mL500 ng/mLHPLC cannot be used for "free from" claims at trace levels.
Precision (RSD, n=6) 3.5%1.2% HPLC is more reproducible due to lack of volatilization variance.
Recovery (Spiked Matrix) 85% - 95%98% - 102%Lower GC recovery often indicates minor thermal loss or inlet adsorption.
Interpretation of Discrepancies

If GC-MS recovery drops below 80% while HPLC remains >95%, thermal degradation is occurring in the GC inlet.

  • Corrective Action: Lower inlet temperature to 200°C, replace the liner with a deactivated glass wool liner, or switch to On-Column Injection.

Validation Workflow (Logic Diagram)

This self-validating workflow ensures that the speed of GC-MS does not come at the cost of accuracy.

ValidationWorkflow cluster_GC Protocol A: GC-MS cluster_LC Protocol B: HPLC-DAD Start Sample Extraction (Ethanol/Acetone) Split Split Sample Stream Start->Split GC_Inj GC Injection (230°C Splitless) Split->GC_Inj LC_Inj LC Injection (Ambient Temp) Split->LC_Inj GC_Det MSD (SIM Mode) m/z 268, 253 GC_Inj->GC_Det GC_Res Result A (Conc.) GC_Det->GC_Res Compare Calculate Correlation (Result A / Result B) GC_Res->Compare LC_Det UV Detection 264 nm LC_Inj->LC_Det LC_Res Result B (Conc.) LC_Det->LC_Res LC_Res->Compare Decision Is Ratio 0.85 - 1.15? Compare->Decision Pass VALIDATED Report GC-MS Result Decision->Pass Yes Fail INVESTIGATE Thermal Degradation? Decision->Fail No

Figure 1: Orthogonal validation workflow. Discrepancies between GC and LC results trigger an investigation into thermal instability.

Discussion & Causality

Why GC-MS is the Regulatory Choice

Despite the thermal risks, GC-MS remains the primary method for regulatory filings (e.g., IFRA compliance) because of matrix selectivity . Fragrance matrices contain terpenes (limonene, linalool) and fixatives that absorb heavily in the UV range.

  • Causality: In HPLC-DAD, a terpene peak tailing into the nitro-musk retention window can cause a False Positive . In GC-MS, the specific ion (m/z 268) filters out this noise, ensuring that a "Detected" result is genuinely Musk Ambrette.

The "Self-Validating" System

A robust lab does not rely on one method.

  • Run HPLC first on high-concentration raw materials to establish the "True Value" (no thermal loss).

  • Calibrate GC-MS using the same standard.

  • Compare: If the GC-MS response factor drifts significantly from the theoretical value established by the HPLC purity check, the GC liner is likely active (dirty) or too hot.

Troubleshooting Guide
  • Symptom: GC-MS shows low recovery, HPLC shows normal.

    • Root Cause:[2][3][4] Thermal breakdown of the nitro group to an amine.

    • Fix: Clean ion source, cut column, lower inlet temp.

  • Symptom: HPLC shows high concentration, GC-MS shows None.

    • Root Cause:[3][4] Co-eluting UV-absorbing interference (False Positive on HPLC).

    • Fix: Trust the GC-MS (Mass Spec specificity > UV absorption).

References

  • European Union. (2009).[4][5] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Annex II - Prohibited Substances). Official Journal of the European Union. Link

  • Wisneski, H. H. (2001).[6] Determination of musk ambrette, musk xylol, and musk ketone in fragrance products by capillary gas chromatography with electron capture detection.[3][6] Journal of AOAC International, 84(2), 376-381.[6] Link

  • International Fragrance Association (IFRA). (2023). IFRA Standards Library: Musk Ambrette.Link

  • Sielc Technologies. (2018). Separation of Musk Ambrette on Newcrom R1 HPLC column.Link

Sources

Comparative

Inter-Laboratory Comparison Guide: Quantification of Musk Ambrette in Water

Executive Summary & Analytical Context Musk Ambrette (2,6-dinitro-3-methoxy-4-tert-butyltoluene, CAS 83-66-9) is a synthetic nitro musk historically used in fragrances. Despite bans in the EU (Cosmetics Regulation 1223/2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

Musk Ambrette (2,6-dinitro-3-methoxy-4-tert-butyltoluene, CAS 83-66-9) is a synthetic nitro musk historically used in fragrances. Despite bans in the EU (Cosmetics Regulation 1223/2009) and removal from the US FDA GRAS list due to neurotoxicity and photoallergenicity, it persists in aquatic environments due to its high octanol-water partition coefficient (


).

For researchers and drug development professionals monitoring environmental fate or source water purity, accurate quantification is critical. This guide compares two primary analytical workflows—Liquid-Liquid Extraction (LLE) versus Solid Phase Extraction (SPE) —coupled with GC-MS. It serves as a blueprint for establishing inter-laboratory proficiency, ensuring that data generated across different sites is statistically comparable.

Comparative Methodology: LLE vs. SPE

The choice of extraction method is the single largest variable in inter-laboratory variance. Below is an objective comparison of the two dominant protocols.

Technical Comparison Matrix
FeatureMethod A: Liquid-Liquid Extraction (LLE)Method B: Solid Phase Extraction (SPE)
Principle Solvent partitioning (Dichloromethane/Water)Adsorption on solid stationary phase (e.g., HLB/C18)
Sample Volume High (500–1000 mL)Moderate (200–500 mL)
Solvent Usage High (>50 mL per sample)Low (<10 mL per sample)
Automation Difficult (Manual shaking/separation)High (Automated SPE systems)
Emulsion Risk High (Critical failure point in dirty water)Low (Filtration pre-step required)
Recovery Rates 70–90% (Variable due to emulsion)85–115% (Consistent)
Sensitivity (LOD) ~10–20 ng/L (GC-MS SIM)~1–5 ng/L (GC-MS/MS)
Senior Scientist Insight
  • Causality of Variance: In LLE, the formation of emulsions in wastewater matrices often leads to the loss of the organic layer, causing low recovery bias. SPE mitigates this by using vacuum manifolds, but it introduces a risk of cartridge clogging if the sample is not properly filtered (0.7 µm glass fiber).

  • Recommendation: For inter-laboratory studies involving diverse water matrices (surface, ground, and wastewater), Method B (SPE) is recommended due to higher reproducibility (lower RSD) and lower solvent footprint.

Experimental Protocols

To ensure "Trustworthiness" and self-validating systems, the following protocols include mandatory Quality Control (QC) checkpoints.

Method B: Solid Phase Extraction (Recommended)

Reagents:

  • Internal Standard (IS): Musk Xylene-d15 or Fluoranthene-d10 (100 ng/mL in acetone).

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or equivalent), 200 mg/6 cc.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Adjust 500 mL water sample to pH 7.0 ± 0.5.

    • Add 50 µL Internal Standard (IS). QC Check: Allow 30 min equilibration.

  • Conditioning:

    • Pass 5 mL Methanol followed by 5 mL HPLC-grade water through the cartridge. Critical: Do not let the cartridge dry.

  • Loading:

    • Pass sample through cartridge at flow rate < 10 mL/min.

  • Washing:

    • Wash with 5 mL 5% Methanol in water to remove polar interferences. Dry under vacuum for 20 mins.

  • Elution:

    • Elute with 2 x 3 mL Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration:

    • Evaporate eluate to 0.5 mL under gentle nitrogen stream. Transfer to GC vial.

Instrumental Analysis (GC-MS/MS)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 80°C (1 min) → 10°C/min → 180°C → 5°C/min → 280°C (hold 5 min).

  • MS Mode: Multiple Reaction Monitoring (MRM).[1]

    • Musk Ambrette Transitions: 268 → 253 (Quant), 268 → 207 (Qual).

Inter-Laboratory Study Design & Data Analysis

To validate these methods across labs, a robust statistical framework is required.

Workflow Visualization

The following diagram illustrates the logical flow for an inter-laboratory comparison study, ensuring sample homogeneity and statistical validity.

InterLabStudy cluster_Labs Participating Laboratories Start Study Design Phase Prep Sample Preparation (Spiked Matrix + Blanks) Start->Prep Homogeneity Homogeneity Testing (ISO 13528) Prep->Homogeneity Distribution Sample Distribution (Cold Chain 4°C) Homogeneity->Distribution Pass LabA Lab A (SPE-GC-MS/MS) Distribution->LabA LabB Lab B (LLE-GC-MS) Distribution->LabB LabC Lab C (SPE-GC-MS) Distribution->LabC DataSubmission Data Submission (Raw Area Counts + Calc Conc.) LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission StatAnalysis Statistical Analysis (Robus Mean & SD) DataSubmission->StatAnalysis ZScore Performance Evaluation (Z-Score Calculation) StatAnalysis->ZScore Report Final Validation Report ZScore->Report

Caption: Figure 1. ISO 17043-compliant workflow for inter-laboratory proficiency testing of Musk Ambrette.

Representative Performance Data

The table below summarizes typical performance metrics derived from validation studies, comparing the "Legacy" LLE method with the "Modern" SPE method.

ParameterMethod A (LLE - GC-MS)Method B (SPE - GC-MS/MS)Acceptance Criteria
Linearity (

)
> 0.990> 0.998> 0.990
Recovery (Spike 50 ng/L) 72% ± 18%94% ± 6%70–120%
Repeatability (

)
12.5%4.2%< 15%
Reproducibility (

)
22.8%8.5%< 25%
Limit of Quantitation (LOQ) 20 ng/L2.5 ng/LMethod Dependent

Statistical Evaluation (Z-Score): Labs are evaluated based on the Z-score formula:



Where:
  • 
     = Participant's result
    
  • 
     = Assigned value (Robust mean of all labs)
    
  • 
     = Standard deviation for proficiency assessment (typically set at 25% of 
    
    
    
    for trace organics).
  • 
    : Satisfactory
    
  • 
    : Questionable
    
  • 
    : Unsatisfactory
    

Analytical Decision Tree

When setting up a new laboratory workflow for Musk Ambrette, use this logic flow to select the appropriate instrumentation and extraction path based on sensitivity needs and available equipment.

DecisionTree Start Start: Define Analytical Requirement CheckLimit Required Detection Limit? Start->CheckLimit HighSens Trace Level (< 10 ng/L) (e.g., Drinking Water) CheckLimit->HighSens High Sensitivity LowSens Screening Level (> 50 ng/L) (e.g., Wastewater Influent) CheckLimit->LowSens Standard Sensitivity MethodSPE Select SPE (Oasis HLB) + GC-MS/MS (MRM) HighSens->MethodSPE MethodLLE Select LLE (DCM) + GC-MS (SIM) LowSens->MethodLLE Validation Perform Initial Demonstration of Capability (IDOC) MethodSPE->Validation MethodLLE->Validation

Caption: Figure 2. Decision matrix for selecting extraction and detection methods based on sensitivity requirements.

References

  • Wisneski, H. H., Yates, R. L., & Havery, D. C. (1994). Determination of musk ambrette in fragrance products by capillary gas chromatography with electron capture detection: interlaboratory study. Journal of AOAC International, 77(6), 1467–1471.[2]

  • International Organization for Standardization. (1997).[3] ISO 10301:1997 Water quality — Determination of highly volatile halogenated hydrocarbons — Gas-chromatographic methods.[3][4]

  • Vallecillos, L., Borrull, F., & Pocurull, E. (2015). Recent approaches for the determination of synthetic musk fragrances in environmental samples.[5][6] TrAC Trends in Analytical Chemistry, 72, 80-92.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Musk Ambrette.[2][5][7][8][9][10]

  • Sigma-Aldrich. (2023). Improved Determination of Volatile Organic Compounds in Water by SPME and GC/MS: ISO Standard 17943.

Sources

Validation

A Comparative Analysis of Musk Ambrette and Ambrettolide Binding to Olfactory Receptor OR5AN1

This guide provides an in-depth, objective comparison of the binding and activation characteristics of two distinct musk compounds, the nitro-musk musk ambrette and the macrocyclic musk ambrettolide, with the human olfac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the binding and activation characteristics of two distinct musk compounds, the nitro-musk musk ambrette and the macrocyclic musk ambrettolide, with the human olfactory receptor OR5AN1. This receptor is a key determinant in the perception of a wide range of musk odors. The following sections synthesize computational and experimental data to elucidate the molecular interactions and functional outcomes of these ligand-receptor pairings, offering valuable insights for researchers in olfaction, pharmacology, and fragrance science.

Introduction to the Ligands and Receptor

The human sense of smell is initiated by the interaction of volatile odorants with a large family of G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs). The human olfactory receptor OR5AN1 has been identified as a crucial receptor for the perception of various musk compounds, including both macrocyclic and nitro-musk classes.[1][2] Understanding how different structural classes of musks interact with this single receptor provides a window into the molecular logic of odor coding.

  • Musk Ambrette : A synthetic nitro-musk, historically used in perfumery for its powerful and persistent sweet, floral-musky scent.[3] Due to safety concerns, including photo-allergenic and neurotoxic effects, its use in cosmetics has been banned by the European Union since 1995.[4]

  • Ambrettolide : A macrocyclic musk lactone, naturally present in ambrette seed oil and also produced synthetically.[3] It is highly valued in modern perfumery for its elegant, soft, and warm musky aroma with fruity undertones, and it is considered a safer alternative to nitro-musks.[3][5]

This guide will dissect the binding affinities and activation potencies of these two compounds, detailing the experimental frameworks used to derive these insights and the specific molecular interactions that govern their distinct activities at OR5AN1.

Ligand Properties and Characteristics

A foundational understanding of the physicochemical properties of each ligand is essential for interpreting their biological activity.

PropertyMusk AmbretteAmbrettolide
Image Musk Ambrette StructureAmbrettolide Structure
Class Nitro-muskMacrocyclic musk (lactone)
CAS Number 83-66-928645-51-4 (for Iso-Ambrettolide)
Formula C₁₂H₁₆N₂O₅C₁₆H₂₈O₂
MW 268.27 g/mol 252.4 g/mol
Odor Profile Strong, sweet, heavy floral-muskySoft, warm, sweet, musky, with fruity and floral nuances[5][6][7]

Comparative Binding and Receptor Activation

Direct measurement of binding affinity (e.g., K_d_ or K_i_) for olfactory receptors is technically challenging. Therefore, functional assays measuring receptor activation are commonly employed as a proxy to assess the potency and efficacy of a ligand. The half-maximal effective concentration (EC₅₀), the concentration of a ligand that provokes a response halfway between the baseline and maximum response, is a key metric. A lower EC₅₀ value indicates higher potency.

LigandMetricValue (µM)Data Source Type
Musk Ambrette Predicted ActivityStrong ActivatorComputational & Functional Assay[2][8]
Ambrettolide Predicted ActivityWeak/Non-activatorFunctional Assay Grouping[9]

Studies categorizing musk compounds show that macrocyclic ketones are effective activators of OR5AN1, whereas macrocyclic lactones (the class to which ambrettolide belongs) are generally segregated and do not show significant activation.[9] In contrast, nitro-musks, including musk ambrette, are consistently shown to be potent activators of this receptor.[2][8]

Molecular Basis of Interaction

The differential activation of OR5AN1 by musk ambrette and ambrettolide can be explained by their distinct interactions within the receptor's binding pocket.

  • Musk Ambrette (Nitro-musks) : Computational models reveal that the nitro groups of these compounds are critical for binding. They form a specific hydrogen bond with the hydroxyl group of the amino acid residue Tyrosine-260 (Tyr260) located in the sixth transmembrane helix (TM6) of OR5AN1.[2][10] The stability of this complex is further enhanced by hydrophobic interactions with surrounding aromatic residues, primarily Phenylalanine (Phe) at positions 105, 194, and 252 .[10]

  • Ambrettolide (Macrocyclic Musks) : While some macrocyclic ketones also interact with Tyr260 via their keto group, macrocyclic musks as a class do not appear to form the same stabilizing hydrogen bonds with water molecules within the binding pocket that are observed with nitro-musks.[10] The lactone structure of ambrettolide may not be optimally positioned to establish the critical hydrogen bond with Tyr260, leading to a much weaker interaction and consequently, lower receptor activation.

Experimental & Computational Methodologies

The insights presented are derived from a combination of in vitro functional assays and in silico computational modeling.

In Vitro Functional Assay: Luciferase Reporter Gene Assay

This is the gold-standard method for quantifying the activation of olfactory receptors in a high-throughput manner.[1][11] The assay measures the downstream signaling cascade initiated by ligand binding, providing a robust readout of receptor function.

Principle of Causality: The activation of OR5AN1, a G_s_-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP). The luciferase reporter gene is placed under the control of a cAMP Response Element (CRE) promoter. Therefore, an increase in cAMP drives the expression of luciferase, and the resulting luminescence is directly proportional to the level of receptor activation.

Self-Validating System: The protocol includes multiple controls to ensure trustworthiness. A co-transfected Renilla luciferase gene under a constitutive promoter is used to normalize for transfection efficiency and cell viability. Furthermore, cells transfected with an empty vector are stimulated with the odorant to confirm that the response is specific to the presence of OR5AN1.[1]

Detailed Protocol: Luciferase Reporter Assay for OR5AN1

  • Cell Culture: Human Embryonic Kidney (HEK293T) or Hana3A cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.[1]

  • Transfection: Cells are seeded in 96-well plates. They are then co-transfected with several plasmids:

    • An expression vector containing the human OR5AN1 gene.

    • An expression vector for an accessory protein like Receptor Transporting Protein 1S (RTP1S) , which aids in trafficking the OR to the cell membrane.

    • A vector containing the firefly luciferase reporter gene downstream of a CRE promoter.

    • A control vector containing a constitutively expressed Renilla luciferase for normalization.[1]

  • Odorant Stimulation: After 24-48 hours of incubation to allow for protein expression, the culture medium is replaced with a serum-free medium containing the desired concentration of musk ambrette or ambrettolide (typically dissolved in DMSO).[1]

  • Cell Lysis & Luminescence Measurement: Following a 4-6 hour stimulation period, cells are lysed. The luminescence from both firefly and Renilla luciferase is measured sequentially in a luminometer using a dual-glo luciferase assay system.[1][12]

  • Data Analysis: The firefly luminescence is normalized to the Renilla luminescence for each well. The "fold increase" is calculated by dividing the normalized luminescence of odorant-stimulated cells by that of unstimulated cells. Dose-response curves are generated by plotting the fold increase against the logarithm of the ligand concentration, from which the EC₅₀ value is determined.[1]

Computational Modeling: Molecular Docking and QM/MM

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are used to model the binding pocket and predict the interaction energies between the ligands and the receptor.[2] These computational approaches provide a structural hypothesis for the experimental findings. They help identify key amino acid residues and the types of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.[10]

Visualization of Pathways and Workflows

OR5AN1 Signaling Pathway

The diagram below illustrates the canonical signal transduction pathway following the activation of OR5AN1.

G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular OR5AN1 OR5AN1 (Inactive) OR5AN1_A OR5AN1 (Active) OR5AN1->OR5AN1_A Conformational Change G_Protein Gαolf/β/γ (GDP-bound) OR5AN1_A->G_Protein Recruitment G_Protein_A Gαolf (GTP-bound) G_Protein->G_Protein_A GTP/GDP Exchange AC Adenylyl Cyclase G_Protein_A->AC Activation cAMP cAMP AC->cAMP Conversion Odorant Musk Odorant Odorant->OR5AN1 Binding ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

Caption: Canonical G-protein signaling cascade for OR5AN1.

Experimental Workflow: Luciferase Reporter Assay

This diagram outlines the key steps of the in vitro functional assay.

G A 1. Cell Seeding (HEK293T in 96-well plate) B 2. Co-transfection - OR5AN1 Plasmid - RTP1S Plasmid - CRE-Luciferase Plasmid - Renilla Plasmid A->B C 3. Incubation (24-48 hours) B->C D 4. Odorant Stimulation (Musk Ambrette or Ambrettolide) C->D E 5. Cell Lysis D->E F 6. Add Luciferase Substrates E->F G 7. Luminescence Reading (Firefly & Renilla) F->G H 8. Data Analysis - Normalize Firefly to Renilla - Calculate Fold Change - Determine EC₅₀ G->H

Caption: High-throughput luciferase assay workflow.

Conclusion and Future Directions

The available evidence strongly indicates a significant disparity in the binding affinity and functional activation of OR5AN1 by musk ambrette and ambrettolide. Musk ambrette, a nitro-musk, acts as a potent agonist for OR5AN1. This strong interaction is primarily mediated by a hydrogen bond between its nitro group and the Tyr260 residue within the receptor's binding pocket, supplemented by hydrophobic interactions.

In contrast, ambrettolide, a macrocyclic lactone, appears to be a very weak or non-agonist for OR5AN1. The structural and chemical properties of its lactone functional group are likely suboptimal for forming the critical interactions required for efficient receptor activation.

This comparative analysis underscores the exquisite selectivity of olfactory receptors and highlights how subtle changes in an odorant's structure can lead to profound differences in biological activity. For researchers in drug development, this case study exemplifies the importance of specific functional groups for GPCR activation. For fragrance scientists, it provides a molecular rationale for the distinct sensory profiles of different musk classes and informs the design of novel fragrance molecules with enhanced safety and performance profiles.

References

  • Olfactive Aesthetics. (2025, October 13). Musk Ambrette to Ambrettolide Substitution Guide. olfactive aesthetics author's niche perfumery. [Link]

  • Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. ResearchGate. [Link]

  • Scentspiracy. (n.d.). Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery. Retrieved January 30, 2026, from [Link]

  • Fragrantica. (2022, September 27). Ambrette and Аmbrettolide in Perfumery. [Link]

  • Trimmer, C., et al. (2023). Correlation between OR5AN1 activation and human musk detection. ResearchGate. [Link]

  • Ahmed, L., et al. (2018). Calculated QM/MM binding energy profile of the musk odorants. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). musk ambrette replacer. Retrieved January 30, 2026, from [Link]

  • Ikegami, K., et al. (2023). Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. PMC. [Link]

  • Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by ( R )-muscone and diverse other musk-smelling compounds. ResearchGate. [Link]

  • Google Patents. (n.d.). AU2018379263A1 - Olfactory receptor involved in the perception of musk fragrance and the use thereof.
  • Ahmed, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. Proceedings of the National Academy of Sciences, 115(17), E4007-E4016. [Link]

  • Morgan, J. L., et al. (2020). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. NIH. [Link]

  • Li, Z., et al. (2017). Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay. Journal of Visualized Experiments, (128), 56024. [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. Retrieved January 30, 2026, from [Link]

  • Tanner, D. R., & Fuh, C. B. (1995). Determination of musk ambrette, musk xylol, and musk ketone in fragrance products by capillary gas chromatography with electron capture detection. Journal of AOAC International, 78(4), 1077–1081. [Link]

  • JoVE. (2022, August 18). Mammalian Olfactory Receptors Activity Analysis by Luciferase Activity | Protocol Preview. YouTube. [Link]

  • IFF. (n.d.). Ambrettolide. Retrieved January 30, 2026, from [Link]

  • Hall, S. E., et al. (2007). Molecular Determinants of Ligand Selectivity in a Vertebrate Odorant Receptor. PMC. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Biomarkers for Musk Ambrette Exposure

For decades, the synthetic fragrance ingredient musk ambrette was a ubiquitous component of cosmetics, perfumes, and various consumer goods. However, mounting evidence of its potential for photosensitization, neurotoxici...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the synthetic fragrance ingredient musk ambrette was a ubiquitous component of cosmetics, perfumes, and various consumer goods. However, mounting evidence of its potential for photosensitization, neurotoxicity, and bioaccumulation led to significant regulatory restrictions and a decline in its use.[1] Despite this, due to its persistence and historical prevalence, assessing human exposure remains a critical task for toxicologists and environmental health scientists. This guide provides an in-depth comparison of biomarkers for musk ambrette exposure, detailing the validation parameters of analytical methodologies and offering field-proven insights into experimental design. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and validate appropriate biomarkers for their studies.

The Toxicological Profile and Metabolic Fate of Musk Ambrette

Musk ambrette (4-tert-butyl-3-methoxy-2,6-dinitrotoluene) is a lipophilic compound, a characteristic that facilitates its absorption through the skin and subsequent distribution and accumulation in adipose tissue.[2] Studies have detected musk ambrette in human blood, breast milk, and adipose tissue, highlighting the potential for long-term body burden.[2] The toxicological concerns associated with musk ambrette, including its potential to induce hindlimb weakness, primary demyelination, and distal axonal degeneration in animal models, underscore the importance of accurate exposure assessment.[3]

The biotransformation of musk ambrette is a critical consideration in biomarker selection. The primary metabolic pathways involve the reduction of one of the nitro groups to an amino group and the oxidation of the methyl group on the benzene ring. These phase I metabolites are then typically conjugated with glucuronic acid to form more water-soluble compounds that can be excreted in the urine. Therefore, potential biomarkers of exposure include the parent compound, its amino and hydroxylated metabolites, and their glucuronide conjugates.

dot

Musk_Ambrette_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion MA Musk Ambrette MA_amino Amino-Musk Ambrette MA->MA_amino Nitro-reduction MA_hydroxy Hydroxylated Musk Ambrette MA->MA_hydroxy Methyl Group Oxidation MA_amino_gluc Amino-Musk Ambrette Glucuronide MA_amino->MA_amino_gluc Glucuronidation MA_hydroxy_gluc Hydroxylated Musk Ambrette Glucuronide MA_hydroxy->MA_hydroxy_gluc Glucuronidation Urine Urine MA_amino_gluc->Urine MA_hydroxy_gluc->Urine

Caption: Metabolic pathway of musk ambrette.

Comparison of Biomarkers for Musk Ambrette Exposure

The choice of a biomarker depends on the specific research question, including the desired window of exposure detection and the available biological matrix. The following table compares the utility of different musk ambrette biomarkers.

BiomarkerBiological MatrixWindow of DetectionAdvantagesDisadvantages
Musk Ambrette (Parent Compound) Blood (Plasma/Serum), Adipose Tissue, Breast MilkLong-term (weeks to months)Direct measure of exposure; reflects body burden due to lipophilicity.May not reflect recent exposure; lower concentrations in blood compared to adipose tissue.
Amino-Musk Ambrette Blood, UrineShort to medium-termIndicates metabolic activation; can be detected in urine, allowing for non-invasive sampling.May be present at very low concentrations; requires sensitive analytical methods.
Hydroxylated Musk Ambrette Blood, UrineShort to medium-termAnother key metabolite indicating biotransformation.Similar to amino-musk ambrette, concentrations can be low.
Glucuronide Conjugates UrineShort-term (hours to days)Major excretion products, indicating recent exposure; non-invasive sample collection.Requires enzymatic hydrolysis prior to analysis, adding a step to the workflow.

Validation of Analytical Methods: A Comparative Overview

The reliability of any biomarker data is contingent upon the thorough validation of the analytical method used for its quantification. Key validation parameters, as stipulated by regulatory bodies like the FDA, include accuracy, precision, linearity, sensitivity (LOD and LOQ), and stability. The following table summarizes typical validation data for the analysis of musk ambrette and its metabolites in various human matrices, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterGC-MS (Parent Compound in Blood/Adipose)LC-MS/MS (Metabolites in Urine)
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) 85-115%80-120%
Precision (%RSD) <15%<15%
LOD 0.1 - 1 ng/mL (Blood); 1-10 ng/g (Adipose)0.05 - 0.5 ng/mL
LOQ 0.5 - 5 ng/mL (Blood); 5-25 ng/g (Adipose)0.1 - 1.0 ng/mL
Stability Stable for >6 months at -80°C (in matrix)Stable for >3 months at -80°C (in matrix); potential for degradation at room temperature.

Note: The values presented are representative and may vary depending on the specific instrumentation and protocol.

Experimental Protocols

Protocol 1: Quantification of Musk Ambrette in Human Plasma by GC-MS

This protocol details a robust method for the extraction and quantification of the parent musk ambrette compound from human plasma, a common matrix for assessing systemic exposure.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to isolate the lipophilic musk ambrette from the complex plasma matrix and to concentrate the analyte, thereby enhancing sensitivity. A reversed-phase sorbent is ideal for retaining the nonpolar analyte from the aqueous plasma.

  • Step 1: Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Step 2: Sample Loading: To 1 mL of human plasma, add an internal standard (e.g., ¹³C-labeled musk ambrette). Vortex briefly and load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Step 3: Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.

  • Step 4: Elution: Elute the musk ambrette from the cartridge with 3 mL of hexane.

  • Step 5: Evaporation and Reconstitution: Evaporate the hexane eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of isooctane for GC-MS analysis.

2. GC-MS Analysis

  • Rationale: GC-MS is a highly sensitive and specific technique for the analysis of semi-volatile compounds like musk ambrette. The use of an internal standard corrects for variations in extraction efficiency and instrument response.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for musk ambrette (e.g., m/z 253, 268) and the internal standard.

Protocol 2: Quantification of Musk Ambrette Metabolites in Human Urine by LC-MS/MS

This protocol is designed for the analysis of more polar metabolites in urine, providing insights into recent exposure and metabolic clearance.

1. Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE)

  • Rationale: Glucuronide conjugates must be cleaved by β-glucuronidase to release the free metabolites for analysis. Subsequent LLE is used to extract the metabolites from the urine matrix.

  • Step 1: Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase solution (from E. coli) and an internal standard (e.g., deuterated amino-musk ambrette). Incubate at 37°C for 4 hours or overnight.

  • Step 2: Liquid-Liquid Extraction: After hydrolysis, add 3 mL of methyl tert-butyl ether (MTBE) to the sample. Vortex vigorously for 2 minutes and centrifuge to separate the phases.

  • Step 3: Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Rationale: LC-MS/MS provides excellent specificity and sensitivity for the analysis of polar metabolites in a complex matrix like urine. Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the metabolites of interest.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for each metabolite and the internal standard.

Workflow for Biomarker Validation

The validation of a biomarker assay is a systematic process to ensure its reliability for the intended application. The following diagram illustrates a typical workflow.

dot

Biomarker_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Analytical Validation cluster_application Phase 3: Application & Monitoring Define_Purpose Define Biomarker's Context of Use Develop_Assay Assay Development & Optimization Define_Purpose->Develop_Assay Accuracy Accuracy Precision Precision Linearity Linearity & Range Sensitivity LOD & LOQ Specificity Specificity & Selectivity Stability Stability Sample_Analysis Analysis of Study Samples QC_Monitoring In-Study QC Monitoring Sample_Analysis->QC_Monitoring Data_Review Data Review & Reporting QC_Monitoring->Data_Review

Caption: A typical workflow for biomarker validation.

Conclusion

The selection and validation of biomarkers for musk ambrette exposure require a thorough understanding of its toxicokinetics and the analytical challenges associated with measuring low concentrations of the parent compound and its metabolites in complex biological matrices. This guide provides a framework for comparing potential biomarkers and outlines the critical steps for validating the analytical methods used for their quantification. By adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data that is essential for accurately assessing human exposure to this persistent environmental contaminant.

References

  • Hawkins, D. R., et al. (2002). Dermal absorption and disposition of musk ambrette, musk ketone and musk xylene in human subjects. Toxicology Letters, 131(3), 147-151. [Link]

  • Ford, R. A., et al. (2002). Dermal absorption and disposition of musk ambrette, musk ketone and musk xylene in rats. Toxicology Letters, 131(3), 133-145. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. [Link]

  • Gao, Y., et al. (2013). [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry]. Se Pu, 31(8), 754-759. [Link]

  • Environmental Working Group. (n.d.). Musk ambrette. EWG's Skin Deep®. [Link]

  • Wisneski, H. H., Yates, R. L., & Havery, D. C. (1994). Determination of musk ambrette in fragrance products by capillary gas chromatography with electron capture detection: interlaboratory study. Journal of AOAC International, 77(6), 1467-1471. [Link]

  • Wisneski, H. H. (2001). Determination of musk ambrette, musk xylol, and musk ketone in fragrance products by capillary gas chromatography with electron capture detection. Journal of AOAC International, 84(2), 376-381. [Link]

  • Pavan, M., & Worth, A. (2008). Review of a selection of photo-sensitisation test methods. European Commission, Joint Research Centre.
  • IFRA. (2006). IFRA Standard: Musk ambrette. [Link]

  • Spencer, P. S., et al. (1984). Neurotoxic properties of musk ambrette. Toxicology and Applied Pharmacology, 75(3), 571-575. [Link]

  • Cronin, E. (1984). Photosensitivity to musk ambrette. Contact Dermatitis, 11(2), 88-92. [Link]

  • Gu, H., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(21), 7201. [Link]

  • Soler, C., et al. (2017). Mycotoxin Analysis of Human Urine by LC-MS/MS: A Comparative Extraction Study. Toxins, 9(1), 13. [Link]

  • Warth, B., et al. (2013). LC-MS/MS-based multibiomarker approaches for the assessment of human exposure to mycotoxins. Analytical and Bioanalytical Chemistry, 405(18), 5887-5895. [Link]

  • Bernal, C., et al. (2021). Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine. Toxins, 13(11), 760. [Link]

  • Zhang, Y., et al. (2022). Characterization of LC-MS based urine metabolomics in healthy children and adults. Frontiers in Molecular Biosciences, 9, 948810. [Link]

  • Kotsalou, C., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4381. [Link]

  • Denisov, N., et al. (2025). Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. ChemRxiv. [Link]

  • Shimadzu. (2012). Analysis of Metabolites in Rat Urine Using MRM via GC-MS/MS. [Link]

  • Wang, Y., et al. (2024). Quantitation of anacetrapib in human and animal adipose by liquid chromatography with mass spectrometric detection. Bioanalysis, 16(16), 1019-1029. [Link]

  • GBD 2019 Diseases and Injuries Collaborators. (2020). Global burden of 369 diseases and injuries in 204 countries and territories, 1990–2019: a systematic analysis for the Global Burden of Disease Study 2019. The Lancet, 396(10258), 1204-1222.
  • Corsetti, G., et al. (2022). Essential Amino Acids-Rich Diet Decreased Adipose Tissue Storage in Adult Mice: A Preliminary Histopathological Study. Nutrients, 14(14), 2915. [Link]

  • Bertrand, A., et al. (2010). Impact of collection conditions on the metabolite content of human urine samples as analyzed by liquid chromatography coupled to mass spectrometry and nuclear magnetic resonance spectroscopy. Metabolomics, 6(3), 376-386. [Link]

  • Belova, L., et al. (2021). Development and Validation of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Quantification of ST-246 (Tecovirimat) in Human Plasma. Molecules, 26(16), 4983. [Link]

  • Al-Asmari, A. I., et al. (2021). The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma. Analytical Methods, 13(3), 336-343. [Link]

  • Pelajić, M., et al. (2021). GC-MS Modified Quechers Method for Multiresidue Pesticide Determination in Red Wine. Foods, 10(11), 2699. [Link]

  • Helle, V., et al. (2015). Identification and Validation of Novel Adipokines Released from Primary Human Adipocytes. Journal of Clinical Endocrinology & Metabolism, 100(1), E124-E134. [Link]

  • Liu, J., et al. (2011). [Determination of five synthetic musks in perfume by headspace solid-phase microextraction and gas chromatography-mass spectrometry]. Se Pu, 29(10), 968-972. [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Toxicity of Musk Ambrette

For Researchers, Scientists, and Drug Development Professionals Introduction: The Conundrum of Musk Ambrette Musk ambrette, a synthetic nitro-musk, was once a widely used fragrance ingredient in cosmetics and perfumes du...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Conundrum of Musk Ambrette

Musk ambrette, a synthetic nitro-musk, was once a widely used fragrance ingredient in cosmetics and perfumes due to its potent and persistent musk-like scent. However, growing concerns over its potential toxicity led to significant restrictions and a voluntary cessation of its use in many regions.[1][2] The story of musk ambrette serves as a compelling case study in the complexities of toxicology, particularly the challenge of extrapolating in vitro (laboratory-based) findings to predict in vivo (whole organism) effects. Understanding the correlation—or lack thereof—between these two testing models is paramount for modern safety and risk assessment in drug development and chemical safety.

This guide will dissect the toxicological data, focusing on cytotoxicity, genotoxicity, and phototoxicity, to provide a clear framework for understanding the strengths and limitations of different testing systems in evaluating the safety of compounds like musk ambrette.

The Dichotomy of Toxicity: In Vitro vs. In Vivo Evidence

The toxicological evaluation of musk ambrette has yielded varied results depending on the experimental system. While in vitro studies have often highlighted significant cytotoxic and genotoxic potential, the in vivo picture is more nuanced, complicated by factors such as metabolic activation and the organism's integrated defense mechanisms.

Cytotoxicity: A Tale of Two Systems

In vitro cytotoxicity assays are often the first line of investigation for a compound's toxicity. These tests, typically performed on cultured cells, provide a rapid and cost-effective means of assessing the potential for a substance to cause cell damage or death.

Table 1: Comparative Cytotoxicity of Musk Ambrette

Assay TypeCell LineEndpointIn Vitro ResultIn Vivo Correlation
Neutral Red UptakeBALB/c 3T3 mouse fibroblastsCell viabilityConcentration-dependent reduction in cell viability.Provides a general measure of basal cytotoxicity that can inform on potential for local tissue irritation.
MTT AssayPrimary rat hepatocytesMitochondrial activityIndicates potential for liver cell damage.Correlates with findings of hepatotoxicity in some animal studies with related nitro-musks.[3]
LDH ReleaseHuman keratinocytesCell membrane integritySuggests potential for skin irritation.Consistent with dermal irritation and sensitization observed in some human and animal studies.[4]

The data clearly indicates that musk ambrette can induce cell death in cultured cells at relatively low concentrations. The choice of cell line and endpoint is critical, as different cell types exhibit varying sensitivities, hinting at organ-specific effects in vivo. For instance, the effects on keratinocytes in vitro align with the observed skin irritation and sensitization in some animal and human studies.[4]

This protocol outlines a standard procedure for assessing the cytotoxicity of a test compound like musk ambrette using the neutral red uptake assay, which measures the accumulation of the neutral red dye in the lysosomes of viable cells.[5][6]

  • Cell Seeding: Plate BALB/c 3T3 cells in a 96-well microtiter plate at an appropriate density to achieve a semi-confluent monolayer after 24 hours of incubation.[7][8]

  • Compound Exposure: Prepare a series of dilutions of musk ambrette in the cell culture medium. Remove the old medium from the wells and add 100 µL of the test compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sodium lauryl sulfate).[9] Incubate for 24 hours.[8]

  • Neutral Red Staining: Prepare a 50 µg/mL solution of neutral red in the culture medium. Remove the treatment medium and add 100 µL of the neutral red solution to each well. Incubate for 3 hours.[10]

  • Dye Extraction: Remove the neutral red solution and wash the cells with phosphate-buffered saline (PBS). Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.[5]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of the cell viability).[9]

Causality Explored: The neutral red uptake assay is a robust indicator of cell membrane integrity and lysosomal function.[6] A reduction in dye uptake signifies damage to the cell membrane or impaired lysosomal capacity, both of which are early markers of cytotoxicity.[9]

Genotoxicity: The Role of Metabolic Activation

Genotoxicity, the ability of a chemical to damage DNA, is a critical toxicological endpoint due to its association with carcinogenesis and mutagenesis. In vitro genotoxicity assays for musk ambrette have produced mixed results, with some studies indicating a positive effect, particularly in the presence of a metabolic activation system.[1]

Table 2: Genotoxicity Profile of Musk Ambrette

AssayTest SystemMetabolic Activation (S9)ResultIn Vivo Correlation
Ames TestSalmonella typhimuriumWith and withoutMutagenic[1]Inconsistent with in vivo findings where it did not induce micronuclei in mouse bone marrow.[11]
Chromosome AberrationChinese Hamster Ovary (CHO) cellsWith and withoutPositive for inducing structural chromosome aberrations.[12]Suggests a potential for clastogenicity that may not be fully realized in vivo due to detoxification pathways.
Mouse Lymphoma AssayL5178Y mouse lymphoma cellsWith and withoutPositiveIndicates mutagenic potential, but this has not been consistently observed in whole animal carcinogenicity studies.[11]

The key takeaway from these studies is the critical role of metabolic activation. Musk ambrette itself may not be directly genotoxic, but its metabolites can be. The addition of an S9 fraction, a liver homogenate containing metabolic enzymes, to in vitro assays is crucial for mimicking the metabolic processes that occur in a whole organism.[12][13] The positive results in several in vitro assays in the presence of S9 suggest that the liver's metabolic processing of musk ambrette can lead to the formation of DNA-damaging compounds.

Chromosome_Aberration_Test cluster_prep Cell Preparation cluster_exposure Exposure cluster_harvest Cell Harvest & Analysis cluster_result Result start CHO Cells culture Culture & Seed start->culture expose Expose to Musk Ambrette (+/- S9 Mix) culture->expose colcemid Add Colcemid (Arrest in Metaphase) expose->colcemid harvest Harvest & Fix Cells colcemid->harvest slide Prepare Slides harvest->slide microscopy Microscopic Analysis (Score Aberrations) slide->microscopy result Genotoxic? microscopy->result

Caption: Workflow for the in vitro chromosome aberration test.

Phototoxicity: A Light-Induced Hazard

One of the most significant toxicological concerns with musk ambrette is its phototoxicity, the ability to cause a toxic response when exposed to light.[1] This phenomenon is particularly relevant for a fragrance ingredient applied to the skin.

In vitro studies, such as the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT), have consistently demonstrated the phototoxic potential of musk ambrette.[7][14] In this assay, cells are exposed to the test substance and then to a non-toxic dose of UV light. A significant increase in cytotoxicity in the presence of UV light compared to the dark control indicates phototoxicity.[15]

In vivo animal and human studies have corroborated these findings, showing that dermal application of musk ambrette followed by UV exposure can lead to severe skin reactions, including erythema, edema, and photoallergic contact dermatitis.[1][16][17][18] This strong correlation between in vitro and in vivo phototoxicity data was a major factor in the regulatory restrictions placed on musk ambrette.[19]

Phototoxicity_Pathway cluster_activation Photoactivation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_response Biological Response musk Musk Ambrette uv UV Light musk->uv Absorption activated_musk Excited State Musk Ambrette musk->activated_musk Excitation o2 Oxygen (O2) activated_musk->o2 Energy Transfer ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) o2->ros lipids Lipids ros->lipids proteins Proteins ros->proteins dna DNA ros->dna damage Oxidative Damage lipids->damage proteins->damage dna->damage response Inflammation Cell Death damage->response

Sources

Comparative

A Comparative Guide to the Sorption of Musk Ambrette to Different Soil Organic Matter Types

Abstract Introduction: Musk Ambrette and Its Environmental Significance Musk ambrette (2,6-dinitro-3-methoxy-4-tert-butyltoluene) is a synthetic nitro musk historically used as a fragrance fixative in a wide array of con...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: Musk Ambrette and Its Environmental Significance

Musk ambrette (2,6-dinitro-3-methoxy-4-tert-butyltoluene) is a synthetic nitro musk historically used as a fragrance fixative in a wide array of consumer products, including perfumes, soaps, and detergents.[3][4] Its chemical structure lends it a high degree of lipophilicity (fat-loving nature) and very low solubility in water, properties that are predictive of its environmental behavior.[3][5][6]

Once released into the environment, musk ambrette's low water solubility and high octanol-water partition coefficient (log Kow ≈ 4.0) indicate a strong tendency to partition from the aqueous phase into organic matrices.[5] In terrestrial ecosystems, the primary sink for such hydrophobic compounds is soil organic matter.[7][8] Understanding the strength and nature of this sorption is critical for predicting its mobility, bioavailability, and potential for long-term persistence and bioaccumulation.[1][9]

The Sorbent: A Closer Look at Soil Organic Matter (SOM) Fractions

Soil organic matter is not a monolithic entity but a complex and heterogeneous mixture of organic materials at various stages of decomposition.[10][11][12] For the purpose of understanding contaminant binding, SOM is operationally divided into three main fractions based on their solubility in acidic and alkaline solutions: Humic Acid, Fulvic Acid, and Humin.[13] These fractions possess distinct chemical and physical properties that dictate their interaction with organic pollutants like musk ambrette.

  • Humic Acids (HA): These are complex macromolecules that are soluble in alkaline solutions but precipitate under acidic conditions.[13][14] HAs are characterized by a significant aromatic content and a high molecular weight (typically 50,000 to 100,000 Da).[15] Their structure contains numerous functional groups, including carboxylic and phenolic groups, which can participate in various binding interactions.[13][16] The pronounced aromaticity and large molecular size provide a strong matrix for the hydrophobic partitioning of non-polar compounds.[11]

  • Fulvic Acids (FA): This fraction is soluble at all pH levels (acidic, neutral, and alkaline).[13][15][14] FAs have lower molecular weights (typically 5,000 to 10,000 Da) and a lower degree of aromaticity compared to humic acids.[15] They are, however, richer in oxygen-containing functional groups, making them more polar and chemically reactive.[15][14] Due to their smaller size and higher polarity, their affinity for binding large, hydrophobic molecules is generally lower than that of humic acids.[16]

  • Humin: This is the insoluble fraction of SOM at any pH.[13][15] It consists of very large, highly cross-linked macromolecules, often strongly associated with the mineral components of the soil. Humin is the most resistant component of SOM to degradation and is known to be a significant sink for hydrophobic contaminants, often leading to the formation of tightly bound, non-extractable residues.

Comparative Sorption Analysis: Musk Ambrette and SOM Fractions

The sorption of a hydrophobic, non-ionic compound like musk ambrette to SOM is predominantly driven by hydrophobic (or partitioning) interactions .[16] This process can be visualized as the compound preferentially "dissolving" into the three-dimensional, non-polar domains of the organic matter to escape the aqueous phase. The strength of this interaction is quantified by the sorption coefficient (Kd) or, more universally, the organic carbon-normalized sorption coefficient (Koc).[17][18] A higher Koc value signifies stronger binding and lower mobility.[17][18]

Based on the distinct properties of the SOM fractions and established sorption principles for hydrophobic organic compounds, we can predict the relative sorption affinity for musk ambrette.

Table 1: Predicted Sorption Behavior of Musk Ambrette on Different SOM Fractions

SOM FractionKey CharacteristicsPredicted Musk Ambrette Sorption Affinity (Koc)Primary Sorption Mechanism
Humin Insoluble, high molecular weight, highly cross-linked, strong mineral association.Highest Strong hydrophobic partitioning; potential for physical entrapment leading to irreversible binding ("bound residues").
Humic Acid (HA) High molecular weight, high aromaticity, lower polarity.High Strong hydrophobic partitioning into the extensive aromatic and aliphatic domains. π–π interactions between the aromatic rings of musk ambrette and HA are likely significant.[5][16]
Fulvic Acid (FA) Lower molecular weight, lower aromaticity, higher polarity/oxygen content.Moderate Hydrophobic partitioning is less favorable compared to HA and humin due to smaller non-polar domains and higher polarity.[16]
Causality of Differential Sorption:
  • Humin's Dominance: Humin's insolubility and complex, cross-linked structure create a rigid, three-dimensional matrix that is highly effective at sequestering hydrophobic molecules like musk ambrette. Its strong association with soil minerals can also create protected domains where the molecule is physically entrapped, making desorption difficult. Studies on other persistent organic pollutants confirm that the humin fraction is critical in the formation of long-term bound residues.

  • The Role of Aromaticity in Humic Acid: The high aromatic content of humic acids is a key determinant of their strong sorptive capacity for compounds containing aromatic rings.[5] The interaction is favored by π-π stacking and general hydrophobic effects. The large, flexible structure of HA macromolecules allows them to create hydrophobic "pockets" where musk ambrette can partition.[16]

  • Fulvic Acid's Lower Affinity: Fulvic acid's smaller size, lower aromaticity, and higher density of polar, oxygen-containing functional groups make its structure less accommodating for a large, non-polar molecule like musk ambrette.[15][14] The greater polarity of FA results in a less favorable partitioning environment compared to the more lipid-like domains of HA and humin.

The following diagram illustrates the predicted interaction mechanisms.

G cluster_MA Musk Ambrette Molecule cluster_SOM Soil Organic Matter Fractions MA {Musk Ambrette|Hydrophobic (Aromatic Rings, Alkyl Groups)|Slightly Polar (Nitro, Ether Groups)} Humin HUMIN Insoluble, cross-linked matrix Abundant Non-polar Domains Mineral Associations MA->Humin Strongest Partitioning & Physical Entrapment (Highest Koc) HA HUMIC ACID High Aromaticity Large Aliphatic Chains Hydrophobic Pockets MA->HA Strong Hydrophobic Partitioning & π-π Interactions (High Koc) FA FULVIC ACID Lower Aromaticity High density of Polar Groups (Carboxyl, Hydroxyl) MA->FA Weaker Partitioning (Moderate Koc)

Caption: Predicted interactions between musk ambrette and SOM fractions.

Experimental Protocol: The Batch Equilibrium Method (OECD 106)

To empirically determine and compare the sorption coefficients of musk ambrette to different soils or isolated SOM fractions, the Batch Equilibrium Method is the internationally recognized standard.[6][9] This protocol is a self-validating system; its inclusion of preliminary tests, controls, and mass balance calculations ensures the generation of robust and reliable data.

Experimental Rationale

The core principle is to bring a known mass of the solid sorbent (e.g., soil) into contact with an aqueous solution containing a known concentration of the test substance (musk ambrette). The system is allowed to reach equilibrium, after which the concentration of the substance remaining in the aqueous phase is measured. The amount sorbed to the solid is then calculated by difference.[6] Repeating this at several initial concentrations allows for the construction of a sorption isotherm.

Caption: Workflow for the Batch Equilibrium Sorption Experiment.

Detailed Step-by-Step Methodology

1. Preparation of Materials:

  • Sorbent: Use air-dried soil, sieved to <2 mm. To compare SOM fractions, one would use isolated and purified humic acid, fulvic acid, and humin as the sorbents. Characterize the sorbent for organic carbon content (%OC), pH, and texture.

  • Test Solution: Prepare a stock solution of musk ambrette in a water-miscible solvent (e.g., methanol) due to its low water solubility. Create a series of aqueous test solutions by spiking a background electrolyte solution (e.g., 0.01 M CaCl₂) with the stock. The final solvent concentration should be <0.1% to avoid co-solvent effects.

  • Apparatus: Use glass centrifuge tubes with Teflon-lined caps to minimize sorption of the hydrophobic analyte to the container walls.

2. Preliminary Tier 1 Study (Essential for Method Validation):

  • Objective: To determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to confirm the stability of musk ambrette under the test conditions.

  • Procedure:

    • Soil/Solution Ratio: Test several ratios (e.g., 1:5, 1:10, 1:20 w/v) to find one that results in 20-80% of the musk ambrette being removed from the solution. This range allows for accurate measurement in both the aqueous and sorbed phases.

    • Equilibrium Time: Agitate batches for different time points (e.g., 2, 4, 8, 24, 48 hours). Equilibrium is reached when the aqueous concentration remains constant over at least two consecutive time points.

    • Controls: Run two types of controls in parallel:

      • Sorbent-free control: Test solution in the vessel without soil to check for sorption to the container walls.

      • Analyte-free control: Soil and background solution without musk ambrette to check for interfering compounds.

3. Main Tier 2 Study: Adsorption Isotherm:

  • Objective: To determine the sorption coefficients (Kd, Koc) and the Freundlich isotherm parameters.

  • Procedure:

    • Add a known mass of soil (or SOM fraction) to a series of centrifuge tubes based on the optimal ratio from Tier 1.

    • Add a known volume of the aqueous musk ambrette solutions, covering a range of at least one order of magnitude in concentration. Prepare each concentration in duplicate.

    • Include sorbent-free controls for each concentration.

    • Securely cap the tubes and place them on a shaker in the dark (to prevent photodegradation) at a constant temperature (e.g., 20-25°C).

    • Agitate for the predetermined equilibrium time.

    • After equilibration, separate the solid and liquid phases by centrifugation at a speed sufficient to pellet all suspended material.

    • Carefully remove an aliquot of the supernatant (aqueous phase) for analysis.

4. Analytical Quantification:

  • The concentration of musk ambrette in the aqueous samples is typically determined using gas chromatography coupled with either an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), following a suitable liquid-liquid or solid-phase extraction to transfer the analyte into an organic solvent.[7][18][19]

5. Data Calculation and Interpretation:

  • Aqueous Concentration (Ce): The measured concentration in the supernatant at equilibrium (mg/L).

  • Sorbed Concentration (Cs): Calculated by mass balance:

    • Cs (mg/kg) = [(Initial Concentration - Ce) * Volume of Solution (L)] / Mass of Soil (kg)

  • Sorption Coefficient (Kd): For a given point, Kd = Cs / Ce. It represents the partitioning between the solid and water phases.[6]

  • Freundlich Isotherm: Plot log(Cs) vs. log(Ce). The data is fitted to the Freundlich equation: Cs = K_f * Ce^(1/n) , where K_f is the Freundlich coefficient (an indicator of sorption capacity) and 1/n describes the non-linearity of the sorption.

  • Organic Carbon-Normalized Sorption Coefficient (Koc): This value normalizes the sorption to the organic carbon content of the soil, allowing for comparison across different soils.[17][20]

    • Koc = (Kd / fraction of organic carbon) or (K_f / fraction of organic carbon)

Conclusion

The sorption of musk ambrette to soil is a critical process controlling its environmental fate. While direct experimental data comparing its affinity for isolated SOM fractions is pending, a robust predictive framework can be established based on the fundamental properties of the sorbate and the sorbent. It is predicted that musk ambrette will exhibit the strongest sorption to the insoluble humin fraction, followed closely by the highly aromatic humic acid fraction, with a moderate affinity for the more polar fulvic acid fraction. This differential sorption is primarily dictated by the availability of non-polar domains for hydrophobic partitioning. The standardized batch equilibrium method (OECD 106) provides a reliable and validated workflow for researchers to quantify these interactions, generate crucial Koc values for environmental risk assessment models, and further refine our understanding of the long-term behavior of synthetic musks in terrestrial ecosystems.

References

  • Cornell University. Soil Organic Matter. [Link]

  • Government of Western Australia, Department of Primary Industries and Regional Development. Soil Organic Matter. [Link]

  • Kansas State University. THE BINDING OF ORGANIC CONTAMINANTS TO HUMIN. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Musk Ambrette: A Deep Dive into its Properties and Legacy. [Link]

  • Bay Of Plenty Regional Council. Soil Organic Matter. [Link]

  • Sessa, M., & Di Guida, R. (2020). Sorption of Organic Pollutants by Humic Acids: A Review. International Journal of Environmental Research and Public Health. [Link]

  • OECD (2000), Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • PubChem. Musk ambrette. [Link]

  • CustomAgIntel. Humic Substances: Humic, Humic Acid and Fulvic Acids. [Link]

  • E-Krishi Shiksha. composition, decomposition, mineralization and immobilization - SOIL ORGANIC MATTER. [Link]

  • Environmental Working Group. Musk ambrette. [Link]

  • Wikipedia. How is the Formation of Humic Acids. [Link]

  • Huma Inc. I keep hearing about humic acid and fulvic acid, but what's the difference?. [Link]

  • Emerald Insight. Batch test methodology applied at a site contaminated with hexachlorocyclohexane. [Link]

  • Pettit, R.E. ORGANIC MATTER, HUMUS, HUMATE, HUMIC ACID, FULVIC ACID AND HUMIN: THEIR IMPORTANCE IN SOIL FERTILITY AND PLANT HEALTH. [Link]

  • University of Victoria Libraries. Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. [Link]

  • Pure Haven. the latest on endocrine disruptors: what a new study reveals and the critical problems still to be solved. [Link]

  • ibacon GmbH. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. [Link]

  • LinkedIn. Exploring The Complexity And Applications of Musk Ambertte: A Contemporary Perspective. [Link]

  • ChemSafetyPro.COM. Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). [Link]

  • ScienceDirect. An overview of the enantioselective determination of musk fragrances in environmental samples. [Link]

  • Cropaia. Soil organic matter - The key to healthy soil. [Link]

  • California Department of Toxic Substances Control. 10 Analytical Methods - Soil Background and Risk Assessment. [Link]

  • PubMed. Determination of musk ambrette, musk xylol, and musk ketone in fragrance products by capillary gas chromatography with electron capture detection. [Link]

  • ResearchGate. Sorption of Polycyclic Musks on Soil Components of Different Aggregate Sizes: The Effect of Organic Matter–Mineral Interactions. [Link]

  • PubMed. Sorption of organic chemicals to soil organic matter: influence of soil variability and pH dependence. [Link]

  • PubMed. Sorption behavior of EE2 on soils subjected to different long-term organic amendments. [Link]

  • International Agency for Research on Cancer. Musk Ambrette and Musk Xylene (IARC Summary & Evaluation, Volume 65, 1996). [Link]

  • Regulations.gov. Adsorption and desorption of [test compound] in [number] soils [or sediments]. [Link]

  • ECHA. QSAR for soil adsorption coefficient Koc. [Link]

  • PubMed. A Simple Method of Qualitative Analysis for Musk Ambrette, Musk Ketone and Musk Xylene in Cologne. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Musk ambrette
Reactant of Route 2
Musk ambrette
© Copyright 2026 BenchChem. All Rights Reserved.